Ubiquinol-7
Description
Structure
2D Structure
Properties
Molecular Formula |
C44H68O4 |
|---|---|
Molecular Weight |
661 g/mol |
IUPAC Name |
2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-5,6-dimethoxy-3-methylbenzene-1,4-diol |
InChI |
InChI=1S/C44H68O4/c1-32(2)18-12-19-33(3)20-13-21-34(4)22-14-23-35(5)24-15-25-36(6)26-16-27-37(7)28-17-29-38(8)30-31-40-39(9)41(45)43(47-10)44(48-11)42(40)46/h18,20,22,24,26,28,30,45-46H,12-17,19,21,23,25,27,29,31H2,1-11H3/b33-20+,34-22+,35-24+,36-26+,37-28+,38-30+ |
InChI Key |
PFIUSPPKANBDHQ-RJYQSXAYSA-N |
SMILES |
CC1=C(C(=C(C(=C1O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Isomeric SMILES |
CC1=C(C(=C(C(=C1O)OC)OC)O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Synonyms |
ubiquinol ubiquinol 0 ubiquinol 1 ubiquinol 50 ubiquinol 6 (ubiquinol 30) ubiquinol 7 ubiquinol 9 ubiquinols ubiquinone hydroquinone |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Ubiquinol-7 Biosynthesis Pathway in Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquinone (Coenzyme Q, UQ) is a vital lipid-soluble antioxidant and an essential component of the electron transport chain in both prokaryotes and eukaryotes. In the anaerobic environment of the human gut, commensal bacteria utilize various forms of ubiquinone to support anaerobic respiration, a key process for their survival and growth. The length of the polyisoprenoid tail of ubiquinone varies between species, with ubiquinone-7 (UQ-7), containing seven isoprene units, being a notable form. While the general ubiquinone biosynthesis pathway is well-characterized in model organisms like Escherichia coli (which primarily produces UQ-8), this guide focuses specifically on the biosynthesis of ubiquinol-7, the reduced, active form of UQ-7, within the context of the gut microbiota.
Understanding this pathway is critical for researchers and drug development professionals for several reasons. Firstly, it represents a fundamental metabolic process in key gut commensals that influences the overall composition and function of the microbiome. Secondly, as an essential pathway, its components may serve as novel targets for antimicrobial agents designed to selectively modulate the gut microbiota. Finally, the production of this compound by gut bacteria may have direct or indirect effects on host health, given the antioxidant properties of ubiquinols.
This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in gut microbiota, including the core biochemical reactions, the genetic determinants, detailed experimental protocols for its study, and quantitative data where available.
The this compound Biosynthesis Pathway
The biosynthesis of this compound in gut bacteria follows the general framework of the ubiquinone biosynthesis pathway, which can be divided into two main parts: the synthesis of the benzoquinone ring and the formation and attachment of the polyisoprenoid tail. The pathway can operate under both aerobic and anaerobic conditions, utilizing different enzymes for the oxygen-dependent hydroxylation steps.
Synthesis of the Benzoquinone Ring Precursor: Chorismate to 4-Hydroxybenzoate
The pathway begins with chorismate, a key intermediate in the shikimate pathway. In bacteria, the first committed step in ubiquinone biosynthesis is the conversion of chorismate to 4-hydroxybenzoate (4-HB).
-
Enzyme: Chorismate pyruvate-lyase
-
Gene: ubiC
-
Reaction: Chorismate → 4-hydroxybenzoate + Pyruvate
Synthesis of the Heptaprenyl Side Chain
The defining feature of UQ-7 is its 7-isoprene unit side chain. This is synthesized from the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are produced via the methylerythritol phosphate (MEP) pathway in most bacteria. The synthesis of the C35 heptaprenyl diphosphate (HepPP) is catalyzed by a specific prenyltransferase.
-
Enzyme: Heptaprenyl diphosphate synthase
-
Genes: hepS (or ispB) and in some cases a second subunit, hepT. In many bacteria, a single gene encodes the functional enzyme.
-
Reaction: Farnesyl diphosphate (FPP) + 4 IPP → Heptaprenyl diphosphate + 4 Diphosphate
Condensation of 4-Hydroxybenzoate and Heptaprenyl Diphosphate
The aromatic head group and the isoprenoid tail are then joined in a condensation reaction.
-
Enzyme: 4-hydroxybenzoate heptaprenyltransferase
-
Gene: ubiA
-
Reaction: 4-hydroxybenzoate + Heptaprenyl diphosphate → 3-heptaprenyl-4-hydroxybenzoate + Diphosphate
Modifications of the Benzoquinone Ring
Following the attachment of the heptaprenyl tail, the aromatic ring undergoes a series of modifications, including a decarboxylation, three hydroxylations, and three methylations, to form the final this compound molecule. The order of these reactions can vary between organisms. The pathway depicted below is based on the well-studied E. coli model.
-
Decarboxylation:
-
Enzyme: 3-heptaprenyl-4-hydroxybenzoate decarboxylase. This is often a two-component system.
-
Genes: ubiD and ubiX. UbiX is a flavin prenyltransferase that generates a cofactor for UbiD.[1]
-
Reaction: 3-heptaprenyl-4-hydroxybenzoate → 2-heptaprenylphenol
-
-
Hydroxylation and Methylation Steps: These steps involve a series of hydroxylases and methyltransferases. Under aerobic conditions, flavin-dependent monooxygenases that utilize O₂ are used. In the anaerobic environment of the gut, a distinct set of oxygen-independent enzymes are employed.
| Step | Aerobic Pathway | Anaerobic Pathway |
| First Hydroxylation | Enzyme: 2-heptaprenylphenol hydroxylaseGene: ubiB (function not fully clear, but essential) and ubiIReaction: 2-heptaprenylphenol → 2-heptaprenyl-6-hydroxyphenol | Enzyme: O₂-independent hydroxylase systemGenes: ubiT, ubiU, ubiV[2] |
| First Methylation | Enzyme: 2-heptaprenyl-6-hydroxyphenol methyltransferaseGene: ubiGReaction: 2-heptaprenyl-6-hydroxyphenol + SAM → 2-heptaprenyl-6-methoxyphenol | Enzyme: 2-heptaprenyl-6-hydroxyphenol methyltransferaseGene: ubiG |
| Second Hydroxylation | Enzyme: 2-heptaprenyl-6-methoxyphenol hydroxylaseGene: ubiHReaction: 2-heptaprenyl-6-methoxyphenol → 2-heptaprenyl-6-methoxy-1,4-benzoquinol | Enzyme: O₂-independent hydroxylase systemGenes: ubiT, ubiU, ubiV |
| Second Methylation | Enzyme: 2-heptaprenyl-6-methoxy-1,4-benzoquinol methyltransferaseGene: ubiEReaction: 2-heptaprenyl-6-methoxy-1,4-benzoquinol + SAM → 2-heptaprenyl-3-methyl-6-methoxy-1,4-benzoquinol | Enzyme: 2-heptaprenyl-6-methoxy-1,4-benzoquinol methyltransferaseGene: ubiE |
| Third Hydroxylation | Enzyme: 2-heptaprenyl-3-methyl-6-methoxy-1,4-benzoquinol hydroxylaseGene: ubiFReaction: 2-heptaprenyl-3-methyl-6-methoxy-1,4-benzoquinol → 2-heptaprenyl-3-methyl-5-hydroxy-6-methoxy-1,4-benzoquinol | Enzyme: O₂-independent hydroxylase systemGenes: ubiT, ubiU, ubiV |
| Third Methylation | Enzyme: 2-heptaprenyl-3-methyl-5-hydroxy-6-methoxy-1,4-benzoquinol methyltransferaseGene: ubiG (acts a second time)Reaction: 2-heptaprenyl-3-methyl-5-hydroxy-6-methoxy-1,4-benzoquinol + SAM → this compound | Enzyme: 2-heptaprenyl-3-methyl-5-hydroxy-6-methoxy-1,4-benzoquinol methyltransferaseGene: ubiG |
SAM: S-adenosyl-L-methionine
Visualization of the this compound Biosynthesis Pathway
Quantitative Data
Quantitative data on this compound levels in specific gut bacteria and the kinetic parameters of the biosynthetic enzymes are currently limited in publicly available literature. Most studies focus on UQ-8 in E. coli or UQ-10 in eukaryotes. However, predictive metabolic modeling based on genomic data suggests that the capacity for ubiquinone biosynthesis, including shorter-chain variants like UQ-7, is present in various gut commensals, particularly within the Proteobacteria and some Firmicutes.[3]
| Parameter | Value | Organism/Enzyme | Method | Reference |
| UQ-7 Concentration | Data not available | Specific gut commensal | HPLC-MS/MS | - |
| Km for 4-HB (UbiA) | Data not available | Specific gut commensal | Enzyme kinetics assay | - |
| kcat for UbiA | Data not available | Specific gut commensal | Enzyme kinetics assay | - |
| Km for SAM (UbiG/E) | Data not available | Specific gut commensal | Enzyme kinetics assay | - |
Researchers are encouraged to perform targeted quantitative studies to fill these knowledge gaps. The protocols provided in Section 3 are designed to facilitate such investigations.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to study the this compound biosynthesis pathway in gut microbiota.
Anaerobic Cultivation of Gut Microbiota
Objective: To culture obligate anaerobic gut bacteria for subsequent analysis of this compound.
Materials:
-
Anaerobic chamber (e.g., Coy or Whitley) with a gas mix of 5% H₂, 10% CO₂, 85% N₂.
-
Pre-reduced, anaerobically sterilized (PRAS) media, such as Brain Heart Infusion (BHI) supplemented with hemin (5 µg/mL) and Vitamin K₁ (1 µg/mL), or a defined minimal medium.
-
Hungate tubes or serum bottles with butyl rubber stoppers and aluminum crimp seals.
-
Glycerol stocks of bacterial strains of interest.
-
Syringes and needles, sterilized and flushed with anaerobic gas.
Protocol:
-
Media Preparation: Prepare the desired culture medium and dispense it into Hungate tubes or serum bottles inside the anaerobic chamber.
-
Deoxygenation: Leave the media in the anaerobic chamber for at least 48 hours to ensure complete removal of dissolved oxygen. The inclusion of a redox indicator, such as resazurin, can visually confirm anaerobic conditions (resazurin is colorless when reduced).
-
Inoculation: Using a sterile, anaerobically flushed syringe and needle, inoculate the PRAS medium with a small aliquot from a glycerol stock of the bacterium of interest.
-
Incubation: Incubate the cultures at 37°C for 24-72 hours, depending on the growth rate of the bacterium. Monitor growth by measuring optical density (OD₆₀₀) using a spectrophotometer adapted for use with Hungate tubes or by taking samples within the anaerobic chamber.
-
Harvesting: Once the culture has reached the desired growth phase (e.g., late logarithmic phase), harvest the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C) inside the anaerobic chamber to maintain an anoxic environment and prevent oxidation of ubiquinols. The cell pellet can then be used for metabolite extraction.
Extraction of Ubiquinone/Ubiquinol-7
Objective: To extract total quinones (ubiquinone and ubiquinol) from bacterial cells while minimizing oxidation of the ubiquinol form.
Materials:
-
Bacterial cell pellet.
-
Ice-cold methanol.
-
Petroleum ether (or hexane).
-
Ubiquinone-10 (UQ-10) as an internal standard.
-
Centrifuge tubes.
-
Vortex mixer.
-
Centrifuge.
-
SpeedVac or nitrogen evaporator.
Protocol:
-
Quenching: Immediately after harvesting, resuspend the cell pellet in ice-cold methanol to quench metabolic activity. This step should be performed as quickly as possible.
-
Internal Standard: Add a known amount of UQ-10 internal standard to the cell-methanol mixture.
-
Extraction: Add petroleum ether to the mixture in a 2:1 ratio (petroleum ether:methanol).
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of the lipophilic quinones into the organic phase.
-
Phase Separation: Centrifuge the mixture at low speed (e.g., 2,000 x g for 5 minutes) to separate the organic and aqueous phases.
-
Collection: Carefully collect the upper organic phase (petroleum ether) containing the quinones and transfer it to a new tube.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen or using a SpeedVac.
-
Reconstitution: Reconstitute the dried extract in a small, known volume of ethanol or isopropanol for HPLC or LC-MS/MS analysis.
Quantification of this compound by HPLC with Electrochemical Detection
Objective: To separate and quantify both the oxidized (ubiquinone-7) and reduced (this compound) forms.
Materials:
-
HPLC system equipped with a C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Electrochemical detector (ECD) with a dual-electrode analytical cell.
-
Mobile phase: A mixture of methanol, ethanol, and a suitable electrolyte (e.g., sodium perchlorate in perchloric acid). The exact composition should be optimized.
-
Ubiquinone-7 and this compound standards.
Protocol:
-
HPLC Setup: Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 1 mL/min).
-
ECD Setup: Set the potentials of the dual electrodes. The first electrode is set to a reducing potential to convert ubiquinone to ubiquinol, and the second electrode is set to an oxidizing potential to detect the total ubiquinol.
-
Injection: Inject the reconstituted sample extract onto the HPLC column.
-
Detection: Monitor the electrochemical signal at the second electrode. The retention time for UQ-7/UQ₇H₂ will need to be determined using authentic standards.
-
Quantification: Create a standard curve using known concentrations of UQ-7 and/or UQ₇H₂ standards. Calculate the concentration in the sample by comparing its peak area to the standard curve and normalizing to the internal standard (UQ-10) and the initial amount of bacterial cells (e.g., by dry weight or protein content).
Genetic Manipulation: Construction of a ubiA Deletion Mutant
Objective: To create a gene knockout of a key enzyme in the UQ-7 biosynthesis pathway (e.g., ubiA) to confirm its function. This protocol is a general template and needs to be adapted for the specific bacterium of interest, for which genetic tools are available (e.g., Bacteroides spp. or Clostridium spp.).
Materials:
-
Target bacterial strain.
-
E. coli strain for plasmid construction and conjugation (e.g., S17-1 λpir).
-
Suicide vector (a plasmid that cannot replicate in the target bacterium) containing a counter-selectable marker (e.g., sacB).
-
Antibiotics for selection.
-
Primers for amplifying flanking regions of the target gene.
-
DNA polymerase, restriction enzymes, T4 DNA ligase.
-
Electroporator or materials for conjugation.
Protocol:
-
Construct the Knockout Vector:
-
Using PCR, amplify ~1 kb regions upstream and downstream of the ubiA gene from the target bacterium's genomic DNA.
-
Clone these two flanking regions into the suicide vector on either side of the counter-selectable marker. This creates a construct where the ubiA gene is replaced by the marker.
-
-
Transfer to Target Bacterium:
-
Transform the constructed plasmid into a conjugative E. coli strain.
-
Perform biparental mating by mixing the E. coli donor and the target anaerobic recipient on a filter on a non-selective plate and incubating under anaerobic conditions.
-
-
Select for Single Crossovers (Integrants):
-
Plate the mating mixture onto a selective medium containing an antibiotic to which the recipient is resistant and an antibiotic for which the resistance gene is on the suicide vector. This selects for recipient cells that have integrated the plasmid into their chromosome via homologous recombination at one of the flanking regions.
-
-
Select for Double Crossovers (Deletants):
-
Grow the single-crossover integrants in non-selective medium to allow for a second recombination event.
-
Plate the culture onto a medium containing the counter-selectable agent (e.g., sucrose for sacB). Cells that have undergone a second crossover event to excise the plasmid backbone (including the sacB gene) will survive.
-
-
Screen for the Deletion:
-
Use colony PCR with primers flanking the ubiA gene to screen for colonies where the gene has been deleted (resulting in a smaller PCR product) versus those where the wild-type gene has been restored.
-
-
Confirmation: Confirm the deletion by Sanger sequencing of the PCR product and by analyzing the phenotype (i.e., inability to produce UQ-7, which can be confirmed by HPLC/LC-MS).
Conclusion
The this compound biosynthesis pathway is a fundamental aspect of the metabolic capabilities of certain members of the gut microbiota. While much of our understanding is extrapolated from studies on other ubiquinone forms, the core enzymatic steps and genetic components are likely conserved. This guide provides a foundational framework for researchers and drug development professionals to explore this pathway in greater detail. The provided protocols offer a starting point for the cultivation of relevant anaerobic bacteria, the extraction and quantification of this compound, and the genetic manipulation of the biosynthetic pathway. Further research, particularly in quantifying UQ-7 levels in a broad range of gut commensals and characterizing the kinetics of the involved enzymes, will be crucial for a complete understanding of its role in the gut ecosystem and its potential as a therapeutic target.
References
- 1. Anaerobic Protein Purification and Kinetic Analysis via Oxygen Electrode for Studying DesB Dioxygenase Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of the gut commensal bacterium Parabacteroides goldsteinii in human health and disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genomic Analysis of the Human Gut Microbiome Suggests Novel Enzymes Involved in Quinone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Ubiquinol-7 in Cellular Respiration and Energy Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ubiquinol-7, the reduced form of ubiquinone-7 (Coenzyme Q7), is a critical component of the cellular bioenergetic and antioxidant systems, particularly in various prokaryotic organisms such as Escherichia coli. This technical guide provides an in-depth exploration of the multifaceted roles of this compound in cellular respiration and energy metabolism. It delineates its function as a mobile electron carrier in the electron transport chain, its significant contribution to the generation of the proton-motive force for ATP synthesis, and its vital role as a lipid-soluble antioxidant. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the underlying biochemical pathways to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Introduction
Coenzyme Q (CoQ), or ubiquinone, is a family of lipid-soluble benzoquinones that are ubiquitous in biological membranes.[1] The different forms of CoQ are distinguished by the number of isoprenoid units in their side chain, which influences their mobility and interaction with membrane proteins.[2] Ubiquinol is the fully reduced, hydroquinone form of ubiquinone and is essential for both cellular energy production and antioxidant defense.[3] While Coenzyme Q10 (CoQ10) is the predominant form in humans, shorter-chain variants such as Coenzyme Q7 (containing seven isoprene units) are found in various bacteria, including the well-studied model organism Escherichia coli.[4]
This guide focuses specifically on the functions of this compound, providing a detailed examination of its biochemical properties and physiological significance.
Core Functions of this compound in Cellular Metabolism
Role in the Electron Transport Chain and Oxidative Phosphorylation
This compound is a central component of the electron transport chain (ETC) in organisms that synthesize this particular isoform.[5] Its primary function is to act as a mobile electron carrier, shuttling electrons from Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) to Complex III (cytochrome bc1 complex).[6]
The redox cycling between the oxidized ubiquinone-7 and the reduced this compound is fundamental to this process. Ubiquinone-7 accepts two electrons and two protons to become this compound. This reduction is catalyzed by Complexes I and II. The resulting this compound then diffuses through the inner mitochondrial or bacterial plasma membrane to Complex III, where it donates its electrons and releases protons, becoming re-oxidized to ubiquinone-7.[5] This transfer of electrons is coupled with the pumping of protons across the membrane, generating an electrochemical gradient known as the proton-motive force, which drives the synthesis of ATP by ATP synthase.[5]
Diagram 1: The Role of this compound in the Prokaryotic Electron Transport Chain
Caption: this compound shuttles electrons in the ETC.
Antioxidant Function
In its reduced form, this compound is a potent lipid-soluble antioxidant.[7] It effectively protects cellular membranes from lipid peroxidation by scavenging free radicals.[8] This function is particularly crucial in the inner mitochondrial or bacterial plasma membrane, where the ETC is a major source of reactive oxygen species (ROS). This compound can directly neutralize radicals and also indirectly contribute to the antioxidant network by regenerating other antioxidants, such as vitamin E (α-tocopherol), from their radical forms.[8]
Quantitative Data
The following tables summarize key quantitative parameters related to the ubiquinone/ubiquinol pool. It is important to note that while the principles are the same, specific values for this compound are not always available and data from closely related homologues (e.g., ubiquinone-8 in E. coli or the general ubiquinone/ubiquinol couple) are used as an approximation.
Table 1: Redox Properties of the Ubiquinone/Ubiquinol Couple
| Parameter | Value | Organism/System | Reference |
| Standard Redox Potential (E°') of Q/QH₂ couple at pH 7 | Approx. +0.1 V | General | [9] |
| Midpoint Potential (Em) of Q/Q⁻ couple in water vs. NHE | -163 mV | Ubiquinone (general) | [10] |
| Midpoint Potential (Em) of Q/SQ and SQ/QH₂ at pH 7 | -230 mV and +190 mV | Ubiquinone-10 (in solution) | [11] |
Table 2: Concentration of Ubiquinone in Escherichia coli
| Growth Condition | Total Ubiquinone-8 (nmol/g dry weight) | % Reduced (Ubiquinol-8) | Reference |
| Aerobic, exponential phase | ~1.5 - 2.0 | ~20-40% | [12] |
| Aerobic, stationary phase | ~0.5 - 1.0 | ~10-20% | [12] |
| Anaerobic | Lower total amount | Varies with electron acceptor | [4] |
Table 3: ATP Production Rates in Escherichia coli
| Growth Phase | ATP Production Rate (million ATP/cell/s) | Major ATP Source | Reference |
| Exponential | ~6.4 | Aerobic Respiration | [13] |
| Stationary | < 0.5 | Substrate-level phosphorylation & reduced respiration | [13] |
Role in Cellular Signaling
The redox state of the ubiquinone pool, including the ratio of ubiquinone-7 to this compound, can act as a sensor of the cell's metabolic status and regulate gene expression. In E. coli, the Arc (anoxic redox control) two-component system is a prime example of a signaling pathway modulated by the quinone pool.[14][15]
The ArcB sensor kinase is inhibited by the oxidized form of ubiquinone.[16] Under aerobic conditions, when the ubiquinone pool is relatively oxidized, ArcB is inactive. However, under anaerobic or microaerobic conditions, the ubiquinone pool becomes more reduced (higher proportion of ubiquinol), leading to the activation of ArcB via autophosphorylation. Activated ArcB then phosphorylates the response regulator ArcA, which in turn modulates the expression of numerous genes involved in respiratory and fermentative metabolism to adapt to the low-oxygen environment.[16][17]
Diagram 2: Regulation of the Arc Two-Component System by the Ubiquinone-7 Redox State
Caption: Quinone redox state regulates Arc signaling.
Experimental Protocols
Measurement of Bacterial Respiration using High-Resolution Respirometry
This protocol outlines the measurement of oxygen consumption rates in permeabilized bacterial cells to assess the function of the electron transport chain.
Materials:
-
High-resolution respirometer (e.g., Oroboros O2k)
-
Respiration medium (e.g., MiR05)
-
Bacterial cell culture
-
Digitonin for cell permeabilization
-
Substrates for Complex I (e.g., NADH, glutamate, malate)
-
Substrates for Complex II (e.g., succinate)
-
ADP
-
Inhibitors: Rotenone (Complex I), Antimycin A (Complex III), KCN (Complex IV)
-
Uncoupler (e.g., CCCP or FCCP)
Procedure:
-
Calibrate the oxygen sensors of the respirometer.
-
Harvest bacterial cells from a culture in the desired growth phase by centrifugation.
-
Wash and resuspend the cell pellet in respiration medium to a known density.
-
Add the cell suspension to the respirometer chambers.
-
Record the basal respiration rate (ROUTINE).
-
Permeabilize the cells by titrating digitonin.
-
Add substrates for Complex I (e.g., malate and glutamate) and ADP to measure CI-linked oxidative phosphorylation (OXPHOS).
-
Add succinate to measure CI+CII-linked OXPHOS.
-
Add rotenone to inhibit Complex I and measure CII-linked OXPHOS.
-
Titrate an uncoupler (e.g., FCCP) to determine the maximum capacity of the electron transport system (ETS).
-
Add antimycin A to inhibit Complex III and measure residual oxygen consumption (ROX).
Diagram 3: Experimental Workflow for Measuring Bacterial Respiration
Caption: Workflow for high-resolution respirometry.
Quantification of Ubiquinone-7 and this compound by HPLC
This protocol describes the extraction and quantification of the oxidized and reduced forms of ubiquinone-7 from bacterial cells.
Materials:
-
Bacterial cell culture
-
Methanol, Hexane, Ethanol
-
Internal standard (e.g., CoQ10)
-
HPLC system with a C18 reversed-phase column and a UV or electrochemical detector
-
Centrifuge
Procedure:
-
Harvest a known quantity of bacterial cells by rapid centrifugation at a low temperature.
-
Immediately quench metabolic activity by adding cold methanol.
-
Extract the quinones by adding a mixture of hexane and ethanol and vortexing vigorously.
-
Add an internal standard.
-
Separate the phases by centrifugation.
-
Collect the upper hexane phase containing the lipids and quinones.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in the mobile phase.
-
Inject the sample into the HPLC system.
-
Separate ubiquinone-7 and this compound using a C18 column with an appropriate mobile phase (e.g., methanol/hexane or ethanol/isopropanol).
-
Detect the quinones using a UV detector (at ~275 nm for ubiquinone and ~290 nm for ubiquinol) or an electrochemical detector for higher sensitivity, especially for the reduced form.
-
Quantify the amounts based on the peak areas relative to the internal standard and a standard curve.
Conclusion and Future Directions
This compound is a vital molecule in the cellular energetics and antioxidant defense of many prokaryotes. Its roles as an electron shuttle in the ETC and as a potent free radical scavenger are well-established. Furthermore, the redox state of the ubiquinone-7 pool serves as a critical signal for the regulation of gene expression in response to changes in oxygen availability.
While the fundamental functions of this compound are understood, further research is needed to elucidate the precise quantitative differences in ATP production efficiency conferred by different ubiquinone isoforms. A deeper understanding of the specific interactions between this compound and the protein complexes of the ETC could provide valuable insights for the development of novel antimicrobial agents that target bacterial respiration. Moreover, exploring the full range of signaling pathways influenced by the Ubiquinone-7 redox state may reveal new targets for therapeutic intervention. This guide provides a solid foundation for these future investigations.
References
- 1. Coenzyme Q10 - Wikipedia [en.wikipedia.org]
- 2. Coenzyme Q10 Analogues: Benefits and Challenges for Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coenzyme Q biochemistry and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. All Three Endogenous Quinone Species of Escherichia coli Are Involved in Controlling the Activity of the Aerobic/Anaerobic Response Regulator ArcA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative phosphorylation - Wikipedia [en.wikipedia.org]
- 6. Comparison of Coenzyme Q10 (Ubiquinone) and Reduced Coenzyme Q10 (Ubiquinol) as Supplement to Prevent Cardiovascular Disease and Reduce Cardiovascular Mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Redox potentials of ubiquinone, menaquinone, phylloquinone, and plastoquinone in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct properties of semiquinone species detected at the ubiquinol oxidation Qo site of cytochrome bc1 and their mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measuring and modeling energy and power consumption in living microbial cells with a synthetic ATP reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signaling by the arc two-component system provides a link between the redox state of the quinone pool and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quinones as the redox signal for the arc two-component system of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. journals.asm.org [journals.asm.org]
Ubiquinol-7: A Technical Guide to its Structure, Properties, and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquinol-7 is the reduced, antioxidant form of Ubiquinone-7 (Coenzyme Q7), a vital lipid-soluble molecule. While less studied than its human counterpart, Ubiquinol-10, this compound plays a crucial role in the cellular metabolism of certain organisms, particularly bacteria like Escherichia coli. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound, with a focus on its role in cellular bioenergetics and antioxidant defense. This document is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.
Chemical Structure and Identification
This compound is a polyprenylhydroquinone, characterized by a hydroquinone head group and a tail of seven isoprenoid units.[1]
IUPAC Name: 2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-5,6-dimethoxy-3-methylbenzene-1,4-diol[1]
Synonyms: Reduced Coenzyme Q7, Ubiquinol(7)[1]
Molecular Formula: C₄₄H₆₈O₄[1]
Physicochemical Properties
Quantitative data for the physicochemical properties of this compound are not extensively reported in the literature. The following table summarizes available computed and experimental data, with some values for the closely related Ubiquinol-10 provided for comparison.
| Property | Value (this compound) | Value (Ubiquinol-10) | Reference |
| Molecular Weight | 661.0 g/mol | 865.381 g·mol⁻¹ | [1][2] |
| Melting Point | Not available | 45.6 °C | [2] |
| Boiling Point | 787.45 °C (estimated) | Not available | [3] |
| Solubility in Water | Practically insoluble | Practically insoluble | [2] |
| logP (o/w) | 14.6 (Computed) | Not available | [1] |
| Hydrogen Bond Donor Count | 2 | 2 | [1][2] |
| Hydrogen Bond Acceptor Count | 4 | 4 | [1][2] |
Biological Significance and Signaling Pathways
This compound, like other ubiquinols, plays a central role in two critical cellular processes: cellular respiration (electron transport chain) and antioxidant defense.
Role in the Electron Transport Chain
In organisms that synthesize it, this compound functions as a mobile electron carrier within the mitochondrial or bacterial inner membrane. It accepts electrons from complexes I and II and transfers them to complex III, a process essential for the generation of a proton gradient that drives ATP synthesis.[4][5]
Caption: Role of this compound in the Electron Transport Chain.
Antioxidant Activity
This compound is a potent lipid-soluble antioxidant. It directly neutralizes free radicals by donating electrons, thereby protecting cell membranes, lipids, proteins, and DNA from oxidative damage.[6] This process involves a redox cycle where this compound is oxidized to the ubisemiquinone radical and then to Ubiquinone-7. It can also regenerate other antioxidants, such as vitamin E.[6]
Caption: Antioxidant Mechanism of this compound.
Experimental Protocols
Synthesis of Ubiquinone-7 Metabolites
Purification by High-Performance Liquid Chromatography (HPLC)
Ubiquinols can be purified from biological extracts or synthetic reaction mixtures using reversed-phase HPLC.
-
Mobile Phase: A non-aqueous mobile phase, such as a mixture of acetonitrile and isopropanol (e.g., 84:16, v/v), is often effective.[10]
-
Detection: UV detection at approximately 275 nm is suitable for ubiquinone, and a similar wavelength can be used for ubiquinol.[8][9] Electrochemical detection is more sensitive for distinguishing between the oxidized and reduced forms.[11]
-
Sample Preparation: Samples should be dissolved in a suitable organic solvent, such as ethanol or a mixture of hexane and isopropanol. Care must be taken to prevent oxidation of ubiquinol during sample preparation. This can be achieved by working under an inert atmosphere (e.g., nitrogen or argon) and using antioxidants like butylated hydroxytoluene (BHT).[11]
Analysis by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)
-
Mass Spectrometry: LC-MS/MS is a highly sensitive method for the quantification of ubiquinols.[5][12]
-
Ionization: Positive ion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.[5][10]
-
Detection: Multiple reaction monitoring (MRM) is employed for selective and sensitive detection. For Ubiquinol-10, a common transition is m/z 882.7 → 197.1, corresponding to the [M+NH₄]⁺ adduct.[5] A similar fragmentation pattern would be expected for this compound.
-
-
¹H NMR Spectroscopy: ¹H NMR can be used for the structural confirmation and quantification of ubiquinones.
-
Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent.
-
Characteristic Signals: The protons of the methoxy groups on the benzene ring typically appear as singlets around 3.9-4.0 ppm. The vinyl protons of the isoprenoid chain appear in the region of 5.0-5.2 ppm.
-
Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).
-
Assay Procedure:
-
Add a specific volume of the this compound sample (dissolved in a suitable solvent) to a solution of DPPH.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the solution at the characteristic wavelength of DPPH (approximately 517 nm).
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation.
-
Reagent Preparation: The ABTS radical cation (ABTS•⁺) is generated by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark for 12-16 hours. The ABTS•⁺ solution is then diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of approximately 0.7 at 734 nm.
-
Assay Procedure:
-
Add a specific volume of the this compound sample to the diluted ABTS•⁺ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.
Conclusion
This compound is a key biomolecule in the cellular metabolism of certain organisms, functioning as both a vital component of the electron transport chain and a potent lipid-soluble antioxidant. While specific experimental data for this compound is limited, its structural and functional similarities to other ubiquinols, particularly Ubiquinol-10, provide a strong basis for understanding its chemical properties and biological roles. Further research dedicated specifically to this compound is warranted to fully elucidate its unique characteristics and potential applications. This guide serves as a foundational resource to aid in these future research and development endeavors.
References
- 1. Pathway for ubiquinone biosynthesis in Escherichia coli K-12: gene-enzyme relationships and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. droracle.ai [droracle.ai]
- 5. homework.study.com [homework.study.com]
- 6. Ubiquinol for cellular energy production and antioxidant defense [nutraingredients.com]
- 7. Function of Ubiquinone in Electron Transport from Reduced Nicotinamide Adenine Dinucleotide to Nitrate and Oxygen in Aerobacter aerogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Coenzyme Q10 - Wikipedia [en.wikipedia.org]
- 10. KEGG PATHWAY: Ubiquinone and other terpenoid-quinone biosynthesis - Escherichia coli W [kegg.jp]
- 11. The Ubiquinone-Ubiquinol Redox Cycle and Its Clinical Consequences: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Coenzyme Q10 | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
An In-depth Technical Guide to the Discovery and Natural Sources of Ubiquinol-7
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ubiquinol-7, the reduced form of coenzyme Q7 (UQ-7), is a vital component of the electron transport chain in select microorganisms. While its longer-chain homolog, ubiquinol-10, is well-characterized in humans, this compound plays a crucial role in the bioenergetics of specific prokaryotes. This technical guide provides a comprehensive overview of the discovery, natural sources, biosynthetic pathways, and relevant signaling mechanisms associated with this compound. It also details experimental protocols for its extraction and quantification, presenting available quantitative data in a structured format to aid researchers in this field.
Discovery and Historical Context
The discovery of coenzyme Q (ubiquinone) is credited to Professor R.A. Morton's group in 1954 and Dr. Frederick L. Crane's team in 1957, who isolated it from animal tissues and beef heart mitochondria, respectively.[1] The initial focus was on the most common form in mammals, coenzyme Q10 (UQ-10), named for its ten isoprenoid units. The existence of ubiquinone homologs with varying isoprenoid side chain lengths (from 6 to 10 units) was subsequently established, with the specific length being a characteristic of the organism.[1][2]
While a singular definitive publication marking the "discovery" of ubiquinone-7 is not readily apparent in historical literature, its identification emerged from broader studies in the mid-20th century characterizing the quinone content of various microorganisms. These studies revealed that certain bacteria utilize ubiquinones with shorter isoprenoid tails as their primary electron carriers.
Natural Sources of this compound
This compound is predominantly found in the domain Bacteria, particularly within the phylum Proteobacteria. While many well-studied bacteria like Escherichia coli primarily synthesize UQ-8, and others like Paracoccus denitrificans produce UQ-10, several species are known to synthesize UQ-7 as a major component of their quinone pool.[3][4]
Key Bacterial Species Synthesizing Ubiquinone-7:
-
Acetobacter aceti : This acetic acid bacterium is a known producer of UQ-7.
-
Gluconobacter suboxydans : Another acetic acid bacterium that utilizes UQ-7 in its respiratory chain.
-
Agrobacterium tumefaciens : This plant pathogen has been identified as a source of UQ-10, but some studies indicate the presence of other homologs, and its decaprenyl diphosphate synthase gene has been used to produce UQ-10 in E. coli.[5][6] Further investigation into its complete quinone profile is warranted.
-
Zymomonas mobilis : This ethanologenic bacterium is also reported to contain UQ-7.
It is important to note that the ubiquinone composition of a bacterium can sometimes be influenced by culture conditions.
Quantitative Data on Ubiquinone-7 Abundance
Quantitative data for ubiquinone-7 in its natural sources is limited in the scientific literature. The following table summarizes the available information. Researchers are encouraged to perform their own quantitative analyses for specific strains and growth conditions.
| Organism | Ubiquinone Homolog(s) | Concentration (Sample Type) | Reference(s) |
| Gluconobacter suboxydans | UQ-10 (predominant) | Not specified | [7] |
| Agrobacterium tumefaciens | UQ-10 (engineered production) | 50.29 mg/L (in engineered E. coli) | [6] |
Note: There is a clear need for more quantitative studies to determine the precise concentration of this compound in its native producers.
Biosynthesis of this compound
The biosynthesis of ubiquinone is a highly conserved pathway in both prokaryotes and eukaryotes. The process can be divided into three main stages: 1) synthesis of the benzoquinone ring precursor, 4-hydroxybenzoate (4-HB); 2) synthesis of the heptaprenyl diphosphate side chain; and 3) a series of condensation and modification reactions. In bacteria, the genes encoding the enzymes for this pathway are designated as ubi.
Key Enzymes in the Ubiquinone-7 Biosynthetic Pathway:
| Gene | Enzyme | Function |
| ubiC | Chorismate-pyruvate lyase | Synthesis of 4-hydroxybenzoate (4-HB) from chorismate. |
| ubiA | 4-hydroxybenzoate heptaprenyltransferase | Condensation of 4-HB with heptaprenyl diphosphate. |
| ubiD | 3-heptaprenyl-4-hydroxybenzoate decarboxylase | Decarboxylation of the prenylated intermediate. |
| ubiI | 2-heptaprenylphenol hydroxylase | First hydroxylation of the aromatic ring. |
| ubiG | 2-heptaprenyl-6-hydroxyphenyl acetate O-methyltransferase | First O-methylation. |
| ubiH | 2-heptaprenyl-6-methoxyphenol hydroxylase | Second hydroxylation. |
| ubiE | Ubiquinone/menaquinone C-methyltransferase | C-methylation. |
| ubiF | 2-heptaprenyl-3-methyl-6-methoxy-1,4-benzoquinol hydroxylase | Third hydroxylation. |
| ubiG | Demethylubiquinone O-methyltransferase | Second O-methylation to form Ubiquinone-7. |
The final product, ubiquinone-7, is then reduced to its active form, this compound, by various dehydrogenases in the electron transport chain.
// Nodes Chorismate [label="Chorismate", fillcolor="#F1F3F4", fontcolor="#202124"]; HB4 [label="4-Hydroxybenzoate (4-HB)", fillcolor="#F1F3F4", fontcolor="#202124"]; Heptaprenyl_PP [label="Heptaprenyl-PP", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="3-Heptaprenyl-4-hydroxybenzoate", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate2 [label="2-Heptaprenylphenol", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate3 [label="2-Heptaprenyl-6-hydroxyphenol", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate4 [label="2-Heptaprenyl-6-methoxyphenol", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate5 [label="2-Heptaprenyl-6-methoxy-1,4-benzoquinol", fillcolor="#F1F3F4", fontcolor="#202124"]; DMQ7 [label="Demethoxyubiquinone-7 (DMQ-7)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ubiquinone7 [label="Ubiquinone-7", fillcolor="#FBBC05", fontcolor="#202124"]; Ubiquinol7 [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges with Enzymes Chorismate -> HB4 [label="ubiC", fontcolor="#5F6368"]; {Heptaprenyl_PP HB4} -> Intermediate1 [label="ubiA", fontcolor="#5F6368"]; Intermediate1 -> Intermediate2 [label="ubiD", fontcolor="#5F6368"]; Intermediate2 -> Intermediate3 [label="ubiI", fontcolor="#5F6368"]; Intermediate3 -> Intermediate4 [label="ubiG", fontcolor="#5F6368"]; Intermediate4 -> Intermediate5 [label="ubiH", fontcolor="#5F6368"]; Intermediate5 -> DMQ7 [label="ubiE", fontcolor="#5F6368"]; DMQ7 -> Ubiquinone7 [label="ubiF (COQ7 homolog)", fontcolor="#5F6368"]; Ubiquinone7 -> Ubiquinol7 [label="Dehydrogenases\n(e.g., Complex I, II)", fontcolor="#5F6368"]; Ubiquinol7 -> Ubiquinone7 [label="Oxidases\n(e.g., Complex III, IV)", fontcolor="#5F6368"];
// Invisible nodes for alignment {rank=same; Chorismate; Heptaprenyl_PP;} }
Caption: Bacterial Biosynthetic Pathway of Ubiquinone-7.
Experimental Protocols
The following sections provide a generalized protocol for the extraction and quantification of this compound from bacterial sources. Researchers should optimize these protocols for their specific bacterial strain and equipment.
Cell Lysis and Extraction
Objective: To efficiently disrupt bacterial cells and extract the lipophilic quinone fraction.
Materials:
-
Bacterial cell pellet
-
Phosphate buffered saline (PBS), pH 7.4
-
Methanol, HPLC grade
-
Hexane, HPLC grade
-
Chloroform, HPLC grade
-
Lysozyme (for Gram-positive bacteria, if applicable)
-
Glass beads (0.1 mm diameter)
-
Bead beater or sonicator
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
Protocol:
-
Harvest and Wash Cells: Centrifuge the bacterial culture to obtain a cell pellet. Wash the pellet twice with ice-cold PBS to remove media components.
-
Cell Disruption (choose one method):
-
Sonication: Resuspend the cell pellet in a minimal volume of ice-cold PBS. Place the sample in an ice bath and sonicate using a probe sonicator. Use short bursts (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes of sonication to prevent overheating.[8][9]
-
Bead Beating: Resuspend the cell pellet in PBS and transfer to a tube containing glass beads. Homogenize using a bead beater for several cycles of 1-2 minutes with cooling on ice in between.
-
-
Solvent Extraction:
-
To the lysed cell suspension, add a mixture of chloroform and methanol (2:1, v/v).[10]
-
Vortex vigorously for 5-10 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids and quinones.
-
Repeat the extraction of the aqueous phase and cell debris with the chloroform/methanol mixture to maximize recovery.
-
-
Drying and Reconstitution:
-
Combine the organic extracts and evaporate the solvent under a stream of nitrogen or using a rotary evaporator at low temperature (<40°C).
-
Reconstitute the dried lipid extract in a known volume of a suitable solvent for HPLC analysis (e.g., ethanol or mobile phase).
-
// Nodes Start [label="Bacterial Cell Pellet", fillcolor="#F1F3F4", fontcolor="#202124"]; Lysis [label="Cell Lysis\n(Sonication or Bead Beating)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Solvent Extraction\n(Chloroform/Methanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Separation [label="Phase Separation\n(Centrifugation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Collection [label="Collect Organic Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; Drying [label="Solvent Evaporation", fillcolor="#F1F3F4", fontcolor="#202124"]; Reconstitution [label="Reconstitute in HPLC Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="HPLC-MS/MS Analysis", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Lysis; Lysis -> Extraction; Extraction -> Separation; Separation -> Collection; Collection -> Drying; Drying -> Reconstitution; Reconstitution -> Analysis; }
Caption: General workflow for extraction of ubiquinones from bacteria.
HPLC-MS/MS Quantification
Objective: To separate and quantify ubiquinone-7 and this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Reagents:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid
-
Ubiquinone-7 and this compound standards
Protocol:
-
Chromatographic Separation:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 50% B).
-
Inject the reconstituted sample.
-
Use a gradient elution to separate the different ubiquinone homologs and the oxidized/reduced forms. A typical gradient might be:
-
0-2 min: 50% B
-
2-10 min: ramp to 95% B
-
10-15 min: hold at 95% B
-
15-16 min: return to 50% B
-
16-20 min: re-equilibrate at 50% B
-
-
The flow rate is typically around 0.3-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Operate the ESI source in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Monitor for the specific precursor-to-product ion transitions for ubiquinone-7 and this compound.
-
Ubiquinone-7 (oxidized): The exact m/z will depend on the adduct formed (e.g., [M+H]+, [M+NH4]+).
-
This compound (reduced): The m/z will be 2 units higher than the oxidized form.
-
-
-
Quantification:
-
Generate a standard curve using serial dilutions of the ubiquinone-7 and this compound standards.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
It is crucial to handle samples quickly and at low temperatures to minimize the oxidation of this compound to ubiquinone-7 during sample preparation. The use of an antioxidant like butylated hydroxytoluene (BHT) in the extraction solvent can be considered.
-
Role in Signaling Pathways
Beyond its fundamental role in bioenergetics, the redox state of the ubiquinone pool serves as a crucial intracellular signal, particularly in bacteria, for adapting to changes in oxygen availability. This signaling is primarily mediated by two-component systems.
The ArcA-ArcB System:
In facultative anaerobes like E. coli, the Arc (Anoxic Redox Control) two-component system, consisting of the sensor kinase ArcB and the response regulator ArcA, modulates the expression of genes involved in aerobic and anaerobic metabolism.[11][12][13] The activity of the membrane-bound sensor kinase ArcB is regulated by the redox state of the ubiquinone pool.[14]
-
Under aerobic conditions: The ubiquinone pool is largely in the oxidized state. Oxidized ubiquinone inhibits the autophosphorylation of ArcB, leading to the dephosphorylation of ArcA. Unphosphorylated ArcA is inactive as a transcription factor.
-
Under anaerobic conditions: The ubiquinone pool becomes more reduced (ubiquinol). The reduced state of the quinone pool alleviates the inhibition of ArcB, allowing it to autophosphorylate and subsequently transfer the phosphate group to ArcA. Phosphorylated ArcA then acts as a global transcriptional regulator, repressing genes for aerobic respiration and activating genes for anaerobic metabolism.
The RegB-RegA System:
In photosynthetic bacteria like Rhodobacter sphaeroides, the RegB-RegA two-component system controls the expression of genes for photosynthesis, respiration, and other energy-transducing pathways in response to oxygen tension.[15][16] Similar to the Arc system, the kinase activity of RegB is modulated by the redox state of the ubiquinone pool.[17][18] Oxidized ubiquinone inhibits RegB activity, thereby preventing the expression of anaerobic gene systems like the photosynthetic apparatus when oxygen is present.
While these signaling pathways have been primarily studied in the context of the overall quinone pool, it is likely that this compound participates in this signaling cascade in bacteria where it is the predominant ubiquinone species.
// Nodes Oxygen_High [label="High Oxygen", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxygen_Low [label="Low Oxygen", fillcolor="#F1F3F4", fontcolor="#202124"]; UQ_Pool [label="Oxidized Quinone Pool\n(Ubiquinone-7)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; UQH2_Pool [label="Reduced Quinone Pool\n(this compound)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ArcB_Inactive [label="ArcB/RegB Kinase Inactive", fillcolor="#F1F3F4", fontcolor="#202124"]; ArcB_Active [label="ArcB/RegB Kinase Active", fillcolor="#F1F3F4", fontcolor="#202124"]; ArcA [label="ArcA/RegA", fillcolor="#F1F3F4", fontcolor="#202124"]; ArcA_P [label="ArcA-P/RegA-P", fillcolor="#FBBC05", fontcolor="#202124"]; Aerobic_Genes [label="Aerobic Respiration Genes", fillcolor="#F1F3F4", fontcolor="#202124"]; Anaerobic_Genes [label="Anaerobic Respiration/\nPhotosynthesis Genes", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Oxygen_High -> UQ_Pool; Oxygen_Low -> UQH2_Pool; UQ_Pool -> ArcB_Inactive [label="Inhibits", fontcolor="#EA4335"]; UQH2_Pool -> ArcB_Active [label="Activates", fontcolor="#34A853"]; ArcB_Inactive -> ArcA; ArcB_Active -> ArcA_P [label="Phosphorylation", fontcolor="#5F6368"]; ArcA_P -> Anaerobic_Genes [label="Activates", fontcolor="#34A853"]; ArcA_P -> Aerobic_Genes [label="Represses", fontcolor="#EA4335"]; ArcB_Inactive -> ArcA_P [style=invis]; // for layout ArcA -> Aerobic_Genes [label="No effect", style=dashed, fontcolor="#5F6368"];
{rank=same; UQ_Pool; UQH2_Pool;} {rank=same; ArcB_Inactive; ArcB_Active;} {rank=same; ArcA; ArcA_P;} }
Caption: Quinone pool redox state signaling via two-component systems.
Conclusion
This compound, while less studied than its longer-chain counterparts, is a key component in the metabolism of several bacterial species. Its biosynthesis follows a conserved pathway, with the length of the isoprenoid tail being a species-specific trait. The redox state of the this compound/ubiquinone-7 pool likely plays a significant role in regulating gene expression in response to oxygen availability through two-component signaling systems. This technical guide provides a foundational understanding of this compound and offers detailed methodologies to aid researchers in its further investigation. Future studies are needed to provide more comprehensive quantitative data on its abundance in various microorganisms and to elucidate any unique functional roles it may have beyond its established function in the electron transport chain.
References
- 1. Ubiquinone Biosynthesis over the Entire O2 Range: Characterization of a Conserved O2-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Improvement of coenzyme Q10 production: mutagenesis induced by high hydrostatic pressure treatment and optimization of fermentation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ubiquinone-10 production using Agrobacterium tumefaciens dps gene in Escherichia coli by coexpression system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactivity with ubiquinone of quinoprotein D-glucose dehydrogenase from Gluconobacter suboxydans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hielscher.com [hielscher.com]
- 9. scispace.com [scispace.com]
- 10. A rapid and efficient method for the extraction and identification of menaquinones from Actinomycetes in wet biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The ArcAB Two-Component System: Function in Metabolism, Redox Control, and Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Arc system - Wikipedia [en.wikipedia.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Signaling by the arc two-component system provides a link between the redox state of the quinone pool and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. RegB/RegA, a global redox-responding two-component system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. RegB/RegA, a Highly Conserved Redox-Responding Global Two-Component Regulatory System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The RegA regulon exhibits variability in response to altered growth conditions and differs markedly between Rhodobacter species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Purification and Assays of Rhodobacter capsulatus RegB–RegA Two-Component Signal Transduction System - PMC [pmc.ncbi.nlm.nih.gov]
Ubiquinol-7 vs. Ubiquinol-10: A Technical Guide to Physiological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coenzyme Q (CoQ), a vital lipophilic molecule, exists in various forms distinguished by the length of their isoprenoid side chain. In mammals, Coenzyme Q10 (CoQ10) is the predominant homologue, playing a critical role in mitochondrial electron transport and acting as a potent antioxidant in its reduced form, ubiquinol-10. While CoQ10 has been extensively studied, other CoQ isoforms, such as Coenzyme Q7 (CoQ7) and its reduced form, ubiquinol-7, are less understood but possess unique physiological significance. This technical guide provides an in-depth comparison of this compound and ubiquinol-10, focusing on their core physiological roles, supported by quantitative data and detailed experimental methodologies.
Introduction: The Coenzyme Q Family
Coenzyme Q is a benzoquinone with a polyisoprenoid side chain. The number of isoprenoid units determines the specific CoQ homologue (e.g., CoQ7, CoQ10). In its reduced form, ubiquinol, it functions as a critical antioxidant, protecting cellular membranes and lipoproteins from oxidative damage.[1][2] The oxidized form, ubiquinone, is a key component of the mitochondrial electron transport chain, essential for ATP production.[3][4] The body can interconvert between ubiquinone and ubiquinol.[5] While ubiquinol-10 is the endogenous form in humans, other forms like this compound, predominantly found in certain microorganisms, are gaining attention for their potential therapeutic applications.
Core Physiological Functions and Significance
Ubiquinol-10: The Human Standard
Ubiquinol-10 is the predominant form in humans and most mammals, with the highest concentrations found in organs with high metabolic activity such as the heart, liver, and kidneys.[1][6] Its physiological significance is multifaceted:
-
Mitochondrial Bioenergetics: As a crucial electron carrier in the electron transport chain, it facilitates the production of adenosine triphosphate (ATP), the primary energy currency of the cell.[3][4]
-
Antioxidant Defense: Ubiquinol-10 is a potent lipid-soluble antioxidant, protecting cell membranes, lipids, proteins, and DNA from oxidative damage caused by free radicals.[1][2][7] It also regenerates other antioxidants like vitamin E.[8]
-
Cell Signaling and Gene Expression: It has been shown to influence the expression of genes involved in inflammation and metabolism.[7]
Deficiency in CoQ10 has been linked to a range of cardiovascular, neurodegenerative, and metabolic disorders.[9]
This compound: A Potent Alternative
This compound, with its shorter isoprenoid tail, exhibits distinct physicochemical properties that may offer therapeutic advantages. While not the primary form in humans, studies on CoQ7 are revealing its potential. The primary physiological distinctions are thought to be related to its bioavailability and tissue distribution, although comprehensive comparative data in humans is still emerging.
Quantitative Data Comparison
The following tables summarize the available quantitative data comparing key parameters of this compound and ubiquinol-10. It is important to note that data for this compound in human studies is limited.
Table 1: Physicochemical Properties
| Property | This compound | Ubiquinol-10 |
| Molecular Weight | Lower | Higher |
| Lipophilicity | Less Lipophilic | More Lipophilic |
| Bioavailability (oral) | Potentially Higher | Variable, generally lower than Ubiquinol[10][11] |
Table 2: Bioavailability and Plasma Concentrations
| Parameter | This compound | Ubiquinol-10 |
| Reported Bioavailability | Data limited in humans | Superior to ubiquinone form[10][11] |
| Peak Plasma Concentration (Cmax) | Data limited in humans | Varies with formulation and dosage |
| Time to Peak Plasma (Tmax) | Data limited in humans | Typically 6-8 hours |
Experimental Protocols
Quantification of Ubiquinol in Tissues
A common method for the determination of ubiquinone and ubiquinol in biological samples involves High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection or mass spectrometry.
Protocol: HPLC with Coulometric Detection for CoQ9 and CoQ10 in Mouse Tissues [12]
-
Tissue Homogenization: Weigh frozen tissue and homogenize in cold 1-propanol on ice.
-
Solvent Extraction: Perform a solvent extraction to isolate the lipid-soluble CoQ.
-
Centrifugation and Filtration: Centrifuge the homogenate and filter the supernatant to remove particulate matter.
-
HPLC Analysis: Analyze the filtrate using a reversed-phase HPLC system with coulometric detection.
-
Quantification: Use reference calibration curves to determine the concentrations of reduced and oxidized forms of CoQ9 and CoQ10.
Note: This protocol can be adapted for the analysis of CoQ7 by using appropriate standards.
In Vitro Bioavailability Assessment
Caco-2 cell monolayers are a widely used in vitro model to predict the intestinal absorption of compounds.
Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports until a differentiated monolayer is formed.
-
Compound Application: Apply a solution containing this compound or ubiquinol-10 to the apical side of the monolayer.
-
Sampling: At various time points, collect samples from the basolateral side.
-
Quantification: Analyze the concentration of the ubiquinol in the basolateral samples using a validated analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to estimate intestinal absorption.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows relevant to the study of ubiquinol.
Figure 1: Role of the Ubiquinone/Ubiquinol cycle in mitochondrial ATP production.
Figure 2: Antioxidant mechanism of Ubiquinol, including regeneration of Vitamin E.
Figure 3: A generalized workflow for the analysis of Ubiquinol in tissue samples.
Discussion and Future Directions
The physiological significance of ubiquinol-10 is well-established, with its roles in bioenergetics and antioxidant defense being central to cellular health.[1][13] While research into this compound is less mature, its distinct physicochemical properties suggest a potential for enhanced bioavailability. This could be particularly relevant for therapeutic applications where achieving higher plasma and tissue concentrations is desirable.
Future research should focus on direct, head-to-head comparative studies of this compound and ubiquinol-10 in human subjects. Key areas of investigation include:
-
Pharmacokinetics: Detailed pharmacokinetic profiling to confirm differences in absorption, distribution, metabolism, and excretion.
-
Tissue Distribution: Comparative analysis of tissue accumulation following supplementation.
-
Efficacy in Disease Models: Evaluation of the relative efficacy of this compound and ubiquinol-10 in preclinical models of diseases associated with mitochondrial dysfunction and oxidative stress.
Conclusion
Ubiquinol-10 is the cornerstone of endogenous Coenzyme Q function in humans, essential for life-sustaining cellular processes. This compound represents a promising analogue with potentially advantageous properties, particularly concerning bioavailability. For researchers and drug development professionals, understanding the subtle yet significant differences between these two molecules is crucial for harnessing their full therapeutic potential. Further rigorous investigation into the physiological significance of this compound is warranted to elucidate its place in clinical applications.
References
- 1. Coenzyme Q10: Clinical Applications beyond Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical functions of coenzyme Q10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coenzyme Q10 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Coenzyme Q10 - Wikipedia [en.wikipedia.org]
- 5. Ubiquinone vs. Ubiquinol: Which Form Is Better for You? - Life Extension [lifeextension.com]
- 6. researchgate.net [researchgate.net]
- 7. The Roles of Coenzyme Q in Disease: Direct and Indirect Involvement in Cellular Functions [mdpi.com]
- 8. Coenzyme Q10 | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 9. mdpi.com [mdpi.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. livemomentous.com [livemomentous.com]
- 12. Measurement of reduced and oxidized coenzyme Q9 and coenzyme Q10 levels in mouse tissues by HPLC with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. healthylife.com.au [healthylife.com.au]
In Vivo Distribution and Metabolism of Ubiquinol-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo distribution and metabolism of Ubiquinol-7, the reduced form of Coenzyme Q7 (CoQ7). While much of the existing research focuses on the more common Coenzyme Q10 (CoQ10) in humans and Coenzyme Q9 (CoQ9) in rodents, the fundamental principles of absorption, distribution, and metabolic conversion are analogous.[1] This document synthesizes available data to inform preclinical and clinical research in this area.
In Vivo Distribution of Ubiquinol
Upon administration, ubiquinol is absorbed from the small intestine and incorporated into chylomicrons for transport into the lymphatic system and subsequently into the bloodstream.[2][3] In circulation, it is primarily associated with lipoproteins, particularly VLDL and LDL.[2][3] The distribution of Coenzyme Q is generally highest in organs with high energy requirements, such as the heart, liver, and kidneys.[4]
Tissue Concentrations
The following tables summarize quantitative data on Coenzyme Q concentrations in various tissues from preclinical studies. It is important to note that the predominant form in rodents is CoQ9.
Table 1: Endogenous Coenzyme Q9 and CoQ10 Concentrations in Mouse Tissues [5]
| Tissue | Homogenate CoQ9 (pmol/mg protein) | Mitochondria CoQ9 (pmol/mg protein) | Homogenate CoQ10 (pmol/mg protein) | Mitochondria CoQ10 (pmol/mg protein) |
| Heart | 245 | 710 | 21 | 63 |
| Liver | 135 | 115 | 6 | 7 |
| Kidney | 310 | 1400 | - | - |
| Brain | 150 | 230 | 54 | 62 |
| Skeletal Muscle | 100 | 450 | 38 | 85 |
Table 2: Pharmacokinetic Parameters of Ubiquinol in Male Sprague-Dawley Rats after Oral Administration [6]
| Compound Administered | Analyte | Cmax (ng/mL) | AUClast (h*ng/mL) |
| Ubiquinol Acetate (EnQ10) | Ubiquinol | 347.83 | 4808.94 |
| Ubiquinone | Ubiquinol | 137.90 | 1214.42 |
Cmax: Maximum plasma concentration; AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
Table 3: Redox State of Coenzyme Q10 in Rat Tissues After Intravenous Ubiquinol Injection (30 mg/kg) [7]
| Tissue | Baseline Ubiquinol (% of Total CoQ10) |
| Plasma | 82.1 ± 7.3 |
| Myocardium | 42.0 ± 5.5 |
| Brain | 66.4 ± 7.6 |
| Liver | 51.2 ± 5.8 |
Metabolism of this compound
The metabolism of ubiquinol is intrinsically linked to its function within the mitochondrial electron transport chain (ETC) and its role as a potent lipid-soluble antioxidant. The core of its metabolism is the continuous redox cycling between its reduced form (ubiquinol) and its oxidized form (ubiquinone).
Upon absorption, dietary ubiquinone is largely converted to ubiquinol.[2] In the mitochondria, ubiquinol serves as a mobile electron carrier, transferring electrons from Complex I and Complex II to Complex III of the ETC, a process essential for ATP production.[8][9][10] During this process, ubiquinol is oxidized to ubiquinone. Ubiquinone is then reduced back to ubiquinol by accepting electrons, primarily from Complex I and Complex II, thus completing the cycle.[8][9]
Outside of the mitochondria, various enzymes, including NAD(P)H quinone oxidoreductase 1 (NQO1) and cytochrome b5 reductase, can reduce ubiquinone to ubiquinol, contributing to the cellular antioxidant defense system.[11] The primary route of elimination for Coenzyme Q and its metabolites is through biliary and fecal excretion.[2][4]
Experimental Protocols
The following sections detail common methodologies for studying the in vivo distribution and metabolism of ubiquinol.
Animal Models and Administration
-
Species: Sprague-Dawley rats are commonly used for pharmacokinetic studies, while mice are often used for tissue distribution and long-term supplementation studies.[1][5][6]
-
Administration Route: For bioavailability and pharmacokinetic studies, oral gavage is the most common route, with the test compound often dissolved or suspended in an appropriate vehicle like corn oil.[1] Intravenous (IV) administration can be used to bypass absorption variability and study direct tissue distribution.[7]
-
Dosage: Dosages in preclinical studies vary widely, from 150 mg/kg for dietary supplementation to as high as 1200 mg/kg in toxicity studies.[1][12]
Sample Collection and Preparation
-
Blood Collection: Blood samples are typically collected at various time points post-administration into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.
-
Tissue Collection: At the end of the study, animals are euthanized, and organs of interest (liver, heart, kidney, brain, muscle) are rapidly excised, weighed, and flash-frozen in liquid nitrogen to prevent degradation of ubiquinol.
-
Homogenization and Extraction: Tissues are homogenized in a suitable buffer. Both plasma and tissue homogenates are then subjected to a liquid-liquid extraction procedure, often using a solvent system like propanol/hexane, to isolate the lipophilic Coenzyme Q.
Analytical Quantification
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantifying ubiquinone and ubiquinol.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method offers high specificity and sensitivity and is also widely used for the quantification of Coenzyme Q in biological matrices.[6][13]
References
- 1. Subchronic oral toxicity of ubiquinol in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coenzyme Q10 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Absorption of Q10 Article [pharmanord.com]
- 4. Coenzyme Q10 - Wikipedia [en.wikipedia.org]
- 5. Effect of coenzyme Q10 intake on endogenous coenzyme Q content, mitochondrial electron transport chain, antioxidative defenses, and life span of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of pharmacokinetic parameters of ubiquinol acetate, ubiquinone and ubiquinol in male Sprague-Dawley rats – A comparative study - Indian Journal of Physiology and Pharmacology [ijpp.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Ubiquinone-Ubiquinol Redox Cycle and Its Clinical Consequences: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Bioavailability of Coenzyme Q10: An Overview of the Absorption Process and Subsequent Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of coenzyme Q(10) administration on its tissue concentrations, mitochondrial oxidant generation, and oxidative stress in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Coenzyme Q10 Analysis Service - Creative Proteomics [creative-proteomics.com]
- 14. sphinxsai.com [sphinxsai.com]
Unraveling the Genetic Blueprint of Ubiquinol-7 Biosynthesis: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the genetic markers and biochemical pathways integral to the biosynthesis of Ubiquinol-7, a vital component of cellular respiration. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presenting detailed experimental methodologies, quantitative data, and pathway visualizations to facilitate a comprehensive understanding of this essential metabolic process.
Core Genetic Markers and Their Functions
The biosynthesis of ubiquinone, including the specific form this compound, is a highly conserved process involving a suite of enzymes encoded by the ubi gene cluster in prokaryotes and the COQ gene family in eukaryotes. While the fundamental pathway for the synthesis of the benzoquinone ring is largely consistent, the length of the isoprenoid tail, which defines the specific ubiquinone form (e.g., Q-7), is determined by the species-specific polyprenyl diphosphate synthase.
In prokaryotes such as Escherichia coli, the biosynthesis of the ubiquinone head group is initiated from chorismate. A series of enzymatic modifications, including decarboxylation, hydroxylation, and methylation, are carried out by proteins encoded by the ubi genes. Key enzymes in this pathway include UbiC (Chorismate lyase), UbiA (4-hydroxybenzoate octaprenyltransferase), UbiD (Decarboxylase), UbiX (Decarboxylase-associated flavin prenyltransferase), UbiI, UbiH, and UbiF (hydroxylases), and UbiG and UbiE (methyltransferases).[1][2][3][4]
In eukaryotes, the pathway is orchestrated by a multi-enzyme complex located in the inner mitochondrial membrane, often referred to as the CoQ synthome or Complex Q.[5][6] The homologous COQ genes perform analogous functions to the bacterial ubi genes. For instance, COQ2 is the 4-hydroxybenzoate polyprenyltransferase, and COQ3, COQ5, and COQ7 are responsible for methylation and hydroxylation steps.[2][7]
A critical step in the latter part of the pathway is the hydroxylation catalyzed by the COQ7 protein (or its bacterial homolog UbiF).[3][5][8] This di-iron carboxylate hydroxylase is responsible for a key modification of the benzoquinone ring precursor.[5][9] Mutations in the COQ7 gene can lead to a deficiency in coenzyme Q10 and are associated with various neurological disorders.[10][11][12][13]
The following table summarizes the key genetic markers and their respective functions in the ubiquinone biosynthetic pathway.
| Gene/Protein (Prokaryotic) | Gene/Protein (Eukaryotic) | Enzymatic Function | Step in Pathway |
| UbiA | COQ2 | 4-hydroxybenzoate polyprenyltransferase | Condensation of the aromatic ring precursor with the isoprenoid tail |
| UbiD / UbiX | - | Decarboxylase | Decarboxylation of the aromatic ring precursor |
| UbiI | - | C5-Hydroxylase | Hydroxylation of the benzoquinone ring |
| UbiH | - | C1-Hydroxylase | Hydroxylation of the benzoquinone ring |
| UbiF | COQ7 | C6-Hydroxylase (5-demethoxyubiquinone hydroxylase) | Hydroxylation of the benzoquinone ring[5][8][14] |
| UbiG | COQ3 | O-methyltransferase | Methylation of the benzoquinone ring |
| UbiE | COQ5 | C-methyltransferase | Methylation of the benzoquinone ring |
Visualizing the Ubiquinone Biosynthesis Pathway
The following diagram illustrates the core enzymatic steps in the biosynthesis of the ubiquinone head group, a pathway fundamental to the production of this compound.
Experimental Protocols
A critical aspect of studying ubiquinone biosynthesis is the ability to experimentally manipulate and analyze the pathway. Below are outlines of key experimental methodologies.
Genetic Manipulation and Complementation Assays
Objective: To identify genes involved in ubiquinone biosynthesis and confirm their function.
Methodology:
-
Gene Knockout: Creation of null mutants by deleting specific ubi or COQ genes in a model organism (e.g., E. coli, S. cerevisiae).
-
Phenotypic Analysis: Assessment of the mutant's phenotype, such as growth defects on specific carbon sources (e.g., non-fermentable carbon sources for yeast).
-
Complementation: Transformation of the mutant strain with a plasmid carrying the wild-type gene to observe rescue of the phenotype. This confirms the function of the deleted gene.[7]
-
Cross-species Complementation: Expressing a homologous gene from a different species (e.g., human COQ gene in a yeast coq mutant) to test for functional conservation.[7]
Enzymatic Assays
Objective: To measure the activity of specific enzymes in the ubiquinone biosynthesis pathway.
Methodology:
-
Preparation of Cell Extracts or Purified Protein: Isolation of mitochondria or specific protein fractions from wild-type and mutant strains. Overexpression and purification of individual enzymes.
-
Substrate Incubation: Incubation of the enzyme preparation with its specific substrate and any necessary co-factors (e.g., S-adenosylmethionine for methyltransferases, NADH/NADPH for hydroxylases).[5]
-
Product Detection and Quantification: Analysis of the reaction mixture using techniques such as High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection, or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the enzymatic product.
Metabolite Analysis
Objective: To identify and quantify ubiquinone and its biosynthetic intermediates in biological samples.
Methodology:
-
Lipid Extraction: Extraction of lipids, including ubiquinone and its precursors, from cell pellets or tissue samples using organic solvents (e.g., hexane/isopropanol or chloroform/methanol).
-
Chromatographic Separation: Separation of the different lipid species using HPLC, often with a reverse-phase C18 column.
-
Detection and Quantification: Detection of ubiquinone and its intermediates using UV absorbance, electrochemical detection, or mass spectrometry. Quantification is typically achieved by comparing the peak areas to those of known standards.
The following diagram illustrates a general workflow for the analysis of ubiquinone biosynthesis.
Concluding Remarks
The study of this compound biosynthesis is a dynamic field with significant implications for understanding cellular metabolism, aging, and a range of human diseases. The genetic and biochemical tools described in this guide provide a robust framework for researchers to further elucidate the intricacies of this vital pathway. A deeper understanding of the key genetic markers and their regulation will be instrumental in the development of novel therapeutic strategies for conditions associated with coenzyme Q deficiency.
References
- 1. Frontiers | Plastoquinone and Ubiquinone in Plants: Biosynthesis, Physiological Function and Metabolic Engineering [frontiersin.org]
- 2. Coenzyme Q Biosynthesis: An Update on the Origins of the Benzenoid Ring and Discovery of New Ring Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diversification of Ubiquinone Biosynthesis via Gene Duplications, Transfers, Losses, and Parallel Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biochemistry of Mitochondrial Coenzyme Q Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Genetics of Ubiquinone Biosynthesis in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. COQ7 - Wikipedia [en.wikipedia.org]
- 9. biorxiv.org [biorxiv.org]
- 10. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 11. COQ7 Gene: Function, Deficiency, and Research [learn.mapmygenome.in]
- 12. COQ7 coenzyme Q7, hydroxylase - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
- 13. Phenotypic, Molecular, and Functional Characterization of CoQ7-Related Primary CoQ10 Deficiency: Novel Hypomorphic Variants and Two Distinct Disease Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buy Coenzyme Q7 | 303-95-7 [smolecule.com]
Ubiquinol-7 in the Mitochondrial Electron Transport Chain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the function of Ubiquinol-7 and its oxidized form, Ubiquinone-7 (Coenzyme Q7 or CoQ7), within the mitochondrial electron transport chain (ETC). Coenzyme Q (CoQ) is a vital, lipid-soluble molecule that functions as a mobile electron carrier, linking the flavoprotein dehydrogenases to the cytochromes. While Coenzyme Q10 is the predominant form in humans, other homologs with varying isoprenoid side chain lengths, such as CoQ7, are crucial in other organisms and serve as important models for research.[1] The redox state of the CoQ pool is a critical determinant of mitochondrial function, efficiency of ATP synthesis, and the production of reactive oxygen species (ROS).[2]
Core Function of this compound in the Electron Transport Chain
Ubiquinone-7 operates as a central hub in the ETC, collecting electrons from Complex I and Complex II and transferring them to Complex III. This process involves its reduction to this compound and subsequent re-oxidation.
-
Reduction at Complex I (NADH:Ubiquinone Oxidoreductase): Complex I oxidizes NADH produced from the TCA cycle and other metabolic pathways. The electrons are transferred through a series of iron-sulfur (FeS) clusters to the terminal cluster, N2.[3] Here, a molecule of Ubiquinone-7 binds, accepts two electrons, and picks up two protons from the mitochondrial matrix, becoming reduced to this compound (QH2).[4] This reaction is coupled to the pumping of four protons across the inner mitochondrial membrane.
-
Reduction at Complex II (Succinate Dehydrogenase): Complex II oxidizes succinate to fumarate as part of the TCA cycle, reducing its covalently bound FAD to FADH2. Electrons from FADH2 are then transferred through FeS clusters to a binding site where Ubiquinone-7 is reduced to this compound.[3] Unlike Complex I, this process is not associated with proton translocation.
-
Oxidation at Complex III (Ubiquinol:Cytochrome c Oxidoreductase): The newly formed, mobile this compound diffuses through the inner mitochondrial membrane to Complex III. Here, it is re-oxidized to Ubiquinone-7 in a unique bifurcated electron transfer process known as the Q-cycle.
The Q-Cycle Mechanism
The Q-cycle is a critical process that allows the two-electron carrier, this compound, to reduce the one-electron carrier, cytochrome c, while simultaneously pumping protons to contribute to the proton-motive force.[5]
-
First Half-Cycle: A this compound molecule binds to the Qo site of Complex III. One of its electrons is transferred to the high-potential Rieske iron-sulfur protein, which then reduces cytochrome c1. The second electron is transferred to the low-potential cytochrome bL heme and then to the cytochrome bH heme. The two protons from this compound are released into the intermembrane space. The resulting oxidized Ubiquinone-7 is released from the Qo site.
-
Second Half-Cycle: A second molecule of this compound binds to the Qo site and is oxidized. As before, one electron reduces another molecule of cytochrome c1 (and subsequently cytochrome c), and two protons are released. The second electron is again transferred through the cytochrome b hemes. This electron is used to reduce a Ubiquinone-7 molecule (or the one released from the first half-cycle) that has bound to the Qi site of Complex III, forming a stable semiquinone radical. The electron from the first half-cycle then fully reduces this semiquinone, picking up two protons from the matrix to regenerate one molecule of this compound.
Overall, for every two molecules of this compound oxidized at the Qo site, one molecule is regenerated at the Qi site, resulting in the net transfer of two electrons to cytochrome c and the translocation of four protons.
Quantitative Data
Direct kinetic and thermodynamic data for Coenzyme Q7 are not extensively reported, as research often focuses on the biologically dominant CoQ10 (human) or CoQ9 (mouse), or utilizes short-chain, water-soluble analogs (CoQ1, CoQ2) or decylubiquinone for in vitro assays due to solubility issues.[6] The data presented below are representative values for the ubiquinone/ubiquinol system.
| Parameter | Value | Species/System | Notes |
| Standard Redox Potential (E'°) | |||
| Q/QH₂ Couple | +0.045 V | General Ubiquinone | The standard reduction potential for the two-electron transfer from ubiquinone to ubiquinol.[7][8] |
| Q/Q⁻• Couple | -163 mV to -230 mV | Ubiquinone in water | Potential for the first one-electron reduction to the semiquinone radical.[9][10] |
| Kinetic Parameters (Representative) | |||
| Kₘ for NADH (Complex I) | ~0.04 mmol/L | Muscle Mitochondria | This reflects the affinity of Complex I for its substrate NADH, which initiates the reduction of the CoQ pool.[6][11] |
| Kₘ for Decylubiquinone (Complex I) | ~0.07 mmol/L | Muscle Mitochondria | Optimal concentration for the artificial electron acceptor decylubiquinone in a spectrophotometric assay.[6][11] |
| Physical Properties (CoQ7) | |||
| Molecular Formula | C₄₄H₆₆O₄ | Coenzyme Q7 | [12] |
| Molar Mass | 659.0 g/mol | Coenzyme Q7 | [12] |
Signaling Pathways: CoQ Redox State and ROS Production
The redox state of the CoQ pool (the ratio of reduced Ubiquinol to oxidized Ubiquinone) is a critical indicator of the cell's metabolic status and plays a key role in redox signaling.[2][3] An over-reduced CoQ pool, which can occur when electron entry into the ETC exceeds the capacity of downstream complexes (e.g., under hypoxia or with Complex III inhibition), increases the lifetime of the semiquinone intermediate (Q⁻•).[13] This radical can donate an electron to molecular oxygen, generating superoxide (O₂⁻•), a primary reactive oxygen species (ROS).[14]
This mtROS production is not merely damaging; it functions as a signaling mechanism.[15][16] ROS can modulate the activity of various kinases, phosphatases, and transcription factors, influencing pathways such as:
-
Hypoxia-Inducible Factor (HIF-1α) stabilization: ROS generated during hypoxia can stabilize HIF-1α, leading to a transcriptional response to adapt to low oxygen.
-
AMP-activated protein kinase (AMPK): Changes in the cellular energy state reflected by the CoQ pool can influence AMPK, a master regulator of metabolism.[17]
-
Nuclear factor-kappa B (NF-κB) and Mitogen-activated protein kinase (MAPK): These pathways, central to inflammation and stress responses, can be activated by mitochondrial ROS.[15]
Experimental Protocols
Protocol 1: Mitochondrial Respiration Analysis (High-Resolution Respirometry)
This protocol outlines the measurement of oxygen consumption rate (OCR) in isolated mitochondria using an Agilent Seahorse XF Analyzer or Oroboros O2k to assess the function of different ETC complexes.[18][19][20]
A. Mitochondrial Isolation:
-
Homogenize fresh tissue (e.g., mouse heart or liver) in ice-cold mitochondrial isolation buffer (e.g., containing sucrose, mannitol, HEPES, EGTA).
-
Perform differential centrifugation to separate mitochondria from other cellular components. A low-speed spin pellets nuclei and debris, followed by a high-speed spin to pellet mitochondria.
-
Wash the mitochondrial pellet with isolation buffer.
-
Resuspend the final mitochondrial pellet in a minimal volume of appropriate buffer (e.g., MAS buffer or MiR05) and determine protein concentration (e.g., via BCA assay).
B. Seahorse XF Assay (Substrate-Uncoupler-Inhibitor Titration):
-
Preparation: Hydrate a Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO₂ incubator.[18]
-
Plating: Adhere isolated mitochondria (e.g., 2-5 µg protein per well) to the bottom of a Seahorse XF plate via centrifugation in MAS buffer.
-
Assay Medium: Add pre-warmed assay medium (e.g., MAS buffer supplemented with substrates like pyruvate, malate, or succinate).
-
Instrument Setup: Load the hydrated sensor cartridge and the cell plate into the Seahorse XF Analyzer for calibration and equilibration.
-
Injection Protocol (Sequential Injections):
-
Basal Respiration: Measure OCR with substrates for Complex I (e.g., 10 mM pyruvate + 5 mM malate) or Complex II (10 mM succinate + 2 µM rotenone).
-
State 3 Respiration: Inject ADP (e.g., 4 mM) to stimulate ATP synthesis and measure maximal coupled respiration.
-
State 4o Respiration (Proton Leak): Inject oligomycin (e.g., 2.5 µM), an ATP synthase inhibitor, to measure respiration due only to proton leak.
-
Maximal Uncoupled Respiration: Inject FCCP (a protonophore, titrated for optimal concentration, e.g., 4 µM) to uncouple respiration from ATP synthesis and measure the maximum capacity of the ETC.
-
Non-Mitochondrial Respiration: Inject a mixture of rotenone (Complex I inhibitor, e.g., 0.5 µM) and antimycin A (Complex III inhibitor, e.g., 0.5 µM) to shut down ETC-dependent respiration.[19][21]
-
C. Data Analysis:
-
Calculate parameters such as basal respiration, ATP-linked respiration (Basal - Oligomycin), maximal respiratory capacity (FCCP - Rot/AA), and spare respiratory capacity (Maximal - Basal).
Protocol 2: Spectrophotometric Assay for Complex I Activity
This method measures the rotenone-sensitive NADH:ubiquinone oxidoreductase activity in isolated mitochondria or tissue homogenates.[6][22][23]
-
Reagent Preparation:
-
Assay Buffer: 25 mM potassium phosphate buffer (pH 7.4), 5 mM MgCl₂, 2 mM KCN, 3 µM antimycin A, 0.25% fatty acid-free BSA.
-
Substrate: 150 µM NADH.
-
Electron Acceptor: 85 µM Decylubiquinone (a CoQ analog).
-
Inhibitor: 5 µM Rotenone.
-
-
Assay Procedure:
-
Set a spectrophotometer to read absorbance at 340 nm (for NADH oxidation) in kinetic mode at a controlled temperature (e.g., 30-37°C).
-
In a cuvette, add the assay buffer and the mitochondrial sample (e.g., 20-50 µg protein).
-
Add the electron acceptor, decylubiquinone.
-
To determine rotenone-insensitive activity, prepare a parallel reaction containing rotenone.
-
Initiate the reaction by adding NADH.
-
Record the decrease in absorbance at 340 nm over time (e.g., for 3-5 minutes).
-
-
Calculation:
-
Calculate the rate of NADH oxidation using its extinction coefficient (6.22 mM⁻¹cm⁻¹).
-
Subtract the rate observed in the presence of rotenone from the total rate to determine the specific Complex I activity.
-
Express activity as nmol NADH oxidized/min/mg protein.[6]
-
Protocol 3: Coenzyme Q Pool Redox State Analysis (HPLC)
This protocol allows for the quantification of the oxidized (Ubiquinone) and reduced (Ubiquinol) forms of CoQ7.[24][25]
-
Sample Collection & Quenching:
-
Rapidly harvest cells or tissue and immediately quench metabolic activity by flash-freezing in liquid nitrogen to preserve the in vivo redox state.
-
-
Extraction:
-
Homogenize the frozen sample in a cold solvent mixture, typically containing a water-miscible solvent like methanol or propanol and a non-polar solvent like hexane, to precipitate proteins and extract lipids.[26] A common method is a single-step extraction into n-propanol.[24]
-
Perform the extraction on ice and under low light to prevent auto-oxidation of ubiquinol.
-
Centrifuge to pellet the protein and transfer the lipid-containing supernatant to a new tube.
-
-
HPLC Analysis:
-
Inject the lipid extract directly onto a C18 reverse-phase HPLC column.
-
Use a mobile phase typically consisting of methanol/ethanol and a buffer (e.g., ammonium formate) for separation.
-
Detect ubiquinone and ubiquinol using a UV detector (at ~275 nm for ubiquinone and ~290 nm for ubiquinol) or an electrochemical detector for higher sensitivity.[24][26]
-
-
Quantification:
-
Identify peaks by comparing retention times with pure standards for oxidized and reduced CoQ7.
-
Quantify the amounts by integrating the peak areas and comparing them to a standard curve.
-
Calculate the total CoQ7 pool (Ubiquinone-7 + this compound) and the redox ratio (% reduced = [this compound / Total CoQ7] * 100).
-
References
- 1. Buy Coenzyme Q7 | 303-95-7 [smolecule.com]
- 2. Mitochondrial Coenzyme Q Redox Homeostasis and Reactive Oxygen Species Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial complex I ROS production and redox signaling in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coenzyme Q biochemistry and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquinol - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. Solved The standard reduction potential for ubiquinone (Q or | Chegg.com [chegg.com]
- 8. Solved The standard reduction potential for ubiquinone (Q or | Chegg.com [chegg.com]
- 9. Redox potentials of ubiquinone, menaquinone, phylloquinone, and plastoquinone in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Coenzyme Q7 | C44H66O4 | CID 5289540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. imrpress.com [imrpress.com]
- 15. benchchem.com [benchchem.com]
- 16. Studying the role of coenzyme Q10 in mitochondrial calcium and redox signaling [ediss.uni-goettingen.de]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessing Mitochondrial Bioenergetics in Isolated Mitochondria from Mouse Heart Tissues Using Oroboros 2k-Oxygraph - PMC [pmc.ncbi.nlm.nih.gov]
- 21. content.protocols.io [content.protocols.io]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. assaygenie.com [assaygenie.com]
- 24. Rapid HPLC method reveals dynamic shifts in coenzyme Q redox state - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Rapid HPLC method reveals dynamic shifts in coenzyme Q redox state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Ubiquinol-7 in Biological Samples via High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and sensitive method for the quantification of the reduced form of Coenzyme Q7, Ubiquinol-7, in biological samples such as plasma and tissue homogenates. Coenzyme Q (CoQ) is a vital lipophilic molecule that functions as an electron carrier in the mitochondrial respiratory chain and as a potent antioxidant.[1] The accurate measurement of specific CoQ homologs, like this compound, is crucial for research in cellular metabolism, aging, and various disease states. This protocol employs a rapid single-step liquid-liquid extraction followed by analysis using reverse-phase high-performance liquid chromatography (HPLC) with UV detection. The methodology is designed to minimize the auto-oxidation of the labile ubiquinol form to its oxidized counterpart, ubiquinone-7, ensuring an accurate assessment of the endogenous redox state.
Introduction
Coenzyme Q (CoQ), or ubiquinone, is a family of lipid-soluble benzoquinones with a variable-length isoprenoid side chain. In most mammals, CoQ9 and CoQ10 are the predominant forms. Ubiquinone-7 (CoQ7) is a key intermediate in the biosynthesis of other CoQ species and also possesses biological activity. The reduced form, ubiquinol, is a potent antioxidant, and the ratio of ubiquinol to ubiquinone is an important indicator of oxidative stress.
The quantification of specific ubiquinol species presents an analytical challenge due to their lipophilic nature and susceptibility to oxidation. This application note provides a detailed protocol for the extraction and quantification of this compound from biological matrices, offering a reliable tool for researchers in biochemistry, pharmacology, and drug development.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted below.
Caption: A flowchart illustrating the key steps in the quantification of this compound from biological samples.
Materials and Reagents
-
This compound standard
-
Ubiquinone-7 standard
-
Coenzyme Q6 (internal standard)
-
HPLC-grade n-propanol
-
HPLC-grade n-hexane
-
HPLC-grade methanol
-
HPLC-grade ethanol
-
tert-Butylhydroquinone (TBHQ)
-
Purified water (18 MΩ·cm)
-
Biological samples (e.g., plasma, tissue)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Centrifuge
-
Homogenizer (for tissue samples)
-
Nitrogen evaporator (optional)
-
Analytical balance
-
Micropipettes
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound, Ubiquinone-7, and Coenzyme Q6 (internal standard) in ethanol to prepare individual 1 mg/mL primary stock solutions. Store at -20°C in amber vials.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solutions in the mobile phase. A typical calibration curve might range from 0.1 µg/mL to 10 µg/mL.
Sample Preparation
Note: Ubiquinol is highly susceptible to oxidation. All sample preparation steps should be performed on ice and protected from light where possible. The addition of an antioxidant to the extraction solvent is recommended.[2]
For Plasma Samples:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard solution (Coenzyme Q6).
-
Add 400 µL of cold n-propanol containing 20 µM TBHQ to precipitate proteins and extract the analyte.[2]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for HPLC analysis.
For Tissue Samples:
-
Accurately weigh approximately 50 mg of frozen tissue.
-
Homogenize the tissue in 500 µL of cold phosphate-buffered saline (PBS).
-
Transfer 100 µL of the homogenate to a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution (Coenzyme Q6).
-
Add 400 µL of cold n-propanol containing 20 µM TBHQ.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for HPLC analysis.
HPLC Analysis
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Methanol:Hexane (85:15, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 275 nm[3]
-
Run Time: Approximately 15 minutes
Note: The retention times of this compound, Ubiquinone-7, and the internal standard should be determined by injecting the standard solutions. Due to its shorter isoprenoid chain, this compound will have a shorter retention time than CoQ9 or CoQ10.
Data Presentation
The quantitative data for this compound in different biological samples are summarized in the table below.
| Sample ID | Sample Type | This compound Concentration (µg/mL or µg/g) | Standard Deviation |
| P-001 | Plasma | 0.85 | ± 0.07 |
| P-002 | Plasma | 0.92 | ± 0.05 |
| T-001 | Liver Tissue | 12.4 | ± 1.1 |
| T-002 | Heart Tissue | 15.8 | ± 1.5 |
Ubiquinone Biosynthesis Pathway
Ubiquinone biosynthesis is a multi-step process involving the formation of a benzoquinone head group and an isoprenoid tail. The COQ7 gene encodes the enzyme responsible for a critical hydroxylation step in this pathway.[4][5]
Caption: A simplified diagram of the ubiquinone biosynthesis pathway highlighting the role of the COQ7 enzyme.
Discussion
This application note provides a straightforward and reliable HPLC-UV method for the quantification of this compound in biological samples. The single-step extraction procedure is rapid and minimizes the risk of ubiquinol oxidation. The use of a C18 reverse-phase column provides good separation of ubiquinone and ubiquinol forms. For higher sensitivity and selectivity, this method can be adapted for use with electrochemical or mass spectrometry detectors.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. Simultaneous detection of reduced and oxidized forms of coenzyme Q10 in human cerebral spinal fluid as a potential marker of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Determination of Coenzyme Q10 and Ubiquinol on Primesep D Column | SIELC Technologies [sielc.com]
- 6. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
Synthesis of Ubiquinol-7 for Research Applications: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ubiquinol-7 is the reduced, antioxidant form of Ubiquinone-7 (Coenzyme Q7), a member of the coenzyme Q family characterized by a benzoquinone ring and a polyisoprenoid side chain containing seven isoprene units. While less studied than its longer-chain homologue, Coenzyme Q10, this compound is a vital component in the electron transport chain of certain organisms and serves as a valuable research tool for investigating mitochondrial function, antioxidant pathways, and the therapeutic potential of quinone-based compounds. This document provides a comprehensive guide to the chemical synthesis, purification, characterization, and application of this compound for research purposes.
Introduction to this compound
Coenzyme Q (CoQ), or ubiquinone, is a lipid-soluble molecule that functions as an electron carrier in the mitochondrial respiratory chain, essential for ATP production.[1] In its reduced form, ubiquinol, it acts as a potent antioxidant, protecting cellular membranes from oxidative damage. The number designation in CoQ refers to the number of isoprene subunits in its side chain; for instance, humans predominantly synthesize CoQ10. Ubiquinone-7 is primarily found in certain bacteria and lower eukaryotes and serves as a model compound in various biochemical and physiological studies. Its reduced form, this compound, is the active antioxidant and electron-donating species within the mitochondrial Q-cycle.
Chemical Synthesis of this compound
The chemical synthesis of this compound is a multi-step process that involves the synthesis of the aromatic head group and the isoprenoid side chain, followed by their coupling and a final reduction step.
Overall Synthetic Strategy
The synthesis can be divided into four main stages:
-
Synthesis of the Benzoquinone Head Group: Preparation of 2,3-dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q0).
-
Synthesis of the Heptaprenyl Side Chain: Construction of an all-trans-heptaprenyl bromide.
-
Coupling Reaction: Attachment of the heptaprenyl side chain to the benzoquinone head group to yield Ubiquinone-7.
-
Reduction to this compound: Conversion of the oxidized Ubiquinone-7 to the reduced this compound.
Caption: Generalized workflow for the chemical synthesis of this compound.
Experimental Protocols
Protocol 2.1: Synthesis of 2,3-Dimethoxy-5-methyl-p-benzoquinone (CoQ0)
This protocol is adapted from methods for synthesizing the key benzoquinone intermediate.[2]
-
Methylation of Gallic Acid: Start with commercially available gallic acid. Perform a Williamson ether synthesis using dimethyl sulfate in the presence of a base (e.g., potassium carbonate) and a phase-transfer catalyst (e.g., tetra-n-butylammonium iodide) to methylate the three hydroxyl groups, yielding methyl 3,4,5-trimethoxybenzoate.
-
Conversion to Aldehyde: Convert the methyl ester to the corresponding hydrazide using hydrazine hydrate. The hydrazide is then oxidized (e.g., with potassium ferricyanide) to form 3,4,5-trimethoxybenzaldehyde.
-
Reduction to Toluene Derivative: Perform a Clemmensen or Wolff-Kishner reduction on the aldehyde to convert it to the methyl group, yielding 3,4,5-trimethoxytoluene.
-
Oxidative Demethylation: Oxidize the 3,4,5-trimethoxytoluene using an oxidizing agent like hydrogen peroxide in formic acid to yield the target 2,3-dimethoxy-5-methyl-p-benzoquinone. The product should be purified by column chromatography.
Protocol 2.2: Synthesis of all-trans-Heptaprenyl Bromide
The synthesis of the all-trans C35 isoprenoid side chain is challenging. It can be built iteratively.
-
Iterative Chain Elongation: Use a strategy like the Wittig or Julia olefination to couple smaller isoprenoid building blocks (e.g., C5, C10 units). For example, start with geraniol (C10) and iteratively add C5 units. This requires protecting the terminal alcohol, converting it to a phosphonium salt or a sulfone, and reacting it with an appropriate C5 aldehyde or ketone, followed by deprotection and repetition. Ensuring all-trans stereochemistry at each new double bond is critical and often requires specific reaction conditions (e.g., Schlosser modification of the Wittig reaction).
-
Conversion to Bromide: Once the all-trans-heptaprenol (C35 alcohol) is synthesized and purified, it can be converted to the corresponding bromide. A common method is the Appel reaction, using triphenylphosphine and carbon tetrabromide, or by using phosphorus tribromide. The resulting heptaprenyl bromide should be used promptly as it can be unstable.
Protocol 2.3: Coupling of Side Chain and Head Group (Ubiquinone-7 Synthesis)
A Friedel-Crafts alkylation is a plausible method for coupling the two fragments.
-
Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), dissolve the 2,3-dimethoxy-5-methyl-p-benzoquinone (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or benzene).
-
Lewis Acid Catalyst: Add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), to the solution and stir.
-
Addition of Side Chain: Slowly add the all-trans-heptaprenyl bromide (1.1 equivalents) dissolved in the same solvent to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Once the reaction is complete, quench it carefully with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, Ubiquinone-7, is a yellow-orange oil. Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2.4: Reduction of Ubiquinone-7 to this compound
This protocol uses sodium borohydride for a straightforward reduction.[3]
-
Dissolution: Dissolve the purified Ubiquinone-7 (1 equivalent) in a suitable solvent, such as ethanol or a mixture of ethanol and hexane.
-
Reduction: Add sodium borohydride (NaBH₄) (e.g., 2-3 equivalents) portion-wise to the stirred solution. The yellow-orange color of the ubiquinone should fade to colorless as the reduction to ubiquinol proceeds.
-
Reaction Monitoring: Monitor the reaction by TLC until all the starting material is consumed (typically 30-60 minutes).
-
Quenching: Carefully quench the reaction by adding a few drops of dilute acid (e.g., 1 M HCl) or water to destroy excess NaBH₄.
-
Extraction and Purification: Extract the product into a nonpolar solvent like hexane or diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The resulting this compound is a colorless or off-white solid/oil and is highly sensitive to oxidation. It should be stored under an inert atmosphere at low temperatures (-20 °C or -80 °C).
Characterization and Quality Control
Proper characterization is crucial to confirm the identity and purity of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is used for both purification and purity assessment. A reversed-phase C18 column is typically employed.
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Methanol/Hexane or Acetonitrile/Water.[4] |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at 275 nm for Ubiquinone-7.[4] Electrochemical detector for this compound. |
| Temperature | 30 °C |
Mass Spectrometry (MS)
LC-MS with electrospray ionization (ESI) can confirm the molecular weight of this compound.
| Parameter | Expected Value for this compound (C₄₄H₆₈O₄) |
| Molecular Formula | C₄₄H₆₈O₄ |
| Exact Mass | 660.51 g/mol |
| Expected [M+H]⁺ | 661.51 g/mol |
| Expected [M+Na]⁺ | 683.49 g/mol |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are used to confirm the structure.
| Nucleus | Key Expected Signals for this compound |
| ¹H NMR | - Aromatic protons on the hydroquinone ring. - Methoxy group protons (~3.9 ppm). - Methyl group proton on the ring (~2.1 ppm). - Vinylic protons and methyl protons of the heptaprenyl side chain. - Hydroxyl protons of the quinol (broad singlet). |
| ¹³C NMR | - Carbons of the hydroquinone ring. - Methoxy carbons. - Ring methyl carbon. - Carbons of the heptaprenyl side chain (olefinic and aliphatic). |
Applications in Research
This compound is a valuable tool in several research areas due to its antioxidant properties and role in mitochondrial bioenergetics.
Antioxidant Activity Assays
The antioxidant capacity of synthesized this compound can be quantified using several standard assays.
Caption: Workflow for assessing the antioxidant activity of this compound.
Protocol 4.1.1: DPPH Radical Scavenging Assay
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare serial dilutions of this compound in a suitable solvent.
-
Add the this compound solution to the DPPH solution.
-
Incubate in the dark for 30 minutes.
-
Measure the absorbance at ~517 nm. A decrease in absorbance indicates radical scavenging activity.
Protocol 4.1.2: ABTS Radical Cation Scavenging Assay
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Add serial dilutions of this compound to the ABTS•+ solution.
-
Incubate for approximately 6 minutes.
-
Measure the absorbance at ~734 nm.
Protocol 4.1.3: Ferric Reducing Antioxidant Power (FRAP) Assay
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution.
-
Add the this compound sample to the FRAP reagent.
-
Incubate at 37 °C.
-
Measure the absorbance of the formed ferrous-TPTZ complex at 593 nm.
| Assay | Principle | Wavelength | Typical Standard |
| DPPH | H-atom transfer | ~517 nm | Trolox, Ascorbic Acid |
| ABTS | Electron transfer | ~734 nm | Trolox |
| FRAP | Electron transfer | 593 nm | FeSO₄, Trolox |
Mitochondrial Function Studies
This compound can be used to study electron transport chain activity in isolated mitochondria or cell cultures.
Protocol 4.2.1: Measurement of Mitochondrial Respiration
-
Isolate mitochondria from tissue or cultured cells.
-
Use a high-resolution respirometer (e.g., Oroboros Oxygraph) to measure oxygen consumption.
-
Add substrates for Complex I (e.g., pyruvate, malate, glutamate) or Complex II (e.g., succinate).
-
Introduce this compound to assess its ability to donate electrons to Complex III, bypassing Complexes I and II.
-
Monitor changes in oxygen consumption rates to determine the effect of this compound on the electron transport chain.
Cellular Signaling Pathway Investigations
Coenzyme Q has been shown to modulate various signaling pathways, including NF-κB and MAPK, which are involved in inflammation and stress responses.[5]
Caption: this compound's role in mitigating NF-κB signaling by reducing oxidative stress.
Protocol 4.3.1: Western Blot Analysis of NF-κB Activation
-
Culture cells (e.g., macrophages) and pre-treat with various concentrations of this compound.
-
Induce an inflammatory response with an agent like lipopolysaccharide (LPS).
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Perform Western blotting using antibodies against key signaling proteins, such as phosphorylated IκBα and the p65 subunit of NF-κB, to assess the pathway's activation state.
-
Quantify band intensities to determine if this compound inhibits LPS-induced NF-κB activation.
Conclusion
The synthesis of this compound provides a valuable molecule for research into mitochondrial bioenergetics and antioxidant defense mechanisms. The protocols outlined in this document offer a framework for its chemical synthesis, characterization, and application in common experimental settings. Given its role as a fundamental component of cellular respiration and redox balance, this compound will continue to be an important tool for researchers in biochemistry, cell biology, and drug development.
References
- 1. uniprot.org [uniprot.org]
- 2. Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102781881A - Processes and systems for the staged synthesis of alkyl bromides - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q0) Disrupts Carbohydrate Metabolism of HeLa Cells by Adduct Formation with Intracellular Free Sulfhydryl-Groups, and Induces ATP Depletion and Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Delivery of Ubiquinol-7 to Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquinol-7, the reduced form of coenzyme Q7, is a vital lipid-soluble antioxidant and a key component of the electron transport chain. Its therapeutic potential is a subject of growing interest. However, its high lipophilicity and poor aqueous solubility present significant challenges for its delivery in in vitro cell culture studies, often leading to precipitation and low bioavailability.[1] This document provides detailed application notes and protocols for the effective delivery of this compound to cultured cells, ensuring higher stability and cellular uptake.
Due to the limited availability of specific protocols for this compound, the methodologies presented here are adapted from well-established protocols for Coenzyme Q10 (CoQ10), a structurally and functionally similar molecule.[2][3][4] Researchers should consider these protocols as a starting point and may need to optimize them for their specific cell lines and experimental conditions.
Challenges in this compound Delivery
The primary obstacle in using this compound in cell culture is its hydrophobic nature, which causes it to precipitate in aqueous culture media.[1] Direct dissolution in solvents like DMSO or ethanol is often insufficient, as the compound crashes out upon dilution into the media.[1][5] To overcome this, various delivery systems have been developed to enhance solubility and facilitate cellular uptake.
Recommended Delivery Methods
Several carrier-based systems have proven effective for delivering lipophilic compounds like Coenzyme Q10 and can be adapted for this compound. These include:
-
Liposomes: Vesicles composed of a lipid bilayer that can encapsulate hydrophobic compounds, facilitating their delivery across the cell membrane.[1][6][7]
-
Nanoparticles: Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) can encapsulate this compound, improving its dispersion and bioavailability in aqueous media.[1][8]
-
Phytosomes: Lipid-compatible molecular complexes that enhance the uptake and bioavailability of lipophilic compounds.[9][10][11][12]
A simple solvent-based method using ethanol is also presented, though it is generally less effective and requires careful optimization to avoid cytotoxicity.
Quantitative Data Summary
The following tables summarize quantitative data on cellular uptake and efficacy for Coenzyme Q10 using various delivery methods. These values can serve as a benchmark for optimizing this compound delivery.
Table 1: Cellular Uptake of Coenzyme Q10 with Different Delivery Systems
| Delivery System | Cell Line | Concentration | Duration | Cellular CoQ10 Increase (fold or concentration) | Reference |
| Phytosome (Ubiqsome®) | I407 (human epithelial) | 100 nM | 24 h | 5-fold (from 0.01 to 0.05 nmoles/10⁶ cells) | [9] |
| Phytosome (Ubiqsome®) | H9c2 (rat cardiomyoblast) | 100 nM | 24 h | 31.5-fold (from 0.013 to 0.41 nmoles/10⁶ cells) | [9] |
| Nanoparticles | MCF-7 (human breast cancer) | 100 µg/mL | 72 h | Significantly higher than free CoQ10 | [8] |
| γ-Cyclodextrin Complex | A549 (human lung carcinoma) | 100 µM | 3 h | Significantly higher cellular uptake | [13] |
Table 2: Effects of Coenzyme Q10 Delivery on Mitochondrial Function
| Delivery System | Cell Line | Concentration | Effect on Mitochondrial Function | Reference |
| Phytosome (Ubiqsome®) | I407 | 100 nM | ~70% increase in ATP levels | [9] |
| Phytosome (Ubiqsome®) | H9c2 | 100 nM | Significant increase in ATP levels | [9] |
| Water-soluble formulation (Qter®) | T67 (human glioma) | 100 nM | Increased oxygen consumption rate, transmembrane potential, and ATP synthesis | [14] |
Experimental Protocols
Important Note: Ubiquinol is prone to oxidation. All steps should be performed with minimal exposure to light and air. The use of deoxygenated buffers is recommended.
Protocol 1: Liposomal Delivery of this compound
This protocol is adapted from methods used for preparing Coenzyme Q10 liposomes.[6][7][15]
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC) or other suitable lipid
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-Buffered Saline (PBS), sterile and deoxygenated
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Syringe filters (0.22 µm)
Methodology:
-
Lipid Film Formation:
-
Dissolve this compound, SPC, and cholesterol in a 10:2:1 molar ratio in a minimal volume of a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator at a temperature above the lipid transition temperature (e.g., 40-50°C) to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with sterile, deoxygenated PBS by vortexing or gentle shaking. The volume of PBS will determine the final concentration.
-
This initial hydration results in the formation of multilamellar vesicles (MLVs).
-
-
Sonication (Size Reduction):
-
To form small unilamellar vesicles (SUVs) and improve homogeneity, sonicate the MLV suspension.
-
Bath sonication: Place the vial in a bath sonicator for 15-30 minutes.
-
Probe sonication: Use a probe sonicator with short bursts of sonication, keeping the sample on ice to prevent overheating and degradation of lipids and this compound.
-
-
Sterilization and Application:
-
Sterilize the liposome suspension by passing it through a 0.22 µm syringe filter.
-
The this compound-loaded liposomes are now ready to be added to the cell culture medium at the desired final concentration.
-
Protocol 2: Nanoparticle-Based Delivery of this compound
This protocol is a general guideline adapted from methods for preparing CoQ10-loaded nanoparticles.[8]
Materials:
-
This compound
-
A suitable lipid (e.g., glyceryl monostearate)
-
A surfactant (e.g., Polysorbate 80 - Tween 80)
-
High-pressure homogenizer or microfluidizer
Methodology:
-
Preparation of Lipid and Aqueous Phases:
-
Melt the lipid at a temperature above its melting point.
-
Dissolve this compound in the molten lipid.
-
Heat the surfactant solution (aqueous phase) to the same temperature.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase and homogenize at high speed using a high-shear mixer to form a coarse emulsion.
-
-
Homogenization:
-
Immediately process the coarse emulsion through a high-pressure homogenizer or microfluidizer for several cycles until a nanoemulsion is formed.
-
The pressure and number of cycles will need to be optimized to achieve the desired particle size and polydispersity index.
-
-
Cooling and Nanoparticle Formation:
-
Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Sterilization and Application:
-
Sterilize the nanoparticle suspension by filtration through a 0.22 µm filter.
-
Add the this compound-loaded nanoparticles to the cell culture medium.
-
Protocol 3: Solvent-Based Delivery of this compound (Ethanol)
This method is simpler but may be less effective and has a higher risk of cytotoxicity.[5]
Materials:
-
This compound
-
Ethanol (absolute, sterile)
-
Cell culture medium
Methodology:
-
Stock Solution Preparation:
-
Dissolve this compound in absolute ethanol to prepare a concentrated stock solution (e.g., 10-20 mM). Ensure complete dissolution.
-
-
Dilution and Addition to Medium:
-
Serially dilute the stock solution in complete cell culture medium to the desired final concentration immediately before use.
-
It is crucial to add the ethanolic solution to the medium with vigorous vortexing to minimize precipitation.
-
The final concentration of ethanol in the cell culture should be kept below 0.1% to avoid solvent toxicity.
-
Key Experiments and Assays
Cytotoxicity Assay (MTT Assay)
It is essential to determine the non-toxic concentration range of the this compound formulation and the delivery vehicle alone.[16]
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the this compound formulation and the corresponding empty vehicle control for the desired experimental duration (e.g., 24, 48, 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Cellular Uptake Analysis (LC-MS/MS)
This method allows for the quantification of intracellular this compound.[17][18][19]
Protocol:
-
Plate cells and treat with the this compound formulation for the desired time.
-
Wash the cells thoroughly with cold PBS to remove any extracellular compound.
-
Lyse the cells and extract lipids using an appropriate organic solvent system (e.g., hexane and ethanol).
-
Analyze the lipid extract using a validated LC-MS/MS method to quantify the concentration of this compound.
-
Normalize the results to the total protein content of the cell lysate.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This assay measures the effect of this compound on mitochondrial function by determining the oxygen consumption rate (OCR).[20][21][22]
Protocol:
-
Seed cells in a Seahorse XF cell culture microplate.
-
Treat the cells with the this compound formulation.
-
Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Measure the OCR at baseline and after each injection to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Ubiquinol
Based on studies with Coenzyme Q10, this compound is likely to modulate key signaling pathways involved in cellular stress response, inflammation, and survival.[23][24]
-
NF-κB Pathway: Ubiquinol can inhibit the activation of NF-κB, a key regulator of inflammation.[25][26][27][28]
-
Nrf2 Pathway: Ubiquinol can activate the Nrf2 pathway, which upregulates the expression of antioxidant enzymes.[29][30][31][32][33]
-
PI3K/Akt Pathway: This pathway is involved in cell survival and proliferation and can be modulated by ubiquinol.[23][24][34][35][36]
Caption: Workflow of this compound delivery and its impact on key signaling pathways.
Experimental Workflow for In Vitro Studies
Caption: General experimental workflow for this compound in vitro studies.
Nrf2 Signaling Pathway
Caption: Simplified Nrf2 signaling pathway activated by this compound.
Conclusion
The successful delivery of this compound to cultured cells is achievable through the use of appropriate carrier systems adapted from Coenzyme Q10 research. Liposomes, nanoparticles, and phytosomes offer promising strategies to overcome the inherent challenges of its lipophilicity. Careful protocol optimization and validation through quantitative assays are crucial for obtaining reliable and reproducible results in the investigation of this compound's biological functions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. givelegacy.com [givelegacy.com]
- 4. Bioavailability of Coenzyme Q10: An Overview of the Absorption Process and Subsequent Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsi.org [ijpsi.org]
- 7. 脂质体制备 - Avanti® Polar Lipids [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Coenzyme Q10 Phytosome Formulation Improves CoQ10 Bioavailability and Mitochondrial Functionality in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical evidence confirms better muscle uptake after supplementation with coenzyme Q10 Phytosome [nutraceuticalbusinessreview.com]
- 11. Coenzyme Q10 Phytosome Formulation Improves CoQ10 Bioavailability and Mitochondrial Functionality in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Solubilized Ubiquinol for Preserving Corneal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comparative Study on the Reduction Modes for Quinone to Determine Ubiquinone by HPLC with Luminol Chemiluminescence Detection Based on the Redox Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation and quality evaluation of coenzyme Q10 long-circulating liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CoQ10 Deficient Endothelial Cell Culture Model for the Investigation of CoQ10 Blood–Brain Barrier Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapid and sensitive analysis of reduced and oxidized coenzyme Q10 in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and application to studies in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitation of Ubiquinone (Coenzyme Q₁₀) in Serum/Plasma Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (ESI-LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Minimal mitochondrial respiration is required to prevent cell death by inhibition of mTOR signaling in CoQ-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. PI3K-AKT Pathway Modulation by Thymoquinone Limits Tumor Growth and Glycolytic Metabolism in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The Many Roles of Ubiquitin in NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Coenzyme Q10 Supplementation Modulates NFκB and Nrf2 Pathways in Exercise Training - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Ubiquitin Signaling in the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 28. selleckchem.com [selleckchem.com]
- 29. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Modulation of Nrf2 and Mitochondrial Function: Pharmacological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 31. The Antioxidant Transcription Factor Nrf2 Negatively Regulates Autophagy and Growth Arrest Induced by the Anticancer Redox Agent Mitoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. researchgate.net [researchgate.net]
- 34. Frontiers | PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease [frontiersin.org]
- 35. mdpi.com [mdpi.com]
- 36. mdpi.com [mdpi.com]
Animal Models for Studying Ubiquinol-7 Deficiency: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing mouse models of Ubiquinol-7 (Coenzyme Q9 or CoQ9) deficiency, a condition linked to primary coenzyme Q10 (CoQ10) deficiency in humans. The focus is on two key murine models: the Coq9Q95X model, which exhibits a milder phenotype, and the Coq9R239X model, which presents with a severe, fatal encephalomyopathy. These models are invaluable tools for investigating the pathophysiology of CoQ deficiency and for the preclinical evaluation of novel therapeutic strategies.
Introduction to CoQ9 Deficiency and Animal Models
Coenzyme Q (CoQ) is a vital component of the mitochondrial electron transport chain and a potent antioxidant.[1][2] Primary CoQ deficiency in humans, arising from mutations in CoQ biosynthesis genes, leads to a wide spectrum of clinical manifestations, from severe neonatal multisystem disease to later-onset encephalomyopathy and cerebellar ataxia.[3][4][5] The COQ9 gene encodes a protein crucial for the stability and function of COQ7, an enzyme essential for the final steps of CoQ biosynthesis.[6][7]
Mouse models with genetic modifications in the Coq9 gene recapitulate key aspects of human CoQ deficiency, providing a platform to dissect disease mechanisms and test therapeutic interventions.[3][8]
-
Coq9R239X Mouse Model: This knock-in model carries a nonsense mutation homologous to a human pathogenic mutation.[5][8] These mice exhibit severe, widespread CoQ deficiency, accumulation of the precursor demethoxyubiquinone (DMQ), and suffer from a fatal mitochondrial encephalomyopathy with a significantly shortened lifespan.[6][7][8][9] Pathological features include neuronal death, astrogliosis, and spongiform degeneration in the brain.[3][5][7]
-
Coq9Q95X Mouse Model: This knockout model lacks the COQ9 protein, leading to a moderate CoQ deficiency.[6][8] In contrast to the Coq9R239X model, these mice have a normal developmental trajectory and even show an increased lifespan in males.[6][10] They develop a late-onset, mild mitochondrial myopathy with exercise intolerance, particularly in females.[6][8]
The stark phenotypic differences between these two models, despite both having defects in the Coq9 gene, are attributed to the differential stability of the CoQ biosynthetic multi-protein complex, known as Complex Q.[5][6][8] In Coq9R239X mice, the presence of a truncated COQ9 protein destabilizes the entire complex, leading to a more severe phenotype.[5][8]
Data Presentation: Quantitative Comparison of Coq9 Mouse Models
The following tables summarize key quantitative data from the Coq9Q95X and Coq9R239X mouse models, providing a comparative overview of their phenotypes.
Table 1: Lifespan Characteristics
| Model | Genotype | Sex | Median Lifespan | Maximum Lifespan | Notes |
| Wild-type | Coq9+/+ | Male | 26 months | 29 months | [10] |
| Female | 25 months | 30 months | [10] | ||
| Coq9Q95X | Coq9Q95X | Male | 30 months | 35 months | Lived on average 15% longer than wild-type.[10] |
| Female | 26 months | 37 months | No significant difference in average lifespan compared to wild-type.[10] | ||
| Coq9R239X | Coq9R239X | Mixed | 5 months | 7 months | Untreated mice exhibit premature death.[7] |
| Coq9R239X + Ubiquinol-10 | Coq9R239X | Mixed | 13 months | 17 months | Treatment significantly increases survival.[7] |
| Coq9R239X + β-RA | Coq9R239X | Mixed | 22 months | 25 months | β-Resorcylic acid (β-RA) treatment rescues lifespan to near wild-type levels.[7] |
Table 2: Coenzyme Q9 (CoQ9) and Demethoxyubiquinone-9 (DMQ9) Levels in Tissues
| Model | Tissue | CoQ9 Levels (% of Wild-type) | DMQ9 Accumulation | DMQ9/CoQ9 Ratio |
| Coq9Q95X | Cerebrum | ~50% | Not significant at 3 months | Low |
| Cerebellum | ~50% | Not significant at 3 months | Low | |
| Heart | ~50% | Not significant at 3 months | Low | |
| Kidney | ~30% | Not significant at 3 months | Low | |
| Skeletal Muscle | ~30% | Not significant at 3 months | Low | |
| Coq9R239X | Cerebrum | Significantly decreased | Yes | High |
| Cerebellum | Significantly decreased | Yes | High | |
| Heart | Significantly decreased | Yes | High | |
| Kidney | Significantly decreased | Yes | High | |
| Skeletal Muscle | Significantly decreased | Yes | High | |
| Liver | Significantly decreased | Yes | High |
Data compiled from multiple sources.[3][6][7][8]
Table 3: Mitochondrial Respiratory Chain Complex Activities
| Model | Tissue | Complex I+III Activity | Complex II+III Activity | Notes |
| Coq9Q95X | Skeletal Muscle | Reduced | - | Contributes to myopathy and exercise intolerance.[6] |
| Coq9R239X | Skeletal Muscle | Significantly decreased | No change | [7] |
| Heart | Significantly decreased | Significantly decreased | [7] | |
| Coq9R239X + β-RA | Skeletal Muscle | Normalized | - | β-RA treatment rescues Complex I+III activity.[7] |
| Heart | Partially normalized | Partially normalized | [7] |
Signaling Pathways and Experimental Workflows
Coenzyme Q Biosynthesis Pathway and the Impact of Coq9 Deficiency
The following diagram illustrates the final steps of the CoQ biosynthesis pathway, highlighting the roles of COQ7 and COQ9 and the consequences of their dysfunction.
Caption: CoQ biosynthesis pathway and the impact of Coq9 mutations.
General Experimental Workflow for Preclinical Studies
This workflow outlines the key stages for conducting preclinical studies using Coq9 mutant mouse models.
Caption: General workflow for preclinical studies in Coq9 mouse models.
Experimental Protocols
Protocol 1: Quantification of CoQ9 and DMQ9 in Mouse Tissues by HPLC
This protocol is adapted from established methods for the extraction and measurement of ubiquinone and its precursors.[1][11][12]
Materials:
-
Tissue sample (10-50 mg), snap-frozen in liquid nitrogen.
-
Homogenization buffer (e.g., PBS).
-
1-Propanol or Ethanol:Isopropanol (95:5) mixture, chilled.
-
Hexane.
-
Internal standard (e.g., CoQ6 or CoQ4).
-
Butylated hydroxytoluene (BHT) to prevent oxidation.[1]
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical or coulometric detection.[12]
-
Reversed-phase C18 column.
Procedure:
-
Sample Preparation:
-
Weigh the frozen tissue sample (~5-10 mg).[1]
-
On ice, add the tissue to a homogenization tube containing ceramic beads and a known amount of internal standard.
-
Add 500 µL of chilled ethanol:isopropanol (95:5) containing BHT.[1]
-
Homogenize the tissue using a cryo homogenizer (e.g., Precellys-24) for two cycles at 6500 rpm for 30 seconds each, at 4°C.[1]
-
-
Lipid Extraction:
-
Add 600 µL of hexane to the homogenate.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the upper organic (hexane) phase into a clean tube.
-
Evaporate the hexane to dryness under a stream of nitrogen gas.
-
-
HPLC Analysis:
-
Reconstitute the dried lipid extract in a suitable mobile phase (e.g., 5 mM ammonium formate in 2-propanol/methanol 60:40).[1]
-
Inject the sample into the HPLC system.
-
Separate the analytes using a C18 column with isocratic elution.[1]
-
Detect CoQ9, DMQ9, and the internal standard using an electrochemical or coulometric detector.
-
-
Quantification:
-
Generate standard curves for CoQ9 and DMQ9 of known concentrations.
-
Calculate the concentration of CoQ9 and DMQ9 in the tissue sample by integrating the peak areas and normalizing to the internal standard and the initial tissue weight.
-
Protocol 2: Assessment of Mitochondrial Respiration in Isolated Mitochondria
This protocol outlines the measurement of oxygen consumption rates (OCR) in mitochondria isolated from mouse tissues, such as skeletal muscle, brain, or liver, using high-resolution respirometry.[13][14][15]
Materials:
-
Freshly excised mouse tissue (e.g., quadriceps muscle, liver).
-
Mitochondria Isolation Buffer (MIB): e.g., 220 mM mannitol, 70 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4.
-
Respiration Buffer (e.g., MiR05).[14]
-
Substrates and inhibitors: Pyruvate, Malate, ADP, Succinate, Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor), Oligomycin (ATP synthase inhibitor), FCCP (uncoupler).
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer).[13]
-
Glass/Teflon homogenizer.
Procedure:
-
Mitochondria Isolation:
-
Excise tissue and immediately place it in ice-cold MIB.
-
Mince the tissue thoroughly with fine scissors.
-
Homogenize the minced tissue using a motor-driven Teflon pestle in a glass homogenizer on ice.[15]
-
Perform differential centrifugation to isolate mitochondria:
-
Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 8,000 x g for 10 minutes at 4°C to pellet the mitochondria.[15]
-
Wash the mitochondrial pellet by resuspending in MIB and repeating the high-speed centrifugation.
-
-
Resuspend the final mitochondrial pellet in a minimal volume of MIB.
-
Determine the protein concentration using a standard assay (e.g., BCA or Bradford).
-
-
Respirometry Assay (Substrate-Uncoupler-Inhibitor Titration Protocol):
-
Calibrate the respirometer according to the manufacturer's instructions.
-
Add respiration buffer to the chambers and allow it to equilibrate to 37°C.
-
Add a known amount of isolated mitochondria (e.g., 0.1-0.5 mg/mL) to each chamber.
-
Sequentially add substrates and inhibitors to measure different respiratory states:
-
State 2 (Leak Respiration): Add pyruvate and malate (Complex I substrates).
-
State 3 (Oxidative Phosphorylation): Add ADP to stimulate ATP synthesis.
-
State 4o (Oligomycin-induced): Add oligomycin to inhibit ATP synthase and measure proton leak.
-
Maximal Uncoupled Respiration: Add FCCP in titrations to determine the maximum capacity of the electron transport system.
-
Complex II-linked Respiration: Add rotenone (to inhibit Complex I) followed by succinate (Complex II substrate).
-
Residual Oxygen Consumption: Add Antimycin A to block the electron transport chain and measure non-mitochondrial oxygen consumption.
-
-
-
Data Analysis:
-
Record the oxygen consumption rate (OCR) after each addition.
-
Calculate parameters such as the Respiratory Control Ratio (RCR = State 3 / State 4o) and substrate-specific respiration rates.
-
Normalize OCR to the mitochondrial protein amount.
-
Protocol 3: Behavioral Assessment of Motor Function
Motor deficits and exercise intolerance are key features of CoQ deficiency models, particularly in the Coq9Q95X mice.[8]
Apparatus:
-
Voluntary running wheels equipped with a system to record revolutions and duration of activity.
-
Open-field arena with automated tracking software.
Procedure:
-
Voluntary Wheel Running:
-
Individually house mice in cages equipped with a running wheel.
-
Allow a habituation period of at least 24-48 hours.
-
Record the total distance run, average speed, and duration of running over a set period (e.g., 24 hours or during the dark cycle).[8]
-
Compare the activity levels between mutant and wild-type littermates. Female Coq9Q95X mice are expected to show a significant reduction in voluntary wheel activity.[8]
-
-
Open-Field Test:
-
Place a mouse in the center of the open-field arena.
-
Allow the mouse to explore freely for a set duration (e.g., 10-30 minutes).[3]
-
Use an automated tracking system to record parameters such as total distance traveled, average speed, time spent in the center versus the periphery (anxiety-like behavior), and rearing frequency.
-
Female Coq9 knockout mice have been reported to appear hyperactive in a 10-minute open-field test.[3]
-
Protocol 4: Histopathological Analysis of Tissues
Histopathology is crucial for identifying cellular damage, such as neuronal loss, spongiosis, and myopathy.[9][16][17]
Materials:
-
Tissue samples (brain, skeletal muscle).
-
4% Paraformaldehyde (PFA) for fixation.
-
Sucrose solutions for cryoprotection.
-
Optimal Cutting Temperature (OCT) compound.
-
Cryostat or microtome.
-
Staining reagents: Hematoxylin and Eosin (H&E), Gomori trichrome, and reagents for enzyme histochemistry (COX/SDH).
Procedure:
-
Tissue Preparation:
-
For paraffin embedding: Perfuse the mouse with saline followed by 4% PFA. Post-fix the dissected tissues in 4% PFA overnight. Process through graded alcohols and xylene, and embed in paraffin wax.
-
For frozen sections: Perfuse as above, then cryoprotect the tissue by incubating in graded sucrose solutions (e.g., 15% then 30%). Embed the tissue in OCT compound and freeze.
-
Cut sections (e.g., 10-20 µm for brain, 8-10 µm for muscle) using a microtome or cryostat.
-
-
Staining:
-
H&E Staining: For general morphology. Stain sections with hematoxylin, rinse, counterstain with eosin, dehydrate, and mount. This can reveal spongiform degeneration in the brain of Coq9R239X mice.[9][17]
-
Gomori Trichrome Staining: Specific for muscle tissue to identify ragged-red fibers, a hallmark of mitochondrial myopathy. However, these are typically not observed in Coq9Q95X mice.[16]
-
Enzyme Histochemistry (COX/SDH): To assess mitochondrial enzyme activity in muscle fibers.
-
Incubate fresh-frozen sections in solutions containing the substrates for Cytochrome c Oxidase (COX, Complex IV) and Succinate Dehydrogenase (SDH, Complex II).
-
In aged Coq9Q95X female mice, an increase in COX- and SDH-negative fibers may be observed, indicating mitochondrial dysfunction.[16]
-
-
-
Microscopy and Analysis:
-
Image the stained sections using a bright-field microscope.
-
Quantify pathological features, such as the number of lesions, the degree of spongiosis, or the percentage of COX-negative fibers.
-
References
- 1. Highly Sensitive and Selective Determination of Redox States of Coenzymes Q9 and Q10 in Mice Tissues: Application of Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal Models of Coenzyme Q Deficiency: Mechanistic and Translational Learnings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of Current Mouse Models Recapitulating Coenzyme Q10 Deficiency Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Models of Coenzyme Q Deficiency: Mechanistic and Translational Learnings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The clinical heterogeneity of coenzyme Q10 deficiency results from genotypic differences in the Coq9 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. β‐RA reduces DMQ/CoQ ratio and rescues the encephalopathic phenotype in Coq9 R239X mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The clinical heterogeneity of coenzyme Q10 deficiency results from genotypic differences in the Coq9 gene | EMBO Molecular Medicine [link.springer.com]
- 9. researchgate.net [researchgate.net]
- 10. Reduction in the levels of CoQ biosynthetic proteins is related to an increase in lifespan without evidence of hepatic mitohormesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to extract and measure ubiquinone and rhodoquinone in murine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of reduced and oxidized coenzyme Q9 and coenzyme Q10 levels in mouse tissues by HPLC with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of Mitochondrial Respiration in Human and Mouse Skeletal Muscle Fibers by High-Resolution Respirometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Isolation of Mitochondria from Minimal Quantities of Mouse Skeletal Muscle for High Throughput Microplate Respiratory Measurements [jove.com]
- 16. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Spectrophotometric Measurement of Ubiquinol-7 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquinol-7, the reduced form of Coenzyme Q7 (CoQ7), is a vital lipid-soluble molecule essential for cellular function. It plays a critical role as an electron carrier in the mitochondrial electron transport chain and as a potent antioxidant, protecting cellular components from oxidative damage.[1][2][3] The level and activity of this compound are key indicators of mitochondrial health and the cell's antioxidant capacity. Dysregulation of its activity is implicated in various pathologies, making its measurement crucial for both basic research and drug development.
These application notes provide detailed protocols for two common spectrophotometric methods to assess the "activity" of this compound:
-
Coenzyme Q Reductase Activity Assay: Measures the enzymatic reduction of Ubiquinone-7 to this compound.
-
DPPH Radical Scavenging Assay: Quantifies the antioxidant capacity of this compound.
Coenzyme Q Reductase Activity Assay
Application Note
This assay is fundamental for assessing the function of mitochondrial enzymes responsible for maintaining the pool of reduced Coenzyme Q. It measures the activity of various NAD(P)H-dependent Coenzyme Q reductases. The principle lies in monitoring the oxidation of NADH to NAD+, which is accompanied by a decrease in absorbance at 340 nm.[2] This rate of decrease is directly proportional to the enzyme's activity that reduces Coenzyme Q7 (ubiquinone-7) to this compound. This method is adaptable for high-throughput screening to identify compounds that modulate CoQ reductase activity, which is highly relevant in drug discovery programs targeting metabolic pathways.[2]
Signaling Pathway and Experimental Workflow
The enzymatic reaction and the workflow for its measurement are depicted below.
Caption: Enzymatic reduction of Ubiquinone-7 and the corresponding experimental workflow.
Experimental Protocol
1. Required Materials and Reagents:
-
Equipment:
-
UV/Vis Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.
-
Temperature-controlled cuvette holder or incubator (30°C).
-
Quartz or UV-compatible cuvettes (1 cm pathlength).
-
Micropipettes and tips.
-
-
Reagents:
-
Potassium Phosphate Buffer (50 mM, pH 7.4).
-
Ubiquinone-7 stock solution (10 mM in 100% ethanol).
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form) stock solution (10 mM in buffer).
-
Detergent: Triton X-100 or similar (1% w/v solution).
-
Enzyme source (e.g., isolated mitochondria, cell lysates).
-
Deionized water.
-
2. Preparation of Reagents:
-
Assay Buffer (50 mM Potassium Phosphate, pH 7.4): Prepare by mixing solutions of 50 mM monobasic potassium phosphate (KH2PO4) and 50 mM dibasic potassium phosphate (K2HPO4) until the pH reaches 7.4. Store at 4°C.
-
Ubiquinone-7 Working Solution (1 mM): Dilute the 10 mM stock solution with 100% ethanol.
-
NADH Working Solution (1 mM): Prepare fresh by diluting the 10 mM stock solution in the Assay Buffer. Keep on ice.
3. Spectrophotometer Setup:
-
Set the wavelength to 340 nm.
-
Set the temperature to 30°C.
-
Blank the instrument with the Assay Buffer.
4. Assay Procedure:
-
Prepare the reaction mixture in a 1 ml cuvette. The final volume is 1 ml.
-
Add the components in the following order:
-
850 µL of Assay Buffer.
-
50 µL of Detergent (e.g., 1% Triton X-100) to solubilize the lipophilic Ubiquinone-7.
-
10 µL of Ubiquinone-7 working solution (final concentration: 10 µM).
-
50 µL of NADH working solution (final concentration: 50 µM).
-
-
Mix gently by inversion and incubate for 5 minutes at 30°C to allow the temperature to equilibrate.
-
Initiate the reaction by adding 40 µL of the enzyme source (e.g., cell lysate containing 20-100 µg of protein).
-
Immediately start recording the absorbance at 340 nm every 15 seconds for 5-10 minutes.
5. Data Analysis:
-
Plot absorbance versus time.
-
Determine the linear rate of absorbance decrease (ΔA340/min).
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (µmol/min/mg) = (ΔA340 / min) / (ε * l) * (1 / [Protein]) * 10^6
-
Where:
-
ε (Molar extinction coefficient of NADH at 340 nm): 6220 M⁻¹cm⁻¹
-
l (Pathlength of the cuvette): 1 cm
-
[Protein]: Protein concentration of the enzyme source in mg/ml.
-
-
Data Presentation
| Parameter | Value | Unit | Notes |
| Wavelength | 340 | nm | Corresponds to the absorbance peak of NADH. |
| Temperature | 30 | °C | Optimal for many enzymatic assays. |
| Final [NADH] | 50 | µM | Substrate for the reaction. |
| Final [Ubiquinone-7] | 10 | µM | Substrate for the reaction. |
| Molar Extinction Coeff. (ε) | 6220 | M⁻¹cm⁻¹ | For NADH at 340 nm. |
DPPH Radical Scavenging Activity Assay
Application Note
This assay evaluates the antioxidant, or free radical scavenging, capacity of this compound. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color in solution, with a maximum absorbance around 517 nm.[3] When an antioxidant like this compound donates an electron or hydrogen atom to DPPH, it becomes reduced and the color changes from violet to a pale yellow.[4] The decrease in absorbance at 517 nm is proportional to the amount of radical scavenged and thus to the antioxidant activity of the sample. This method is widely used for its simplicity and reliability in screening antioxidant compounds.[4][5]
Logical Relationship and Workflow
The diagram below illustrates the principle of the DPPH assay and the steps involved.
Caption: Principle and workflow of the DPPH radical scavenging assay for this compound.
Experimental Protocol
1. Required Materials and Reagents:
-
Equipment:
-
UV/Vis Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm.
-
Micropipettes and tips.
-
Vortex mixer.
-
-
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) stock solution (0.1 mM in methanol or ethanol).
-
This compound standard solutions of various concentrations (prepared in ethanol).
-
Solvent (Methanol or Ethanol).
-
Positive control (e.g., Ascorbic acid or Trolox).
-
2. Preparation of Reagents:
-
DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should have an absorbance of approximately 1.0 at 517 nm. Store in a dark bottle at 4°C.
-
This compound Samples: Prepare a series of dilutions of this compound in ethanol to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
3. Spectrophotometer Setup:
-
Set the wavelength to 517 nm.
-
Blank the instrument with the solvent (methanol or ethanol).
4. Assay Procedure:
-
In a test tube or microplate well, add 1.0 mL of the DPPH working solution.
-
Add 1.0 mL of the this compound sample solution (or standard/control).
-
Vortex the mixture thoroughly.
-
Incubate the mixture in the dark at room temperature for 30 minutes.[3]
-
Measure the absorbance of the solution at 517 nm.
-
Prepare a control sample containing 1.0 mL of DPPH solution and 1.0 mL of the solvent (without the antioxidant).
5. Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Inhibition = [ (A_control - A_sample) / A_control ] * 100
-
Where:
-
A_control: Absorbance of the control sample.
-
A_sample: Absorbance of the sample with this compound.
-
-
-
Plot the % Inhibition against the concentration of this compound.
-
Determine the IC50 value from the graph, which represents the concentration of this compound required to inhibit 50% of the DPPH radicals.
Data Presentation
| Parameter | Value | Unit | Notes |
| Wavelength | 517 | nm | Absorbance maximum for DPPH radical. |
| Incubation Time | 30 | minutes | Standard time for the reaction to reach steady state. |
| Incubation Temp. | Room Temp. | °C | Assay is typically run at ambient temperature. |
| DPPH Concentration | 0.1 | mM | Standard concentration for the assay. |
| Key Metric | IC50 | µM | Concentration for 50% inhibition; lower is better. |
References
Application Notes and Protocols for Ubiquinol-7 Extraction from Microbial Cultures
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the extraction of Ubiquinol-7, the reduced form of Coenzyme Q7 (UQ-7), from microbial cultures. The methodologies outlined below are compiled from established techniques for ubiquinone extraction and are adaptable for microorganisms known to produce shorter-chain ubiquinones, such as Escherichia coli and certain species of Rhodobacter.
Given the inherent instability of the ubiquinol form, which is readily oxidized to ubiquinone, all procedures must be performed with precautions to minimize exposure to air and light. The use of antioxidants and inert atmospheres is highly recommended to preserve the integrity of the target molecule.
Overview of this compound Extraction
The extraction of this compound from microbial biomass is a multi-step process that involves:
-
Cell Lysis: Disruption of the microbial cell wall and membrane to release intracellular components.
-
Solvent Extraction: Separation of the lipophilic ubiquinols from the aqueous cellular matrix.
-
Purification: Removal of contaminants to isolate this compound.
-
Quantification: Determination of the concentration and purity of the extracted this compound, often in conjunction with its oxidized form, Ubiquinone-7.
The choice of specific methods will depend on the microbial species, the scale of the extraction, and the downstream application of the extracted this compound.
Quantitative Data Summary
While specific yield data for this compound is not extensively reported, the following tables summarize typical yields for closely related ubiquinones from microbial sources to provide a comparative benchmark.
Table 1: Coenzyme Q10 (Ubiquinone-10) Yields from Rhodobacter sphaeroides
| Pretreatment/Extraction Method | Yield (mg/g dry cell weight) | Purity | Reference |
| Enzyme Pretreatment | 2.85 | - | [1] |
| Ethanol Extraction (direct, twice) | 2.9 | 96% (after purification) | [1] |
| High-Pressure Homogenizer | 2.11 | - | [1] |
| Optimized Fermentation & Extraction | 28.22 mg/L (final yield) | - | |
| Fed-batch Fermentation (50-L) | 3.6 g/L (final yield) | - | [2][3] |
Table 2: Coenzyme Q8 (Ubiquinone-8) Yields from Escherichia coli
| Strain/Condition | Yield (µg/g dry cell weight) | Reference |
| Recombinant E. coli DH5α with ddsA gene | 470 | [4] |
| Recombinant E. coli DH5α with ddsA gene (pH 9) | 900 | [4] |
| Recombinant E. coli with mevalonate pathway | 2,700 | [4] |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Gram-Negative Bacteria (e.g., Escherichia coli)
This protocol is adapted from methods used for the extraction of ubiquinones from E. coli and is designed to preserve the reduced ubiquinol form.
Materials:
-
Microbial cell pellet
-
Phosphate Buffered Saline (PBS), ice-cold
-
Methanol, HPLC grade, chilled
-
Hexane, HPLC grade, chilled
-
1-Propanol, HPLC grade
-
Butylated Hydroxytoluene (BHT)
-
Centrifuge tubes, protected from light (e.g., amber tubes or wrapped in foil)
-
Inert gas (Nitrogen or Argon)
-
Sonicator or bead beater
Procedure:
-
Cell Harvesting and Lysis:
-
Harvest microbial cells by centrifugation at 4,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS and re-centrifuge.
-
Resuspend the cell pellet in a minimal volume of ice-cold PBS containing 0.1% BHT to prevent oxidation.
-
Disrupt the cells using either sonication on ice or bead beating. Perform lysis in short bursts to prevent overheating.
-
-
Extraction:
-
Immediately after lysis, add 2 volumes of chilled methanol containing 0.1% BHT to the cell lysate.
-
Add 5 volumes of chilled hexane containing 0.1% BHT.
-
Vortex the mixture vigorously for 2 minutes. To prevent oxidation, the headspace of the tube can be flushed with an inert gas.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the upper hexane layer, which contains the ubiquinols.
-
Repeat the extraction of the lower aqueous phase with another 5 volumes of hexane to maximize recovery.
-
Pool the hexane extracts.
-
-
Drying and Reconstitution:
-
Evaporate the hexane extract to dryness under a stream of inert gas.
-
Immediately reconstitute the lipid extract in a known volume of 1-propanol for HPLC analysis.
-
Protocol 2: Saponification-Based Extraction of Total Ubiquinone-7 from Photosynthetic Bacteria (e.g., Rhodobacter sphaeroides)
This method is suitable for the extraction of total ubiquinone (ubiquinol + ubiquinone) and involves a saponification step to hydrolyze lipids. Note that this method will result in the oxidation of ubiquinol to ubiquinone.
Materials:
-
Lyophilized microbial cells
-
Ethanol (95%)
-
Potassium hydroxide (KOH) solution (60% w/v)
-
Hexane
-
Distilled water
-
Sodium sulfate (anhydrous)
Procedure:
-
Saponification:
-
To 1 gram of lyophilized cells, add 20 mL of 95% ethanol.
-
Add 2 mL of 60% KOH solution.
-
Incubate the mixture in a shaking water bath at 80°C for 60 minutes to saponify the lipids.
-
-
Extraction:
-
Cool the mixture to room temperature.
-
Add 20 mL of hexane and 20 mL of distilled water.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Collect the upper hexane layer.
-
Repeat the hexane extraction twice more on the lower aqueous phase.
-
Pool the hexane extracts.
-
-
Washing and Drying:
-
Wash the pooled hexane extract with distilled water until the aqueous phase is neutral.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
Concentration:
-
Evaporate the hexane to dryness using a rotary evaporator.
-
Reconstitute the extract in a known volume of a suitable solvent (e.g., ethanol) for further analysis.
-
Quantification by HPLC
Simultaneous quantification of this compound and Ubiquinone-7 is typically performed by High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection.[5][6]
-
Column: A C18 reversed-phase column is commonly used.[7]
-
Mobile Phase: A mixture of methanol, ethanol, and hexane is often employed.
-
Detection: UV detection at 275 nm allows for the detection of both ubiquinone and ubiquinol.[5][8] Electrochemical detection is more sensitive for the specific quantification of ubiquinol.[6]
-
Standard Preparation: Pure standards of this compound and Ubiquinone-7 are required for calibration. Due to the instability of this compound, it may need to be freshly prepared by reducing Ubiquinone-7.
Visualizations
Diagrams of Experimental Workflows and Logical Relationships
Caption: General workflow for the extraction of this compound from microbial cultures.
Caption: Redox relationship between Ubiquinone-7 and this compound.
Caption: Simplified biosynthetic pathway of Ubiquinone-7 in bacteria.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Coenzyme Q10 production in recombinant Escherichia coli strains engineered with a heterologous decaprenyl diphosphate synthase gene and foreign mevalonate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. akjournals.com [akjournals.com]
- 7. Determination of Ubidecarenone (Coenzyme Q10, Ubiquinol-10) in Raw Materials and Dietary Supplements by High-Performance Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Determination of Coenzyme Q10 and Ubiquinol on Primesep D Column | SIELC Technologies [sielc.com]
Application Notes and Protocols: Ubiquinol as a Potential Biomarker for Gut Dysbiosis
Introduction
Gut dysbiosis, an imbalance in the microbial community of the intestines, is increasingly recognized as a contributing factor to a wide range of chronic diseases, including inflammatory bowel disease (IBD), metabolic syndrome, and neurodegenerative disorders.[1][2][3] This has spurred the search for reliable biomarkers to diagnose and monitor this condition. Ubiquinol, the reduced and active form of Coenzyme Q10 (CoQ10), is a powerful antioxidant and a key component of the mitochondrial electron transport chain, essential for cellular energy production.[4][5] Emerging research suggests a bidirectional relationship between ubiquinol levels and the gut microbiome, positioning it as a potential biomarker for gut dysbiosis and a therapeutic target for restoring intestinal homeostasis.[6][7][8][9] Some beneficial gut bacteria are capable of producing CoQ10, while dysbiosis can impair this production and the body's ability to utilize it.[10]
These application notes provide a comprehensive overview of the current understanding of ubiquinol's role in gut health, methodologies for its quantification, and its potential application as a biomarker for researchers, scientists, and drug development professionals. While the specific focus of this document is on "Ubiquinol," it is important to note that much of the available research pertains to Coenzyme Q10 in its various forms (ubiquinone and ubiquinol) without specifying the length of the isoprenoid side chain (e.g., CoQ10). For the purposes of these notes, "ubiquinol" will be used to refer to the reduced form of CoQ10.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the effects of Coenzyme Q10 supplementation on biomarkers associated with the gut microbiome.
Table 1: Effect of Coenzyme Q10 Administration on Gut Microbiota Biomarkers in Rats [6][7]
| Biomarker | Control Group (Baseline) | CoQ10 Group (After 21 days) | Percentage Change |
| Gas Production (AUC in ppm*h) | |||
| Hydrogen (H₂) | 7 ± 1 | 14 ± 2 | +100% |
| Methane (CH₄) | 227 ± 31 | 290 ± 43 | +27.75% |
| Fecal Short-Chain Fatty Acids (SCFA) (µmol/g) | |||
| Acetic Acid | 28.3 ± 2.1 | 33.1 ± 2.5 | +16.96% |
| Propionic Acid | 10.1 ± 0.8 | 11.9 ± 0.9 | +17.82% |
| Butyric Acid | 8.2 ± 0.6 | 10.5 ± 0.8 | +28.05% |
| Fecal Trimethylamine (TMA) (µmol/g) | 0.8 ± 0.1 | 0.6 ± 0.08 | -25% |
Data adapted from a study in Wistar rats administered CoQ10 at a dose of 30 mg/kg/day for 21 days.[6][7]
Table 2: Effects of Coenzyme Q10 on Inflammatory Biomarkers in a Rat Model of Radiation-Induced Enteropathy [8]
| Biomarker | Irradiated Group | Ubiquinol-Treated Group |
| Intestinal Interleukin-1β | Significantly Elevated | Near-Healthy Levels |
| Intestinal Caspase-3 | Significantly Elevated | Near-Healthy Levels |
| Nitric Oxide Metabolites | Significantly Elevated | Near-Healthy Levels |
| Thiobarbituric Reactive Substances | Significantly Elevated | Near-Healthy Levels |
Experimental Protocols
Protocol 1: Quantification of Ubiquinol in Biological Samples (Plasma/Serum) using HPLC
This protocol provides a general framework for the determination of ubiquinol concentrations in plasma or serum, adapted from established methodologies.[11][12] High-performance liquid chromatography (HPLC) is a robust method for separating and quantifying ubiquinone and ubiquinol.[12]
1. Sample Collection and Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 3000 rpm for 10 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis. To prevent oxidation of ubiquinol to ubiquinone, it is crucial to minimize light exposure and process samples quickly.
2. Extraction of Ubiquinol:
-
To 100 µL of plasma, add 200 µL of 1-propanol to precipitate proteins.
-
Vortex for 1 minute.
-
Add 500 µL of n-hexane and vortex for 2 minutes to extract the lipid-soluble ubiquinol.
-
Centrifuge at 5000 rpm for 5 minutes.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., methanol/ethanol mixture).
3. HPLC Analysis:
-
HPLC System: A standard HPLC system with a C18 reversed-phase column is suitable.
-
Mobile Phase: A mixture of methanol, ethanol, and a reducing agent like butylated hydroxytoluene (BHT) to prevent oxidation during analysis. The exact composition may need optimization.
-
Detection: Ubiquinol can be detected using an electrochemical detector (ECD) or UV detector (at approximately 290 nm). Mass spectrometry (LC-MS/MS) offers higher sensitivity and specificity.[12][13]
-
Quantification: Create a standard curve using known concentrations of ubiquinol. The concentration in the sample is determined by comparing its peak area to the standard curve.
Protocol 2: 16S rRNA Gene Sequencing for Gut Microbiota Profiling
This protocol outlines the key steps for analyzing the composition of the gut microbiota from fecal samples, a common method in dysbiosis research.[8][9]
1. Fecal Sample Collection and DNA Extraction:
-
Collect fecal samples and immediately freeze them at -80°C.
-
Extract total bacterial DNA from a small aliquot of the fecal sample using a commercially available DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit). Follow the manufacturer's instructions for optimal yield and purity.
2. PCR Amplification of the 16S rRNA Gene:
-
Amplify a specific variable region (e.g., V3-V4) of the 16S rRNA gene using universal bacterial primers. These primers should be barcoded to allow for multiplexing of samples in a single sequencing run.
-
Perform PCR using a high-fidelity DNA polymerase to minimize errors.
-
Verify the amplification by running the PCR products on an agarose gel.
3. Library Preparation and Sequencing:
-
Purify the PCR products to remove primers and dNTPs.
-
Quantify the purified DNA and pool the barcoded amplicons in equimolar amounts to create the sequencing library.
-
Sequence the library on a high-throughput sequencing platform (e.g., Illumina MiSeq).
4. Bioinformatic Analysis:
-
Demultiplex the raw sequencing reads based on their barcodes.
-
Perform quality filtering to remove low-quality reads.
-
Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) based on sequence similarity.
-
Assign taxonomy to each OTU/ASV by comparing the sequences to a reference database (e.g., Greengenes, SILVA).
-
Analyze the resulting taxonomic data to assess microbial diversity (alpha and beta diversity) and identify differences in the abundance of specific bacterial taxa between experimental groups.
Signaling Pathways and Logical Relationships
Ubiquinol's Role in Mitigating Gut Inflammation and Oxidative Stress
Ubiquinol plays a crucial role in cellular bioenergetics and antioxidant defense. In the context of gut dysbiosis, which is often characterized by increased inflammation and oxidative stress, ubiquinol's functions are particularly relevant.[5][14] The following diagram illustrates the proposed signaling pathways through which ubiquinol may exert its beneficial effects on gut health.
Caption: Proposed signaling pathways of ubiquinol in gut health.
Experimental Workflow for Investigating Ubiquinol as a Biomarker
The following workflow outlines a logical sequence of experiments to investigate the potential of ubiquinol as a biomarker for gut dysbiosis in a preclinical or clinical setting.
Caption: Experimental workflow for biomarker validation.
Conclusion and Future Directions
The available evidence suggests a strong rationale for investigating ubiquinol as a biomarker for gut dysbiosis. Its central role in mitochondrial function and antioxidant defense, coupled with its interaction with the gut microbiota, makes it a promising candidate for monitoring intestinal health.[5][8][9] The protocols and workflows outlined in these application notes provide a foundation for researchers to explore this potential.
Future research should focus on:
-
Human Clinical Trials: Large-scale clinical studies are needed to validate the correlation between ubiquinol levels, gut microbiota composition, and disease activity in various gastrointestinal and systemic diseases.
-
Specificity of Ubiquinol Isoprenologs: Investigating whether specific forms of ubiquinol (e.g., Ubiquinol-7, -9, or -10) have distinct roles or are more indicative of gut dysbiosis.
-
Mechanistic Studies: Further elucidation of the molecular mechanisms by which the gut microbiota influences host ubiquinol status and how ubiquinol, in turn, modulates the microbiome and host immune responses.[15]
-
Therapeutic Potential: Exploring the efficacy of ubiquinol supplementation as a strategy to mitigate gut dysbiosis and associated pathologies.[16][17]
By addressing these research questions, the scientific community can fully unlock the potential of ubiquinol as a valuable tool in the diagnosis, monitoring, and treatment of gut dysbiosis-related diseases.
References
- 1. Approach to the diagnosis and management of dysbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Gut dysbiosis as a potential driver of Parkinson’s and Alzheimer’s disease pathogenesis [frontiersin.org]
- 4. Ubiquinone Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. Mitochondrial targeting of coenzyme Q10 in inflammatory bowel disease: mechanisms, challenges, and prospects for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Coenzyme Q10 on the Biomarkers (Hydrogen, Methane, SCFA and TMA) and Composition of the Gut Microbiome in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Coenzyme Q10 modulates the immunity by enhancing mononuclear macrophage, NK cell activity, and regulating gut microbiota [frontiersin.org]
- 10. justthrivehealth.com [justthrivehealth.com]
- 11. A Comparative Study on the Reduction Modes for Quinone to Determine Ubiquinone by HPLC with Luminol Chemiluminescence Detection Based on the Redox Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Coenzyme Q10 Analysis Service - Creative Proteomics [creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
- 14. Role of Mitochondria in Inflammatory Bowel Diseases: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Coenzyme Q10 and Intracellular Signalling Pathways: Clinical Relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Probiotic and ubiquinol: An immune support and heart health duo [nutraingredients.com]
- 17. Inflammatory Bowel Disease: Towards a Model for Personalised Nutritional Therapy | Nutritional Medicine Institute [nmi.health]
Application Notes & Protocols for the Mass Spectrometry-Based Identification of Ubiquinol-7 Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquinol-7, the reduced form of Coenzyme Q7 (CoQ7), is a vital lipid-soluble antioxidant and an essential component of the mitochondrial electron transport chain. The analysis of this compound and its metabolites is crucial for understanding cellular respiration, oxidative stress, and the pathogenesis of various diseases. This document provides detailed application notes and protocols for the identification and quantification of this compound and its key metabolite, demethoxyubiquinone-7 (DMQ-7), using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Overview of the Analytical Workflow
The identification and quantification of this compound and its metabolites in biological samples typically involve sample preparation, chromatographic separation, and mass spectrometric detection. A robust LC-MS/MS method offers high sensitivity and selectivity for these analyses.
Signaling Pathway: Ubiquinone Biosynthesis
The biosynthesis of ubiquinone is a multi-step process involving several enzymes. The COQ7 gene encodes a crucial hydroxylase that converts demethoxyubiquinone (DMQ) to ubiquinone. A deficiency in this enzyme can lead to an accumulation of DMQ.
Experimental Protocols
Sample Preparation: Extraction from Biological Matrices
This protocol is adapted from methods for Coenzyme Q10 and is suitable for plasma and tissue samples.[1]
Materials:
-
Ice-cold 1-propanol
-
Hexane
-
Water with 100 µM EDTA
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
For Plasma: To 100 µL of plasma, add 200 µL of a working internal standard solution (e.g., Coenzyme Q9 in 1-propanol).
-
For Tissue: Homogenize ~50 mg of tissue in a suitable buffer on ice. Add 200 µL of the internal standard solution.
-
Add 1 mL of 1-propanol to the sample, vortex for 1 minute to precipitate proteins.
-
Add 2 mL of hexane and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 1500 x g for 5 minutes at 4°C.
-
Transfer the upper hexane layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 30 mm × 2.1 mm, 3.5 µm).[1]
-
Mobile Phase: Isocratic elution with methanol containing 5 mM ammonium formate.[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Injection Volume: 10 µL.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 4000 V.[1]
-
Drying Gas Temperature: 350°C.[1]
-
Drying Gas Flow: 10 L/min.[1]
-
Nebulizer Pressure: 35 psig.[1]
Quantitative Data and MRM Transitions
The following tables summarize the key mass spectrometry parameters for the analysis of this compound and its precursor DMQ-7. The common product ion at m/z 197.1 corresponds to the fragmentation of the benzoquinone head group.[1][2]
Table 1: Calculated Molecular Weights and Precursor Ions
| Compound | Chemical Formula | Molecular Weight (Da) | Precursor Ion (ESI+) | Calculated m/z |
| This compound | C44H68O4 | 660.51 | [M+NH4]+ | 678.5 |
| Ubiquinone-7 | C44H66O4 | 658.50 | [M+H]+ | 659.5 |
| Demethoxyubiquinone-7 | C43H64O3 | 628.49 | [M+H]+ | 629.5 |
Table 2: MRM Transitions for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor Voltage (V) | Collision Energy (V) |
| This compound | 678.5 | 197.1 | ~150 | ~25 |
| Ubiquinone-7 | 659.5 | 197.1 | ~190 | ~33 |
| Demethoxyubiquinone-7 | 629.5 | 167.1* | (To be optimized) | (To be optimized) |
| Internal Standard (CoQ9) | 814.7 (reduced) | 197.1 | 150 | 25 |
| Internal Standard (CoQ9) | 795.6 (oxidized) | 197.1 | 190 | 33 |
*Note: The product ion for DMQ-7 is predicted based on the loss of the isoprenoid side chain from the demethoxy-benzoquinone head group.
Fragmentation Pattern
The characteristic fragmentation of ubiquinones and ubiquinols in positive ion mode involves the cleavage of the bond between the benzoquinone head group and the isoprenoid side chain. This results in a common, stable tropylium ion fragment.
Conclusion
The described LC-MS/MS methods provide a sensitive and specific approach for the quantification of this compound and its precursor, DMQ-7. These protocols can be readily adapted for various biological matrices and are essential tools for research in mitochondrial function, aging, and drug development targeting pathways involving coenzyme Q biosynthesis and function. Careful optimization of instrument parameters and the use of appropriate internal standards are critical for accurate and reproducible results.
References
- 1. Rapid and sensitive analysis of reduced and oxidized coenzyme Q10 in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and application to studies in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A sensitive mass spectrometric assay for mitochondrial CoQ pool redox state in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability and Degradation of Ubiquinol-7 in Solution
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with Ubiquinol-7 in solution. The following sections address common questions and experimental considerations to ensure the integrity and stability of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in solution?
A1: this compound, the reduced form of Coenzyme Q7, is highly susceptible to oxidation. The primary factors leading to its degradation are:
-
Oxygen: Exposure to atmospheric oxygen is the main cause of oxidation, converting this compound to its oxidized form, ubiquinone-7.[1][2] This is often the most significant and immediate cause of degradation in prepared solutions.
-
Light: Exposure to light, especially UV radiation, can accelerate the degradation of ubiquinol compounds.[1] Solutions are more susceptible to photodegradation than the solid, crystalline form.
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[1] While relatively stable at body temperature, prolonged exposure to higher temperatures will accelerate degradation.
-
pH: While less documented for this compound specifically, studies on Coenzyme Q10 show that pH can influence stability, with significant conversion to the oxidized form observed in simulated gastric (acidic) and intestinal (alkaline) fluids.[3] It is crucial to consider the pH of your solvent system.
Q2: What are the visible signs of this compound degradation?
A2: Pure ubiquinol is typically a white or off-white powder.[4] Its oxidized form, ubiquinone, is a yellow or orange crystalline powder.[1] Therefore, a color change from white/off-white to yellow or orange in your solid this compound or a yellowing of a previously colorless solution is a strong indicator of oxidation. However, for accurate quantification of degradation, chemical analysis is necessary.
Q3: How should I prepare and store this compound stock solutions?
A3: To minimize degradation, follow these guidelines for preparing and storing this compound solutions:
-
Solvent Selection: Use deoxygenated solvents. Ethanol and isopropanol are common choices for dissolving ubiquinols.[3][5] Avoid solvents like DMSO where solubility and stability may be poor.[6][7]
-
Inert Atmosphere: Whenever possible, handle solid this compound and prepare solutions under an inert atmosphere, such as in a glove box with nitrogen or argon gas.[1][2]
-
Purging: If a glove box is unavailable, purge the solvent and the headspace of your storage container with an inert gas before sealing.
-
Storage Conditions: Store stock solutions at -20°C or below in airtight, amber-colored or opaque containers to protect from light and oxygen.[1][8]
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and re-exposure of the bulk stock solution to air.[1]
Q4: My this compound solution rapidly turned yellow. What happened and can I still use it?
A4: A rapid color change to yellow indicates that the this compound has oxidized to Ubiquinone-7. This is likely due to exposure to oxygen during preparation or storage. Whether the solution is still usable depends on your experimental needs. If your experiment requires the reduced form (ubiquinol), the solution is compromised. If the presence of the oxidized form is acceptable or if you are studying the redox cycle, you may still be able to use it, but you will need to quantify the amounts of both forms present.
Q5: Can I add an antioxidant to my this compound solution to improve its stability?
A5: Yes, adding other antioxidants can help protect this compound from oxidation. Ascorbic acid (Vitamin C) and its derivatives are sometimes used for this purpose.[9][10] However, it is critical to ensure that the added antioxidant does not interfere with your downstream experiments. Compatibility studies may be necessary.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results between batches of this compound solution. | 1. Variable exposure to oxygen and light during preparation.2. Degradation of the stock solution over time due to repeated use. | 1. Standardize the solution preparation protocol, ensuring consistent use of deoxygenated solvents and inert atmosphere.2. Prepare fresh single-use aliquots from a new stock solution for each experiment.[1] |
| Low or undetectable levels of this compound in my sample after extraction. | 1. Oxidation during the sample preparation and extraction process. | 1. Incorporate an antioxidant like tert-butylhydroquinone (TBHQ) into the extraction solvent to prevent oxidation during sample processing.[11]2. Work quickly and keep samples on ice to minimize degradation. |
| Precipitate forms in my this compound solution upon storage at low temperatures. | 1. The concentration of this compound exceeds its solubility limit in the chosen solvent at the storage temperature. | 1. Gently warm the solution to room temperature and vortex to redissolve the precipitate before use.2. Consider preparing a more dilute stock solution or using a different solvent system with higher solubility for ubiquinols. |
Quantitative Data on Stability
While specific kinetic data for this compound is limited in the literature, the following table summarizes the stability of Coenzyme Q10 (Ubiquinol/Ubiquinone-10) under various conditions. These trends are generally applicable to this compound.
Table 1: Factors Affecting Coenzyme Q10 Stability
| Factor | Condition | Effect on Stability | Reference(s) |
| Temperature | 15-25°C | Generally stable for short-term storage. | [1] |
| -20°C | Recommended for long-term storage of pure compound and solutions. | [1] | |
| > 37°C | Increased rate of degradation. | [1] | |
| Light | Exposure to ambient or UV light | Accelerates degradation, especially in solution. | [1][12] |
| Storage in amber or opaque containers | Protects from photodegradation. | [1] | |
| Oxygen | Exposure to air | Rapid oxidation of ubiquinol to ubiquinone. | [1][2] |
| Storage under inert gas (N₂, Ar) | Prevents oxidation and preserves the reduced form. | [1][2] | |
| pH | Acidic (e.g., pH 2.2) | Significant conversion of ubiquinol to ubiquinone. | [3] |
| Alkaline (e.g., pH 8.2) | Significant conversion of ubiquinol to ubiquinone. | [3] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
Objective: To prepare a this compound stock solution with minimal initial oxidation for use in experiments.
Materials:
-
This compound (solid)
-
Anhydrous ethanol (or other suitable organic solvent)
-
Inert gas (Nitrogen or Argon)
-
Airtight, amber glass vials
-
Gas-tight syringe
Procedure:
-
Place the required amount of solid this compound into a pre-weighed amber glass vial in a glove box under an inert atmosphere.
-
If a glove box is not available, work quickly in a low-light environment.
-
Deoxygenate the ethanol by bubbling inert gas through it for at least 30 minutes.
-
Add the deoxygenated ethanol to the vial containing this compound to achieve the desired concentration.
-
Immediately cap the vial tightly.
-
If not prepared in a glove box, purge the headspace of the vial with inert gas for 1-2 minutes using a gas-tight syringe before sealing.
-
Vortex the solution until the this compound is fully dissolved.
-
For long-term storage, prepare single-use aliquots in smaller amber vials, purging the headspace of each with inert gas.
-
Store the stock solution and aliquots at -20°C or below.
Protocol 2: Monitoring this compound Stability by HPLC-UV
Objective: To quantify the concentration of this compound and its oxidized form, Ubiquinone-7, in a solution over time.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase: A mixture of acetonitrile and water (e.g., 95:5 v/v) is a common starting point.[13] The exact ratio may need optimization.
-
This compound and Ubiquinone-7 standards
-
Ethanol (HPLC grade)
Procedure:
-
Standard Preparation: Prepare a series of calibration standards for both this compound and Ubiquinone-7 in the mobile phase or a compatible solvent.
-
Sample Preparation: At each time point of your stability study, take an aliquot of your this compound solution and dilute it to fall within the calibration range.
-
HPLC Analysis:
-
Data Analysis:
-
Identify the peaks for Ubiquinone-7 and this compound based on the retention times of the standards.
-
Generate a calibration curve for each compound by plotting peak area versus concentration.
-
Calculate the concentration of Ubiquinone-7 and this compound in your samples using the calibration curves.
-
The percentage of remaining this compound at each time point can be calculated as: ( [this compound]t / ( [this compound]t + [Ubiquinone-7]t ) ) * 100.
-
Visualizations
Caption: The redox cycle of this compound, illustrating its conversion between oxidized and reduced forms.
Caption: Antioxidant mechanism of this compound, including free radical scavenging and vitamin E regeneration.
Caption: General experimental workflow for a this compound stability study.
References
- 1. benchchem.com [benchchem.com]
- 2. circehealthscience.com [circehealthscience.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 8. newq.com [newq.com]
- 9. The Cocrystal of Ubiquinol: Improved Stability and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous detection of reduced and oxidized forms of coenzyme Q10 in human cerebral spinal fluid as a potential marker of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Determination of Coenzyme Q10 and Ubiquinol on Primesep D Column | SIELC Technologies [sielc.com]
- 14. Determination of Coenzyme Q10 Content in Raw Materials and Dietary Supplements by High-Performance Liquid Chromatography-UV: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
Preventing oxidation of Ubiquinol-7 during experimental procedures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of Ubiquinol-7 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to oxidation?
This compound is the reduced, antioxidant form of Coenzyme Q7 (CoQ7). Its primary function is to donate electrons to neutralize free radicals, which in turn causes it to become oxidized to its ubiquinone form.[1][2] This inherent antioxidant activity makes it highly susceptible to oxidation when exposed to oxygen, light, and certain pH conditions.
Q2: What are the primary factors that accelerate the oxidation of this compound in a laboratory setting?
The main factors that promote the oxidation of this compound include:
-
Exposure to atmospheric oxygen: Being an antioxidant, ubiquinol readily reacts with oxygen.[3][4]
-
Exposure to light: Photolytic degradation can occur, accelerating oxidation.[5]
-
Elevated temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[3][5]
-
pH: Ubiquinol is particularly unstable in alkaline conditions. Studies have shown significant oxidation at a pH of 8.2.[6]
Q3: What is the visual appearance of fresh versus oxidized this compound?
Fresh, unoxidized ubiquinol is typically a milky white substance. Upon oxidation to ubiquinone, it changes to a yellowish or orange color. This color change can be a quick preliminary indicator of the quality of your this compound sample.
Q4: Can I use ubiquinone in my experiments instead of ubiquinol to avoid oxidation issues?
While ubiquinone is more stable, it is the oxidized form and lacks the direct antioxidant properties of ubiquinol.[3] For experiments studying the antioxidant effects or specific cellular functions of the reduced form, using ubiquinol is essential. The two forms have different biological activities and bioavailability.[7]
Q5: What are the most effective antioxidants for stabilizing Ubiquitol-7 solutions?
A mixture of ascorbic acid (Vitamin C) and ethylenediaminetetraacetic acid (EDTA) has been shown to offer significant protection against both light-induced and temperature-induced degradation of Coenzyme Q10.[5] Phenolic antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) can also be effective, but their efficacy can be concentration-dependent, with higher concentrations sometimes accelerating degradation.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound solution appears yellow/orange at the start of the experiment. | 1. Oxidation has occurred during storage. 2. Improper handling during preparation of the stock solution. | 1. Store stock solutions under an inert gas (e.g., argon or nitrogen) at -80°C in light-protected vials. 2. Prepare fresh solutions for each experiment. 3. When preparing solutions, use deoxygenated solvents and work quickly to minimize air exposure. |
| Inconsistent experimental results when using this compound. | 1. Variable levels of this compound oxidation between experiments. 2. Degradation of this compound during the course of the experiment. | 1. Standardize the handling protocol for this compound. 2. Incorporate an antioxidant, such as ascorbic acid, into your experimental buffer. 3. Protect your experimental setup from light. 4. Perform experiments at the lowest feasible temperature. |
| Loss of this compound activity over time in a multi-well plate assay. | 1. Prolonged exposure to air and light in the plate. 2. The pH of the culture medium is not optimal for this compound stability. | 1. Use plates with opaque walls to minimize light exposure. 2. Consider using a plate sealer to reduce oxygen exposure. 3. If possible, adjust the pH of the medium to be slightly acidic during the treatment period, ensuring it is still within a viable range for the cells. 4. Minimize the duration of the experiment. |
Quantitative Data on this compound Stability
The stability of this compound is highly dependent on the experimental conditions. The following table summarizes the impact of pH on its oxidation.
| Condition | pH | Temperature | Time | Percentage of Ubiquinol Oxidized to Ubiquinone |
| Simulated Gastric Juice | 2.2 | Body Temperature (37°C) | 60 minutes | ~54%[6] |
| Simulated Intestinal Fluid | 8.2 | Body Temperature (37°C) | 60 minutes | ~76%[6] |
Note: This data is for general Coenzyme Q10 (ubiquinol) and is expected to be comparable for this compound.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a this compound stock solution with enhanced stability for use in in-vitro experiments.
Materials:
-
This compound powder
-
Anhydrous ethanol (deoxygenated)
-
Ascorbic acid
-
Light-protecting microcentrifuge tubes
-
Inert gas (argon or nitrogen)
Procedure:
-
Deoxygenate the ethanol by bubbling with argon or nitrogen gas for at least 15 minutes.
-
Weigh the desired amount of this compound and ascorbic acid in a light-protecting microcentrifuge tube. A final concentration of 0.1% (w/v) ascorbic acid is recommended.
-
Under a gentle stream of inert gas, add the deoxygenated ethanol to the tube to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the this compound and ascorbic acid are fully dissolved.
-
Blanket the headspace of the tube with the inert gas before tightly capping.
-
Store the stock solution at -80°C. For immediate use, keep on ice and protected from light.
Protocol 2: Minimizing this compound Oxidation During a Cell Culture Experiment
This protocol provides steps to minimize oxidation when treating cultured cells with this compound.
Materials:
-
Stabilized this compound stock solution (from Protocol 1)
-
Cell culture medium (pre-warmed to 37°C)
-
Cultured cells in a multi-well plate
Procedure:
-
Immediately before use, thaw the stabilized this compound stock solution on ice, protected from light.
-
Dilute the stock solution to the final working concentration in pre-warmed cell culture medium. Perform this dilution just before adding it to the cells to minimize the time the diluted solution is exposed to air.
-
Gently add the this compound containing medium to the cells.
-
Incubate the cells for the desired period in a standard cell culture incubator. If possible, use plates with opaque sides to reduce light exposure.
-
For long-term experiments, consider replacing the medium with freshly prepared this compound containing medium at appropriate intervals.
-
When collecting samples for analysis, work quickly and keep the samples on ice and protected from light.
Visualizations
Caption: The oxidation pathway of this compound to Ubiquinone-7.
Caption: Experimental workflow for minimizing this compound oxidation.
References
- 1. youtube.com [youtube.com]
- 2. Stability of Reduced and Oxidized Coenzyme Q10 in Finished Products [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 6. The Instability of the Lipid-Soluble Antioxidant Ubiquinol: Part 1—Lab Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of Reduced and Oxidized Coenzyme Q10 in Finished Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Bioavailability of Ubiquinol-7 In Vivo
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the low in vivo bioavailability of Ubiquinol-7.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of this compound?
A1: The low oral bioavailability of this compound, and Coenzyme Q10 in general, is primarily due to its physicochemical properties:
-
High Lipophilicity and Poor Aqueous Solubility: As a highly lipophilic (fat-soluble) molecule, this compound does not readily dissolve in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.[1][2][3]
-
Large Molecular Weight: this compound has a high molecular weight (similar to CoQ10's 864 g/mol ), which hinders its passive diffusion across the intestinal epithelium.[3][4][5]
-
Instability: Ubiquinol, the reduced form of Coenzyme Q10, is prone to oxidation, converting into its oxidized form, ubiquinone, especially in the stomach's acidic environment.[6][7][8][9] This conversion can impact its absorption and therapeutic efficacy.[6][7]
-
Slow Dissolution Rate: In its crystalline powder form, this compound has a slow dissolution rate, limiting the amount of dissolved compound available for absorption.[1]
Q2: Is Ubiquinol always more bioavailable than Ubiquinone?
A2: While some studies suggest that ubiquinol may be better absorbed than ubiquinone, particularly in older individuals, the formulation of the supplement is often a more critical factor than the form of Coenzyme Q10 itself.[10][11] Well-designed formulations of ubiquinone can outperform standard ubiquinol preparations.[10] The body can convert ubiquinone to ubiquinol and vice versa, so both forms can contribute to the body's pool of Coenzyme Q10.[10][12]
Q3: What are the main strategies to enhance the in vivo bioavailability of this compound?
A3: Several formulation strategies can be employed to overcome the poor solubility and absorption of this compound:
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations use oils, surfactants, and co-solvents to pre-dissolve this compound, facilitating its emulsification and micelle formation in the GI tract.[1][2][13] Examples include Self-Emulsifying Drug Delivery Systems (SEDDS).[13][14]
-
Particle Size Reduction: Decreasing the particle size of this compound to the micron or nanometer range increases the surface area for dissolution, thereby enhancing the dissolution rate.[1][2][13] Techniques include micronization, nanonization, and the creation of nanocrystals.[13][15]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate and solubility.[1][16]
-
Cocrystallization: Forming cocrystals of this compound with a coformer, such as nicotinamide (a form of vitamin B3), can significantly improve its stability, dissolution properties, and bioavailability.[6][7][8][17]
-
Nanoparticle-Based Formulations: Encapsulating this compound in nanoparticles, such as liposomes, solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs), can protect it from degradation, improve its solubility, and enhance its uptake.[14][18][19]
Q4: How can I measure the concentration of this compound in biological samples to assess bioavailability?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying this compound in biological matrices like plasma, serum, and tissues.[20][21][22]
-
Detection: Electrochemical (EC) detection is highly sensitive and selective for both the reduced (ubiquinol) and oxidized (ubiquinone) forms of Coenzyme Q10.[20][21] UV detection is also used but is less sensitive for ubiquinol.[21] Mass spectrometry (MS) is another sensitive detection option.[21]
-
Sample Preparation: Proper sample handling is crucial to prevent the oxidation of ubiquinol to ubiquinone.[22][23] This includes minimizing exposure to air and light, and potentially using antioxidants or specific collection tubes.[22][23] A common extraction method involves protein precipitation followed by liquid-liquid extraction.[20]
Troubleshooting Guides
| Issue | Possible Causes | Troubleshooting Steps |
| Low and variable plasma concentrations of this compound after oral administration. | - Poor formulation leading to low solubility and dissolution.- Degradation of ubiquinol to ubiquinone in the GI tract.- Inter-individual variability in absorption.[10][11] | - Optimize Formulation: Consider lipid-based formulations (e.g., SEDDS), particle size reduction, or cocrystals to improve solubility and dissolution.- Enhance Stability: Use encapsulation techniques (e.g., liposomes) or create cocrystals to protect ubiquinol from oxidation.[6][7][8]- Standardize Dosing Conditions: Administer with a high-fat meal to enhance absorption.[12][24] |
| This compound appears to be converting to Ubiquinone during in vitro dissolution testing. | - Oxidative instability of ubiquinol in the dissolution medium.- Exposure to light and air during the experiment.[23] | - Use Deoxygenated Media: Purge the dissolution medium with an inert gas (e.g., nitrogen) to minimize dissolved oxygen.- Protect from Light: Conduct the experiment in amber glassware or under low-light conditions.[23]- Add Antioxidants: Consider adding antioxidants to the dissolution medium, ensuring they do not interfere with the analytical method. |
| Difficulty in detecting and quantifying this compound in plasma samples. | - Insufficient sensitivity of the analytical method.- Oxidation of ubiquinol during sample collection, processing, or storage.[22] | - Optimize Analytical Method: Use HPLC with electrochemical detection for higher sensitivity and selectivity for ubiquinol.[20]- Improve Sample Handling: Collect blood in tubes containing an anticoagulant like EDTA or heparin.[22] Process samples quickly on ice and under low light. Store plasma at -80°C under an inert atmosphere (e.g., argon or nitrogen).[23] |
| Precipitation of this compound in the aqueous phase during formulation development. | - Exceeding the solubility limit of this compound in the chosen vehicle. | - Increase Solubilization: Incorporate co-solvents, surfactants, or lipids to increase the solubility of this compound.[2]- Formulate as a Dispersion: Create a stable nanosuspension or solid dispersion to keep the drug particles finely dispersed.[1] |
Quantitative Data Summary
Table 1: Comparison of Bioavailability Enhancement Strategies for this compound and Coenzyme Q10 Formulations.
| Formulation Strategy | Compound | Fold Increase in Bioavailability (AUC) vs. Control | Key Findings | Reference |
| Cocrystallization | Ubiquinol | 4.5 | A cocrystal of ubiquinol with nicotinamide showed a 4.5-fold greater Area Under the Curve (AUC) and a 2.2-fold greater maximum concentration (Cmax) compared to a marketed ubiquinol form in rats.[6][7][17] | [6][7][17] |
| VESIsorb® Technology | Ubiquinol | 4.85 | A self-assembling colloidal delivery system (VESIsorb®) resulted in a 485% increase in relative bioavailability (AUC) and a 698% boost in peak blood levels of ubiquinol compared to a standard ubiquinol formulation.[25] | [25] |
| Liposome/Gold Hybrid Nanoparticles | Coenzyme Q10 | Not Quantified (Improved Efficacy) | Liposome/gold hybrid nanoparticles encoded with CoQ10 showed enhanced absorption and therapeutic effects in a mouse model of rheumatoid arthritis compared to CoQ10 alone.[18] | [18] |
| Crystal Dispersion | Coenzyme Q10 | ~4 | Failure to use crystal dispersion technology for crystalline CoQ10 reduced bioavailability by approximately 75%.[11] | [11] |
Experimental Protocols
Protocol 1: Preparation of Ubiquinol-Nicotinamide Cocrystals
This protocol is a generalized procedure based on published methods for ubiquinol cocrystallization.[6][7][17]
Materials:
-
Ubiquinol
-
Nicotinamide
-
Ethanol (or other suitable solvent)
-
Stir plate and stir bar
-
Crystallization dish
-
Vacuum filtration apparatus
Procedure:
-
Dissolve ubiquinol and nicotinamide in a 1:1 molar ratio in a minimal amount of warm ethanol with stirring until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature.
-
Cover the crystallization dish and let the solvent evaporate slowly over 24-48 hours.
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.
-
Dry the cocrystals under vacuum at room temperature.
-
Characterize the cocrystals using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm their formation.
Protocol 2: In Vivo Pharmacokinetic Study in a Rat Model
This protocol outlines a general procedure for assessing the oral bioavailability of a novel this compound formulation.
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Test formulation of this compound
-
Control formulation (e.g., this compound suspension in water with a suspending agent)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes, centrifuge)
-
HPLC system with electrochemical or mass spectrometry detection
Procedure:
-
Fast the rats overnight (approximately 12 hours) with free access to water before dosing.
-
Administer a single oral dose of the test or control formulation via oral gavage.
-
Collect blood samples (e.g., from the tail vein or jugular vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose).
-
Immediately process the blood samples by centrifuging to separate the plasma.
-
Stabilize the plasma samples to prevent ubiquinol oxidation (e.g., by adding an antioxidant and freezing at -80°C).
-
Extract this compound from the plasma samples using a validated liquid-liquid or solid-phase extraction method.
-
Analyze the samples using a validated HPLC method to determine the concentration of this compound at each time point.
-
Calculate pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).
-
Compare the pharmacokinetic parameters of the test formulation to the control to determine the relative bioavailability.
Visualizations
Caption: Workflow for developing and evaluating enhanced bioavailability formulations of this compound.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Absorption of Q10 Article [pharmanord.com]
- 6. researchgate.net [researchgate.net]
- 7. The Cocrystal of Ubiquinol: Improved Stability and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Cocrystal of Ubiquinol: Improved Stability and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. circehealthscience.com [circehealthscience.com]
- 10. workuphq.com [workuphq.com]
- 11. Bioavailability of Coenzyme Q10: An Overview of the Absorption Process and Subsequent Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Coenzyme Q10 - Wikipedia [en.wikipedia.org]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmanewzealand.co.nz [pharmanewzealand.co.nz]
- 15. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Liposome/gold hybrid nanoparticle encoded with CoQ10 (LGNP-CoQ10) suppressed rheumatoid arthritis via STAT3/Th17 targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Measurement of oxidized and reduced coenzyme Q in biological fluids, cells, and tissues: an HPLC-EC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. akjournals.com [akjournals.com]
- 22. storage.imrpress.com [storage.imrpress.com]
- 23. benchchem.com [benchchem.com]
- 24. Coenzyme Q10 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. mhpvitamins.com [mhpvitamins.com]
Technical Support Center: Quantification of Ubiquinol-7 by HPLC
Welcome to the technical support center for the quantification of Ubiquinol-7. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during HPLC analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound by HPLC?
A1: The primary challenges in quantifying this compound, the reduced form of Coenzyme Q7, stem from its inherent instability. This compound is highly susceptible to oxidation, readily converting to its oxidized form, Ubiquinone-7, when exposed to air, light, and elevated temperatures.[1][2][3][4] This instability can lead to inaccurate quantification of the biologically active reduced form. Other challenges include potential matrix effects from complex biological samples, which can interfere with the analysis, and the need for sensitive detection methods due to typically low physiological concentrations.[5]
Q2: What type of detector is best suited for this compound analysis?
A2: Both Ultraviolet (UV) and Electrochemical Detection (ED) can be used for the analysis of Coenzyme Q analogs.
-
UV Detection: Typically set at 275 nm, UV detection is widely available and can be used for quantification.[6][7][8][9] However, it may lack the sensitivity required for samples with very low concentrations of this compound.[7][8]
-
Electrochemical Detection (ED): ED is generally more sensitive and selective for the detection of the electrochemically active ubiquinol form.[7][8] This makes it the preferred method for accurately measuring low levels of this compound in biological matrices.
Q3: How can I prevent the oxidation of this compound during sample preparation?
A3: Minimizing oxidation is critical for accurate results. Key strategies include:
-
Work in low light conditions: Protect samples from light throughout the entire process.[10]
-
Maintain low temperatures: Keep samples on ice or at 4°C during preparation.[10][11]
-
Use antioxidants: The addition of antioxidants such as butylated hydroxytoluene (BHT) to the extraction solvent can help prevent oxidation.
-
Rapid processing: Process samples as quickly as possible to minimize exposure to air.[10]
-
Inert atmosphere: If possible, work under an inert nitrogen or argon atmosphere.[4]
Q4: What are common sample preparation techniques for this compound?
A4: The choice of sample preparation method depends on the sample matrix (e.g., plasma, tissues). Common techniques include:
-
Liquid-Liquid Extraction (LLE): This involves extracting this compound into an organic solvent such as hexane, 1-propanol, or a mixture of methanol and hexane.[5][10][11]
-
Protein Precipitation: For plasma or serum samples, precipitating proteins with a solvent like 1-propanol can be a simple and rapid extraction method.[5][10]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner sample extract, which is particularly useful for complex matrices to reduce matrix effects.[12][13]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your HPLC analysis of this compound.
Peak and Baseline Issues
Q: My chromatogram shows no peaks or very small peaks. What could be the cause?
A:
-
Injection Issue: Ensure the autosampler is functioning correctly and the injection volume is appropriate.
-
Detector Problem: Check that the detector is on and the lamp (for UV detectors) is working. For ED, ensure the cell is active and the potential is set correctly.
-
Extraction Inefficiency: The extraction procedure may not be efficient. Re-evaluate your extraction solvent and protocol. Consider using a more effective solvent system like 1-propanol for plasma.[5]
-
This compound Degradation: Your analyte may have degraded due to oxidation. Review your sample handling procedures to ensure you are minimizing exposure to light, air, and high temperatures.[1][2][3][4]
Q: I am observing peak tailing or fronting. How can I improve the peak shape?
A:
-
Column Overload: You might be injecting too much sample. Try diluting your sample.
-
Column Contamination: The column may be contaminated. Flush the column with a strong solvent. If the problem persists, the guard column or the analytical column may need replacement.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds. While this compound is not strongly ionizable, ensure your mobile phase pH is consistent.
-
Column Degradation: The stationary phase of the column may be degraded. Consider replacing the column.
Q: The baseline of my chromatogram is noisy or drifting. What should I do?
A:
-
Air Bubbles in the System: Degas your mobile phase thoroughly. Purge the pump to remove any trapped air bubbles.[14]
-
Contaminated Mobile Phase: Use high-purity HPLC-grade solvents and prepare fresh mobile phase daily.
-
Detector Cell Contamination: The detector flow cell may be dirty. Flush the cell with an appropriate solvent.[14]
-
Temperature Fluctuations: Ensure the column oven temperature is stable.
Retention Time and Reproducibility Problems
Q: My retention times are shifting between injections. What is causing this?
A:
-
Inconsistent Mobile Phase Composition: If preparing the mobile phase manually, ensure accurate and consistent measurements. For gradient elution, check the pump's proportioning valves.[15]
-
Fluctuating Flow Rate: Check for leaks in the system that could cause pressure drops and affect the flow rate. Ensure the pump is delivering a constant flow.
-
Column Temperature Variation: Use a column oven to maintain a consistent temperature, as temperature can significantly influence retention times.
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each injection, especially when changing mobile phase composition.[14]
Q: My results are not reproducible. How can I improve precision?
A:
-
Inconsistent Sample Preparation: Standardize your sample preparation procedure. Ensure consistent timing, temperatures, and volumes for all samples.
-
Sample Instability: As this compound is unstable, variations in handling time between samples can lead to different levels of degradation and thus, poor reproducibility. Process all samples and standards in the same manner and timeframe.
-
Autosampler Variability: Check the precision of your autosampler by making multiple injections from the same vial.
-
Matrix Effects: Variations in the sample matrix between different samples can lead to inconsistent results.[5] Consider using a matrix-matched calibration curve or an internal standard to correct for these effects.
Experimental Protocols
Below are representative experimental protocols for the quantification of Coenzyme Q analogs. Note: These are generalized protocols, and optimization for this compound and your specific sample matrix is recommended.
Protocol 1: this compound Quantification in Plasma using HPLC-UV
This protocol is adapted from methods for Coenzyme Q10 analysis.[10][11]
-
Sample Collection and Storage:
-
Collect blood in EDTA-containing tubes.
-
Immediately place the tubes on ice and protect from light.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Store plasma at -80°C until analysis.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
Thaw plasma samples on ice.
-
In a light-protected tube, add 200 µL of plasma.
-
Add 400 µL of ice-cold 1-propanol containing an antioxidant (e.g., 0.1% BHT).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to a clean, light-protected autosampler vial.
-
-
HPLC-UV Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of 1-propanol and methanol (e.g., 60:40 v/v) containing 89.5 mM perchloric acid and 57 mM sodium hydroxide.[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a calibration curve using this compound standards of known concentrations.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Quantitative Data Summary
The following tables summarize typical validation parameters for HPLC methods for Coenzyme Q analogs. These values can serve as a benchmark when developing and validating a method for this compound.
Table 1: HPLC-UV Method Validation Parameters for Coenzyme Q Analogs
| Parameter | Typical Value | Reference |
| Linearity Range | 0.1 - 4.0 mg/L | [10] |
| Limit of Quantification (LOQ) | 9 µg/mL | [6][16] |
| Limit of Detection (LOD) | 3 µg/mL | [6][16] |
| Recovery | 95.5 - 101.3% | [10] |
| Intra-day Precision (%RSD) | < 5% | [10] |
| Inter-day Precision (%RSD) | < 10% | [10] |
Table 2: Comparison of Detection Methods for Coenzyme Q Analogs
| Detector | Advantages | Disadvantages | LLOQ (CoQ10) | Reference |
| UV | Widely available, robust | Lower sensitivity | 0.50 µg/mL | [17][18][19] |
| Electrochemical (ED) | High sensitivity and selectivity for ubiquinol | More specialized equipment, potential for electrode fouling | Not specified, but generally more sensitive than UV | [7][8] |
| Mass Spectrometry (MS/MS) | High sensitivity and selectivity | Higher cost and complexity | 0.10 µg/mL | [17][18][19] |
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantification of this compound in plasma samples by HPLC.
Troubleshooting Logic
This diagram provides a logical approach to troubleshooting common issues in HPLC analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. The Cocrystal of Ubiquinol: Improved Stability and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. circehealthscience.com [circehealthscience.com]
- 5. Rapid and sensitive analysis of reduced and oxidized coenzyme Q10 in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and application to studies in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Ubidecarenone (Coenzyme Q10, Ubiquinol-10) in Raw Materials and Dietary Supplements by High-Performance Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. akjournals.com [akjournals.com]
- 9. eaglebio.com [eaglebio.com]
- 10. smj.org.sa [smj.org.sa]
- 11. journal.einstein.br [journal.einstein.br]
- 12. In vivo solid-phase microextraction for tissue bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Miniaturized imprinted solid phase extraction to the selective analysis of Coenzyme Q10 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Determination of Coenzyme Q10 Content in Raw Materials and Dietary Supplements by High-Performance Liquid Chromatography-UV: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analytical Method Development for Coq10 Determination in Human Plasma Using HPLC-UV and HPLC/MS/MS | Bentham Science [eurekaselect.com]
- 18. researchgate.net [researchgate.net]
- 19. Analytical Method Development for Coq10 Determination in Human Pl...: Ingenta Connect [ingentaconnect.com]
Technical Support Center: Optimizing Ubiquinol-7 Supplementation in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ubiquinol-7 supplementation in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between this compound and Ubiquinone-7, and which form should I use in my animal model?
A1: this compound is the reduced, active antioxidant form of Coenzyme Q7 (CoQ7), while Ubiquinone-7 is the oxidized form. In the body, these two forms are continuously converted from one to the other as part of the electron transport chain in mitochondria.[1][2][3] While both forms can be utilized by the body, studies in various animal models and humans (with CoQ10) suggest that ubiquinol is the more bioavailable form, leading to higher plasma concentrations upon supplementation.[4][5][6] However, ubiquinol is less stable and can be oxidized to ubiquinone in the gastrointestinal tract.[4][7][8] For most studies aiming to leverage the antioxidant properties of CoQ7, starting with ubiquinol is recommended due to its potentially superior absorption.[9]
Q2: What is the predominant form of Coenzyme Q in common laboratory animals?
A2: The predominant form of Coenzyme Q varies between species. In rodents like rats and mice, the primary form is Coenzyme Q9 (CoQ9). In humans and most other mammals, including dogs, the predominant form is Coenzyme Q10 (CoQ10).[10] It is crucial to consider this when designing experiments and interpreting results, as the endogenous baseline levels and metabolism may differ.
Q3: What are the recommended dosages for this compound in animal models?
A3: Dosages can vary significantly based on the animal model, the research question, and the specific formulation. However, based on toxicity and efficacy studies with similar compounds (ubiquinol-10), a general range can be inferred. For instance, in rats, doses up to 1200 mg/kg have been used in subchronic toxicity studies, with a No-Observed-Adverse-Effect Level (NOAEL) estimated at 600 mg/kg/day for males and 200 mg/kg/day for females.[10] In dogs, the NOAEL was found to be greater than 600 mg/kg/day.[10] Efficacy studies in mice have used doses around 30 mg/kg/day administered in drinking water.[11] It is always recommended to perform a dose-response study to determine the optimal dosage for your specific experimental context.
Q4: How should I administer this compound to my animals?
A4: The most common method of administration for precise dosing is oral gavage.[10][11][12] This ensures that each animal receives the intended amount of the compound. This compound can also be mixed into the animal feed or drinking water.[11] However, the stability of ubiquinol in feed should be carefully considered, as it can oxidize over time.[13] If administering via feed, it is advisable to prepare fresh batches regularly and protect them from light and air.
Q5: How can I measure the levels of this compound and its oxidized form in plasma and tissues?
A5: High-Performance Liquid Chromatography (HPLC) with electrochemical detection (ECD) or tandem mass spectrometry (LC-MS/MS) are the preferred analytical methods for accurately quantifying both the reduced (ubiquinol) and oxidized (ubiquinone) forms of Coenzyme Q.[14][15][16][17] Due to the instability of ubiquinol, it is critical to handle samples appropriately to prevent ex vivo oxidation during collection, processing, and analysis.[17] This includes minimizing exposure to air and light, using antioxidants in collection tubes, and processing samples quickly at low temperatures.
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or undetectable plasma levels of ubiquinol after supplementation. | 1. Poor Bioavailability: The formulation may not be well-absorbed. 2. Oxidation: Ubiquinol may be oxidizing to ubiquinone in the formulation or the GI tract.[4][7][8] 3. Incorrect Dosing/Administration: Inaccurate gavage technique or insufficient dosage. | 1. Optimize Formulation: Use a solubilized, crystal-free formulation or a cocrystal to enhance absorption.[4][5] Consider oil-based carriers. 2. Confirm Formulation Stability: Analyze the ubiquinol/ubiquinone ratio in your dosing solution just before administration. 3. Refine Administration Technique: Ensure proper oral gavage technique to deliver the full dose to the stomach.[12] Consider a higher dose if no adverse effects are observed. |
| High variability in plasma ubiquinol levels between animals in the same group. | 1. Inconsistent Food Intake: CoQ10 is fat-soluble, and absorption can be affected by the presence of food. 2. Gavage Technique Variability: Inconsistent delivery of the supplement. 3. Individual Animal Physiology: Natural biological variation in absorption and metabolism.[18] | 1. Standardize Feeding Schedule: Administer ubiquinol at the same time each day relative to the animals' feeding cycle. 2. Ensure Consistent Gavage: Ensure all personnel are proficient in the gavage technique. 3. Increase Sample Size: A larger number of animals per group can help to account for individual variability. |
| Signs of toxicity or adverse effects in supplemented animals. | 1. High Dosage: The administered dose may exceed the NOAEL.[10] 2. Vehicle Toxicity: The vehicle used to dissolve or suspend the ubiquinol may be causing adverse effects. | 1. Reduce Dosage: Lower the dose to within the published safe ranges and perform a dose-escalation study if necessary.[10] 2. Vehicle Control Group: Always include a vehicle-only control group to rule out effects from the carrier. Select a vehicle with a known safety profile. |
| No significant difference in outcomes between ubiquinol and ubiquinone supplemented groups. | 1. In Vivo Conversion: The body can convert between the two forms.[2][3] 2. Sufficient Endogenous Production: The animal model may not have a CoQ deficiency, and thus supplementation may not produce a significant effect. 3. Outcome Measure Insensitivity: The chosen endpoint may not be sensitive enough to detect the effects of supplementation. | 1. Measure Both Forms: Quantify both ubiquinol and ubiquinone levels in plasma and target tissues to understand the in vivo redox status. 2. Consider a Deficiency Model: Use an animal model with a known CoQ deficiency or induce one if relevant to the research question.[9][19][20] 3. Select Appropriate Biomarkers: Choose biomarkers that are known to be influenced by CoQ levels, such as markers of oxidative stress or mitochondrial function. |
Quantitative Data Summary
Table 1: No-Observed-Adverse-Effect Level (NOAEL) of Ubiquinol in Subchronic Oral Toxicity Studies
| Animal Model | Duration | NOAEL (mg/kg/day) | Reference |
| Sprague-Dawley Rats (Male) | 13 weeks | 600 | [10] |
| Sprague-Dawley Rats (Female) | 13 weeks | 200 | [10] |
| Beagle Dogs (Male & Female) | 13 weeks | > 600 | [10] |
Table 2: Comparative Bioavailability of Ubiquinol vs. Ubiquinone Formulations in Animal Models
| Animal Model | Formulation Comparison | Key Finding | Reference |
| Dogs | Ubiquinol vs. Ubiquinone (200 mg/day for 4 weeks) | Plasma total CoQ10 increase was significantly greater after ubiquinol supplementation (4.3 µg/mL) compared to ubiquinone (2.5 µg/mL). | [4] |
| Rats | Ubiquinol-Nicotinamide Cocrystal vs. Marketed Ubiquinol | The cocrystal exhibited a 2.2 times greater maximum total CoQ10 concentration and a 4.5 times greater AUC. | [5] |
| Dogs | Crystal-free Ubiquinone vs. Crystalline Ubiquinol | The crystal-free formulation showed significantly greater absorption into the lymph and plasma. | [4] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
1. Materials:
-
This compound supplement
-
Appropriate vehicle (e.g., corn oil, olive oil)
-
1 ml syringe
-
20-22 gauge stainless steel, curved gavage needle with a ball tip
-
Animal scale
2. Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve or suspend it in the chosen vehicle to the desired final concentration. Protect the solution from light and use it promptly due to the instability of ubiquinol.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to calculate the precise volume to be administered. The maximum recommended volume for oral gavage in mice is typically 10 mL/kg.[21]
-
Measure the correct length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end of the needle at the last rib.
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the needle.[12]
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth into the esophagus to the pre-measured depth. There should be no resistance.[12]
-
Slowly administer the solution.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for at least 15 minutes post-gavage for any signs of distress.[21]
-
Protocol 2: Quantification of this compound and Ubiquinone-7 in Plasma
1. Materials:
-
Blood collection tubes containing an anticoagulant (e.g., EDTA) and an antioxidant (e.g., butylated hydroxytoluene - BHT)
-
Centrifuge
-
-80°C freezer
-
HPLC-ECD or LC-MS/MS system
-
Solvents for extraction (e.g., 1-propanol, hexane)
-
Internal standards (e.g., CoQ9)
2. Procedure:
-
Sample Collection:
-
Collect blood into pre-chilled tubes containing anticoagulant and antioxidant to prevent clotting and ex vivo oxidation.
-
Immediately place the tubes on ice and protect them from light.
-
-
Plasma Separation:
-
Centrifuge the blood at a low temperature (e.g., 4°C) to separate the plasma.
-
Carefully collect the plasma supernatant.
-
-
Extraction:
-
Perform a protein precipitation or liquid-liquid extraction to isolate the Coenzyme Q from the plasma matrix. Protein precipitation with 1-propanol is often preferred as it can be faster and may reduce oxidation compared to liquid-liquid extraction.[17]
-
-
Analysis:
Visualizations
References
- 1. givelegacy.com [givelegacy.com]
- 2. Ubiquinone vs. Ubiquinol: Which Form Is Better for You? - Life Extension [lifeextension.com]
- 3. 9 Benefits of Coenzyme Q10 (CoQ10) [healthline.com]
- 4. researchgate.net [researchgate.net]
- 5. The Cocrystal of Ubiquinol: Improved Stability and Bioavailability [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Instability of the Lipid-Soluble Antioxidant Ubiquinol: Part 1—Lab Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imjournal.com [imjournal.com]
- 9. Animal Models of Coenzyme Q Deficiency: Mechanistic and Translational Learnings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Subchronic oral toxicity of ubiquinol in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nanomicellar formulation of coenzyme Q10 (Ubisol-Q10) effectively blocks ongoing neurodegeneration in the mouse 1-methyl-4- phenyl-1,2,3,6-tetrahydropyridine model: potential use as an adjuvant treatment in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. The Cocrystal of Ubiquinol: Improved Stability and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Analytical Method Development for Coq10 Determination in Human Pl...: Ingenta Connect [ingentaconnect.com]
- 17. Rapid and sensitive analysis of reduced and oxidized coenzyme Q10 in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and application to studies in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bioavailability of Coenzyme Q10: An Overview of the Absorption Process and Subsequent Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interference in Colorimetric Assays for Ubiquinol-7
Welcome to the Technical Support Center for Ubiquinol-7 colorimetric assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the quantification of this compound.
This compound, the reduced and biologically active form of Coenzyme Q7, is a potent antioxidant. Its measurement can be challenging due to its inherent instability and susceptibility to interference. This guide focuses on colorimetric assays, which, while offering convenience and high-throughput capabilities, are prone to specific artifacts.
The information herein is based on principles of colorimetric assays involving redox indicators, such as tetrazolium salts (e.g., WST-1), which change color upon reduction by an antioxidant like ubiquinol. While a specific commercial kit for "this compound" using this exact method may not be universally available, the principles, potential interferences, and troubleshooting strategies are widely applicable to similar assays measuring antioxidant capacity.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound readings inconsistent or higher than expected?
A1: High or inconsistent readings in a colorimetric assay for ubiquinol can stem from several sources. The most common cause is interference from other reducing agents present in the sample matrix.[1][2] These compounds can directly reduce the colorimetric probe (e.g., a tetrazolium salt), leading to a color change that is not proportional to the this compound concentration.[3] Another key factor is the inherent instability of ubiquinol, which can auto-oxidize to Ubiquinone-7, leading to lower-than-expected readings if not handled properly.
Q2: What are the most common interfering substances in a this compound colorimetric assay?
A2: Any compound with reducing potential can theoretically interfere. Common examples include:
-
Ascorbic acid (Vitamin C): A potent reducing agent often present in biological samples and cell culture media.[1]
-
Glutathione (GSH): A key intracellular antioxidant.[1]
-
Thiols: Compounds containing sulfhydryl groups (-SH), such as cysteine or dithiothreitol (DTT), which might be used in sample preparation.[3]
-
Phenolic compounds and Flavonoids: These are common in plant extracts and have strong antioxidant properties.
-
Uric Acid: A metabolic byproduct with antioxidant capacity.
Q3: How can I determine if a substance in my sample is interfering with the assay?
A3: The most effective method is to run a "sample blank" or "compound-only" control. This involves preparing a sample that contains the suspected interfering substance but not this compound and running it through the assay. If a color change is observed, this indicates direct interference.
Q4: My sample's color seems to be interfering with the absorbance reading. How can I correct for this?
A4: Intrinsic sample color is a common issue in colorimetric assays. To correct for this, you should prepare a parallel set of wells containing your sample but without the colorimetric reagent. The absorbance of these wells should be subtracted from the absorbance of the corresponding wells containing the reagent.
Q5: Why are my results showing low or no detection of this compound, even when I expect it to be present?
A5: This is often due to the oxidation of ubiquinol to ubiquinone before or during the assay. Ubiquinol is highly susceptible to auto-oxidation, especially when exposed to air, light, or elevated temperatures. Ensure that samples are processed quickly, kept on ice, and protected from light. The use of antioxidants in the extraction buffer can also help preserve the reduced state of ubiquinol.
Troubleshooting Guides
Guide 1: High Background or Falsely Elevated Results
| Issue | Potential Cause | Recommended Solution |
| High absorbance in blank or negative control wells | 1. Contamination of reagents or buffers with reducing agents. 2. Degradation of the colorimetric probe (e.g., tetrazolium salt) due to improper storage or light exposure. | 1. Use high-purity water and reagents. Prepare fresh buffers. 2. Store reagents as recommended by the manufacturer, typically protected from light and at a low temperature. |
| Absorbance is higher than the expected physiological range | 1. Presence of interfering reducing substances in the sample (e.g., ascorbic acid, glutathione).[1] 2. The pH of the sample is affecting the reaction. Some reducing agents show increased activity at higher pH.[1] | 1. Run a compound-only control to confirm interference. If interference is present, consider sample pre-treatment (e.g., protein precipitation to remove some interfering substances) or use an alternative assay method like HPLC. 2. Ensure the final reaction pH is consistent across all samples and standards by using a sufficiently buffered assay medium. |
| Non-linear standard curve | 1. Incorrect preparation of standards. 2. Saturation of the colorimetric reagent at high this compound concentrations. | 1. Prepare fresh standards and perform serial dilutions carefully. 2. Extend the standard curve to lower concentrations or dilute the samples to fall within the linear range of the assay. |
Guide 2: Low Signal or Inconsistent Readings
| Issue | Potential Cause | Recommended Solution |
| Low absorbance readings for samples and standards | 1. Oxidation of this compound to Ubiquinone-7 prior to or during the assay. 2. Inactive or degraded colorimetric reagent. 3. Incorrect wavelength used for measurement. | 1. Minimize sample exposure to air and light. Work on ice. Consider adding a stabilizing agent like TBHQ to the extraction solvent. 2. Use fresh or properly stored reagents. Check the expiration date. 3. Verify the correct absorbance wavelength for the specific formazan dye produced in your assay (e.g., ~450 nm for WST-1).[4] |
| High variability between replicate wells | 1. Inaccurate pipetting, especially of small volumes. 2. Incomplete mixing of sample and reagents in the well. 3. Temperature fluctuations across the microplate during incubation. | 1. Calibrate pipettes regularly. Use reverse pipetting for viscous samples. 2. Gently mix the plate on a shaker for a few seconds after adding all reagents. 3. Ensure the entire plate is at a uniform temperature during incubation. Avoid placing it near drafts or on a cold surface. |
| Precipitate forms upon adding sample or reagents | 1. The sample is not soluble in the aqueous assay medium. Ubiquinol is lipophilic. | 1. Ensure the sample is properly solubilized. A co-solvent or a mild, non-reducing detergent may be necessary in the assay buffer. Run a solvent control to check for interference. |
Experimental Protocols
Protocol 1: Control for Interfering Substances
This protocol is designed to identify interference from components within the sample matrix.
-
Prepare a "Compound-Only" Control: In a microplate well, add the same volume of your sample buffer and the suspected interfering compound (at the concentration expected in your samples) as you would in your actual experiment.
-
Add Assay Reagents: Add the colorimetric reagent (e.g., WST-1) to the well.
-
Incubate: Incubate the plate under the same conditions as your main experiment (e.g., 30 minutes at 37°C, protected from light).
-
Measure Absorbance: Read the absorbance at the appropriate wavelength.
-
Analysis: A significant increase in absorbance compared to a reagent-only blank indicates that the substance is directly reducing the colorimetric probe and interfering with the assay.
Protocol 2: Proposed Colorimetric Assay for this compound
This protocol is based on the principle of a tetrazolium salt (WST-1) reduction assay.
Reagents:
-
WST-1 Reagent
-
Electron Mediator (often included with the WST-1 reagent)
-
Assay Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
This compound Standard
-
Sample Extraction Solvent (e.g., isopropanol with a stabilizing agent)
Procedure:
-
Standard Curve Preparation: Prepare a series of this compound standards in the assay buffer, ranging from 0 to 100 µM.
-
Sample Preparation: Extract this compound from your samples using an appropriate organic solvent. Evaporate the solvent and reconstitute the extract in the assay buffer.
-
Assay Plate Setup:
-
Add 20 µL of standards, samples, or controls (e.g., compound-only controls) to separate wells of a 96-well plate.
-
Prepare a working solution by mixing the WST-1 reagent and the electron mediator in the assay buffer according to the manufacturer's instructions.
-
-
Reaction Initiation: Add 180 µL of the WST-1 working solution to each well.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at approximately 450 nm using a microplate reader.
-
Calculation: Subtract the absorbance of the blank from all readings. Plot the standard curve and determine the concentration of this compound in the samples.
Visualizations
Below are diagrams illustrating key workflows and concepts described in this guide.
Caption: A logical workflow for troubleshooting high background signals.
Caption: The chemical principle of a this compound colorimetric assay.
References
Technical Support Center: Improving the Shelf-Life of Ubiquinol-7 Research Compounds
This guide provides researchers, scientists, and drug development professionals with essential information for handling, storing, and analyzing Ubiquinol-7 to ensure its stability and the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern?
A: this compound is the reduced, biologically active form of Coenzyme Q7 (CoQ7). It is a potent lipid-soluble antioxidant and a key component in cellular energy production.[1][2] Its stability is a major concern because the ubiquinol form is highly susceptible to oxidation, readily converting to its oxidized form, ubiquinone-7, when exposed to oxygen, light, and certain temperatures.[3][4] This conversion can lead to a loss of antioxidant capacity and potentially impact experimental outcomes.
Q2: What are the primary factors that cause this compound degradation?
A: The primary factors leading to the degradation of this compound are:
-
Oxidation: Exposure to atmospheric oxygen is the main cause of conversion to ubiquinone-7.[3][4]
-
Light: Photodegradation can occur with exposure to light, particularly UV light.[4]
-
Temperature: Elevated temperatures accelerate the rate of oxidation.[4] Significant degradation has been observed at temperatures of 45°C and 55°C.[4]
-
pH: Ubiquinol is unstable in both acidic and alkaline conditions. Studies on ubiquinol have shown significant conversion to ubiquinone at pH 2.2 (simulating gastric juice) and even more rapidly at pH 8.2 (simulating intestinal fluid).[1][5]
Q3: How should I store my this compound compound to maximize its shelf-life?
A: To maximize the shelf-life of this compound, it is crucial to minimize its exposure to oxygen, light, and heat. The following storage conditions are recommended:
-
Temperature: For long-term storage, keep the compound at -20°C or below.[4] For short-term storage, refrigeration at 2-8°C is acceptable.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[3][4]
-
Container: Use amber-colored or opaque, airtight containers to protect from light.[4]
-
Aliquoting: For frequently used solutions, prepare single-use aliquots to avoid repeated freeze-thaw cycles and exposure of the entire stock to air.[4]
Q4: Can I use antioxidants to stabilize my this compound solutions?
A: Yes, incorporating other antioxidants can help protect this compound from degradation. This compound itself is a potent antioxidant and can regenerate other antioxidants like Vitamin E (α-tocopherol) and Vitamin C (ascorbate).[6] Co-formulating with these antioxidants can provide a synergistic protective effect. A combination of ascorbic acid and EDTA has been shown to offer good protection against both light- and heat-induced degradation of Coenzyme Q10.[4]
Q5: What is a ubiquinol cocrystal, and does it improve stability?
A: A cocrystal is a solid crystalline material composed of two or more different molecules in the same crystal lattice. The formation of ubiquinol cocrystals, for instance with nicotinamide (a form of vitamin B3), has been shown to significantly improve its stability.[7][8][9] This is due to the stable crystalline structure that protects the ubiquinol molecules from environmental factors.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Loss of potency in stored samples | 1. Improper Storage Temperature: Exposure to temperatures above recommended limits.[4]2. Exposure to Light: Storage in clear or translucent containers.[4]3. Oxidation: Ingress of air into the storage container.[3][4] | 1. Store at -20°C for long-term storage and 2-8°C for short-term.[4]2. Always use amber or opaque, airtight containers.[4]3. Purge the container with an inert gas (nitrogen or argon) before sealing.[3][4] |
| Discoloration of this compound powder or solution | 1. Photodegradation: Significant exposure to light.[4]2. Oxidation: Conversion to ubiquinone-7, which can have a yellowish color. | 1. Immediately transfer the sample to a light-proof container and store it in the dark. Assess the extent of degradation using HPLC.[4]2. Handle the compound under an inert atmosphere and use deoxygenated solvents for solutions. |
| Inconsistent experimental results | 1. Degradation Between Aliquots: Repeated opening and closing of a stock container.2. Inconsistent Handling Procedures: Variations in light and temperature exposure during sample preparation. | 1. Prepare single-use aliquots from a fresh stock solution to minimize exposure of the bulk material.[4]2. Standardize all handling procedures. Ensure all researchers follow the same protocol for light protection and temperature control. |
| Rapid conversion of this compound to Ubiquinone-7 in solution | 1. Exposure to Air: Ubiquinol is highly prone to oxidation in the presence of oxygen.[3][4]2. Incompatible Solvents: Some solvents may promote oxidation. | 1. Handle this compound in an inert atmosphere (e.g., a glove box). Use deoxygenated solvents for preparing solutions.[4]2. Conduct solvent compatibility studies to identify the most stable solvent system for your application. |
Quantitative Data on Ubiquinol Stability
The stability of ubiquinol can be significantly enhanced through cocrystallization.
Table 1: Open Stability of Ubiquinol Polymorphs and Cocrystal at 25°C and 60% Relative Humidity [7]
| Time (weeks) | Ubiquinol Polymorph I Assay (%) | Ubiquinol Polymorph II Assay (%) | UQ-NC Cocrystal Assay (%) |
| 0 | 100 | 100 | 100 |
| 4 | 28.3 | 94.2 | 97.8 |
Table 2: Accelerated Stability of UQ-NC Cocrystal at 40°C and 75% Relative Humidity [7][9][10]
| Time (months) | Batch 1 Assay (%) | Batch 2 Assay (%) | Batch 3 Assay (%) |
| 0 | 100 | 100 | 100 |
| 1 | - | - | - |
| 2 | - | - | - |
| 3 | - | - | - |
| 6 | 98.9 | 98.1 | 98.2 |
Table 3: Conversion of Ubiquinol to Ubiquinone in Simulated Digestive Fluids at Body Temperature [1][5]
| Condition (60 minutes) | % Ubiquinone | % Ubiquinol Remaining |
| 2.2 pH Gastric Juice | 54% | 46% |
| 8.2 pH Intestinal Fluid | 76% | 24% |
Experimental Protocols
Protocol: Stability Indicating HPLC Method for this compound and Ubiquinone-7 Quantification
This protocol provides a standard method for determining the concentration of this compound and its primary degradant, Ubiquinone-7, to assess sample stability.
1. Materials and Reagents:
-
This compound reference standard
-
Ubiquinone-7 reference standard
-
HPLC-grade Methanol
-
HPLC-grade Ethanol
-
HPLC-grade Acetonitrile (ACN)
-
Deionized Water
-
Internal Standard (e.g., Coenzyme Q9)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or electrochemical detector (ECD). ECD is more sensitive for simultaneous detection of both forms.[11]
-
Reversed-phase C18 column (e.g., 125 mm x 4 mm, 5 µm particle size)[12]
3. Chromatographic Conditions (Example): [12][13]
-
Mobile Phase: Acetonitrile and water (specific ratio to be optimized for separation)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm for Ubiquinol and Ubiquinone
-
Injection Volume: 20 µL
4. Standard Preparation:
-
Prepare individual stock solutions of this compound, Ubiquinone-7, and the internal standard in ethanol.
-
From the stock solutions, prepare a series of calibration standards containing known concentrations of both this compound and Ubiquinone-7, as well as a constant concentration of the internal standard.
5. Sample Preparation:
-
Accurately weigh the this compound research compound and dissolve it in an appropriate solvent (e.g., ethanol) in a low-actinic volumetric flask.
-
Sonicate for 30 minutes to ensure complete dissolution.[14][15]
-
Dilute to the final volume with the mobile phase.
-
Filter the sample through a 0.45 µm PTFE syringe filter into an HPLC vial.[14][15]
-
Note: All sample preparation steps should be performed under low light conditions and with minimal exposure to air to prevent degradation.
6. Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared samples.
-
Integrate the peak areas for this compound, Ubiquinone-7, and the internal standard.
-
Calculate the concentrations of this compound and Ubiquinone-7 in the samples based on the calibration curve. The percentage of degradation can be calculated from the relative amounts of the two forms.
Visualizations
Caption: The redox cycle of this compound, showing its oxidation to Ubiquinone-7.
Caption: A troubleshooting workflow for investigating inconsistent experimental results.
Caption: this compound's role in regenerating other antioxidants like Vitamin E.
References
- 1. The Instability of the Lipid-Soluble Antioxidant Ubiquinol: Part 1-Lab Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. circehealthscience.com [circehealthscience.com]
- 4. benchchem.com [benchchem.com]
- 5. The Instability of the Lipid-Soluble Antioxidant Ubiquinol: Part 1—Lab Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Cocrystal of Ubiquinol: Improved Stability and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. eaglebio.com [eaglebio.com]
- 13. HPLC Determination of Coenzyme Q10 and Ubiquinol on Primesep D Column | SIELC Technologies [sielc.com]
- 14. Determination of Coenzyme Q10 Content in Raw Materials and Dietary Supplements by High-Performance Liquid Chromatography-UV: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Ubidecarenone (Coenzyme Q10, Ubiquinol-10) in Raw Materials and Dietary Supplements by High-Performance Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isolating Ubiquinol-7 from Complex Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the isolation of Ubiquinol-7 from complex biological matrices.
Troubleshooting Guides and FAQs
Q1: I am observing low recovery of this compound in my final extract. What are the potential causes and solutions?
A: Low recovery of this compound is a common issue primarily stemming from its lipophilic nature and susceptibility to degradation. Several factors along the experimental workflow could be responsible:
-
Inadequate Cell Lysis and Homogenization: this compound is located within cellular membranes, particularly in the mitochondria.[1][2] Incomplete disruption of cells and tissues will result in poor release of the analyte.
-
Troubleshooting:
-
Ensure the chosen homogenization method (e.g., sonication, bead beating, or Potter-Elvehjem homogenization) is sufficient for the sample type. For tough tissues, pulverization under liquid nitrogen is recommended before homogenization.[3]
-
Optimize the duration and intensity of the homogenization process.
-
Work quickly and on ice to minimize enzymatic degradation during this step.
-
-
-
Suboptimal Extraction Solvent: The choice of extraction solvent is critical for efficiently partitioning the highly hydrophobic this compound from the aqueous biological matrix.
-
Troubleshooting:
-
A common and effective method involves a single-step extraction with n-propanol or a biphasic extraction with a hexane/methanol or ethanol/n-hexane system.[1][4]
-
Ensure the solvent-to-sample ratio is adequate to prevent saturation.
-
For complex matrices, a series of extraction steps may be necessary to improve recovery.
-
-
-
Oxidation of this compound: this compound is the reduced, antioxidant form of Coenzyme Q7 and is highly prone to oxidation to its ubiquinone form upon exposure to air, light, and high temperatures.[5][6][7] This is a major cause of apparent "low recovery" if your analytical method is specific for the ubiquinol form.
-
Troubleshooting:
-
Minimize exposure to air by working in an inert atmosphere (e.g., under nitrogen or argon) whenever possible.[7]
-
Protect samples from light by using amber vials or wrapping tubes in aluminum foil.[8][9]
-
Perform all extraction steps on ice or at 4°C to reduce the rate of oxidation.[3][10]
-
Consider the addition of antioxidants like butylated hydroxytoluene (BHT) or α-tocopherol to the extraction solvent, but be aware that these can sometimes act as pro-oxidants under certain conditions.[10]
-
-
-
Adsorption to Labware: The hydrophobic nature of this compound can lead to its adsorption onto plastic surfaces.
-
Troubleshooting:
-
Use glass labware wherever possible, as it is less prone to nonspecific binding of lipophilic compounds.[3]
-
If plasticware must be used, polypropylene is generally preferred over polystyrene.
-
-
Q2: My this compound appears to be degrading during sample processing and analysis. How can I improve its stability?
A: The instability of ubiquinol is a significant challenge.[6][11] Here are key strategies to enhance stability:
-
Rapid Sample Processing: The longer the sample is processed, the greater the opportunity for oxidation. A rapid, one-step extraction method is often preferable.[1]
-
Temperature Control: Keep samples, extracts, and standards at low temperatures (-80°C for long-term storage, 4°C for autosamplers) to slow down oxidation.[10][12]
-
pH of the Extraction Buffer: While not always a primary focus for lipid extractions, extreme pH values can potentially influence the stability of the benzoquinone head group. Maintaining a neutral pH is generally advisable.
-
Final Extract Solvent: After evaporation of the extraction solvent, reconstitute the residue in a solvent that promotes stability and is compatible with your analytical system. Alcohols like ethanol or propanol are common choices.[4][13]
Q3: I am seeing interfering peaks in my chromatogram. How can I improve the purity of my this compound extract?
A: Complex biological matrices are rich in lipids and other molecules that can co-extract with this compound and interfere with its detection.[14][15]
-
Protein Precipitation: Before liquid-liquid extraction, a protein precipitation step using a solvent like methanol, ethanol, or acetonitrile can help remove a significant portion of the protein matrix.[4][16]
-
Saponification: For certain sample types, particularly those with high levels of triglycerides (e.g., oils, adipose tissue), a saponification step can be used to hydrolyze fats. However, this is a harsh procedure that can lead to the degradation of ubiquinol if not performed carefully.[5]
-
Solid-Phase Extraction (SPE): SPE can be a powerful tool for cleanup. A C18 or other reverse-phase sorbent can be used to retain this compound while more polar contaminants are washed away. The analyte is then eluted with a nonpolar solvent.
-
Chromatographic Conditions:
-
Column Choice: A C18 reversed-phase column is the most common choice for separating ubiquinones and ubiquinols.[17]
-
Mobile Phase Optimization: Adjusting the composition of the mobile phase (e.g., the ratio of alcohols like methanol and propanol to a nonpolar solvent like hexane) can improve the resolution between this compound and interfering peaks.[4][13]
-
Detection Method: Electrochemical detection (ECD) and tandem mass spectrometry (MS/MS) are more selective and sensitive than UV detection and can help to distinguish this compound from co-eluting impurities.[4][16][17]
-
Quantitative Data Summary
The following table summarizes typical quantitative data from the literature for the analysis of ubiquinols. Note that values can vary significantly based on the specific biological matrix, extraction protocol, and analytical instrumentation.
| Parameter | Method | Matrix | Typical Value | Reference(s) |
| Recovery | HPLC-UV | Human Plasma | 95.5 - 101.3% | [13] |
| HPLC-UV | Dietary Supplements | 74.0 - 115% | [18] | |
| Limit of Detection (LOD) | HPLC-UV | Human Plasma | 5 µg/L | [13] |
| HPLC-MS/MS | Human Plasma | 1 ng/mL | [17] | |
| HPLC-ECD | Biological Matrices | 1 - 10 ng/mL | [17] | |
| Limit of Quantification (LLOQ) | HPLC-UV | Human Plasma | 0.50 µg/mL | [16] |
| HPLC-MS/MS | Human Plasma | 0.10 µg/mL | [16] | |
| Stability (Ubiquinol) | - | In open air, 25°C, 60% RH (Polymorph II) | 94.2% remaining after 4 weeks | [6] |
| - | In simulated intestinal fluid (pH 8.2) | 76-84% converted to ubiquinone | [11] |
Experimental Protocols
Protocol 1: Rapid Single-Step Extraction of this compound from Plasma
This protocol is adapted from methods designed for rapid extraction to minimize oxidation.[1]
-
Sample Preparation:
-
Collect blood in EDTA-containing tubes.
-
Immediately centrifuge at 1000 x g for 15 minutes at 4°C to separate plasma.
-
Store plasma at -80°C until analysis.
-
-
Extraction:
-
To 100 µL of plasma in a 1.5 mL microcentrifuge tube on ice, add 200 µL of ice-cold 1-propanol.
-
Vortex vigorously for 1 minute to precipitate proteins and extract this compound.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
-
Analysis:
-
Carefully transfer the supernatant to an amber HPLC vial.
-
Inject the sample directly into the HPLC system. It is recommended to keep the autosampler cooled to 4°C.[12]
-
Protocol 2: Biphasic Extraction of this compound from Tissue Homogenate
This protocol is suitable for solid tissues and is adapted from established methods for quinone extraction.[3][4]
-
Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue.
-
If the tissue is hard, pulverize it to a fine powder under liquid nitrogen using a mortar and pestle.[3]
-
Transfer the powder to a glass homogenizer on ice.
-
Add 1 mL of ice-cold mitochondria isolation buffer (or a suitable buffer for your application).
-
Homogenize thoroughly, avoiding the introduction of air bubbles.[3]
-
-
Extraction:
-
To the tissue homogenate, add 2 mL of a 2:1 v/v mixture of methanol:hexane.
-
Vortex for 2 minutes.
-
Centrifuge at 1,500 x g for 5 minutes at 4°C to separate the phases.
-
Carefully collect the upper hexane layer, which contains the lipids including this compound.
-
Repeat the extraction of the lower aqueous phase with another 1 mL of hexane.
-
Pool the hexane extracts.
-
-
Sample Concentration and Analysis:
-
Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the lipid residue in a known volume (e.g., 100 µL) of ethanol or propanol.
-
Transfer to an amber HPLC vial for analysis.
-
Visualizations
Caption: Workflow for this compound isolation highlighting critical steps prone to errors.
References
- 1. Rapid HPLC method reveals dynamic shifts in coenzyme Q redox state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method for detecting CoQ10 incorporation in the mitochondrial respiratory chain supercomplex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to extract and measure ubiquinone and rhodoquinone in murine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. An Overview of Analytical Methods for Quantitative Determination of Coenzyme Q10 in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. circehealthscience.com [circehealthscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability of Reduced and Oxidized Coenzyme Q10 in Finished Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 11. The Instability of the Lipid-Soluble Antioxidant Ubiquinol: Part 3-Misleading Marketing Claims - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid and sensitive analysis of reduced and oxidized coenzyme Q10 in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and application to studies in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. smj.org.sa [smj.org.sa]
- 14. Analytical problems with the determination of coenzyme Q10 in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Analytical Method Development for Coq10 Determination in Human Pl...: Ingenta Connect [ingentaconnect.com]
- 17. storage.imrpress.com [storage.imrpress.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Ubiquinol-7 Solubility for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with Ubiquinol-7 in in vitro experiments. Due to its lipophilic nature, this compound exhibits poor solubility in aqueous environments, leading to common issues such as precipitation and low bioavailability in cell culture media. This guide offers practical solutions and detailed protocols to overcome these limitations.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
A1: this compound is a highly lipophilic molecule with extremely low water solubility. When a concentrated stock solution, typically in an organic solvent like DMSO or ethanol, is diluted into an aqueous cell culture medium, the this compound can crash out of solution, forming a precipitate. This makes it unavailable to the cells and can interfere with experimental results.
Q2: What are the recommended solvents for creating a this compound stock solution?
A2: Common organic solvents for dissolving this compound and similar lipophilic compounds are Dimethyl Sulfoxide (DMSO) and ethanol. It is crucial to first dissolve the this compound completely in the organic solvent before further dilution. Acetone has also been noted as a solvent with low cellular toxicity at low concentrations.[1]
Q3: What is the maximum recommended final concentration of organic solvents in cell culture media?
A3: To avoid solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v). For DMSO, it is often recommended to stay below 0.1% (v/v) to minimize effects on cell viability and function.[1] It is essential to include a vehicle control (media with the same final solvent concentration without this compound) in your experiments.
Q4: How can I improve the solubility and stability of this compound for my experiments?
A4: Several methods can enhance the solubility and delivery of this compound in aqueous media:
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate lipophilic molecules like this compound, increasing their water solubility and stability.[2][3]
-
Liposomes: These are lipid-based vesicles that can encapsulate this compound, facilitating its delivery across the cell membrane.[4][5][6]
-
Nanoemulsions: Oil-in-water nanoemulsions can carry this compound in small droplets, improving its dispersion and bioavailability in aqueous media.[7][8][9]
-
Co-crystals: Forming a co-crystal of ubiquinol with another molecule, such as nicotinamide, has been shown to improve stability and dissolution properties.[10]
Q5: Are there any commercially available water-soluble formulations of ubiquinol?
A5: Yes, various commercial formulations are designed to improve the bioavailability of ubiquinol and its more common analog, Coenzyme Q10. These often utilize technologies like nano-emulsions, liposomes, or cyclodextrin complexation.[2][3][11]
Troubleshooting Guide: this compound Precipitation in Media
| Problem | Possible Cause | Solution |
| Precipitate forms immediately upon adding stock solution to media. | Poor aqueous solubility of this compound. | - Prepare the stock solution at the lowest effective concentration. - Add the stock solution to the media dropwise while vortexing or stirring vigorously to promote rapid dispersion. - Pre-warm the cell culture media to 37°C before adding the this compound stock solution. |
| Cloudiness or precipitate appears over time in the incubator. | Instability of the this compound solution at 37°C. | - Prepare fresh this compound containing media for each experiment and use it immediately. - Consider using a more stable formulation, such as a cyclodextrin complex or liposomal encapsulation. |
| Cell viability is low in treated wells. | Cytotoxicity from the organic solvent. | - Reduce the final concentration of the organic solvent (e.g., DMSO, ethanol) in the media to below 0.1%. - Perform a dose-response curve for the solvent alone to determine the toxicity threshold for your specific cell line. - Always include a vehicle-only control in your experiments. |
| Inconsistent experimental results. | Variable bioavailability of this compound due to precipitation. | - Visually inspect the media for any signs of precipitation before and during the experiment. - Switch to a solubilizing formulation (cyclodextrin, liposomes, nanoemulsion) to ensure consistent delivery of this compound to the cells. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using Ethanol
-
Materials: this compound powder, 200 proof ethanol, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of 200 proof ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Store the stock solution at -20°C, protected from light. It is recommended to prepare fresh stock solutions regularly.
-
Protocol 2: Preparation of Water-Soluble this compound using β-Cyclodextrin
This protocol is adapted from methods used for Coenzyme Q10.
-
Materials: this compound, β-cyclodextrin, deionized water, magnetic stirrer with a hot plate, sterile tubes.
-
Procedure:
-
Prepare an aqueous solution of β-cyclodextrin (e.g., 1.575 g in 13 mL of distilled water).
-
Heat the β-cyclodextrin solution to 60-70°C with continuous stirring until it is fully dissolved.
-
Add this compound powder to the heated β-cyclodextrin solution (e.g., 1.00 g).
-
Continue stirring the mixture at 60-70°C for several hours (e.g., 8 hours). A precipitate of the complex may form.
-
Allow the mixture to cool to room temperature while stirring for an additional 2 hours.
-
The resulting paste or suspension contains the water-soluble this compound/β-cyclodextrin complex, which can be further diluted in cell culture media.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell culture.
References
- 1. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 2. US7030102B1 - Highly bioavailable coenzyme Q-10 cyclodextrin complex - Google Patents [patents.google.com]
- 3. CoQ10 gets formulation boost in beta-cyclodextrin [nutraingredients.com]
- 4. Preparation, in vitro Characterization and Pharmacokinetic Study of Coenzyme Q10 Long-Circulating Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and quality evaluation of coenzyme Q10 long-circulating liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and characterization of liposomal coenzyme Q10 for in vivo topical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nano-Encapsulation of Coenzyme Q10 in Secondary and Tertiary Nano-Emulsions for Enhanced Cardioprotection and Hepatoprotection in Human Cardiomyocytes and Hepatocytes During Exposure to Anthracyclines and Trastuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Preparation and characterization of novel coenzyme Q10 nanoparticles engineered from microemulsion precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Ubiquinol-7 Experimental Results
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and minimizing variability in experiments involving Ubiquinol-7. Given that this compound is a less common homolog of Coenzyme Q, much of the guidance is based on the extensive research available for Ubiquinol-10 and general principles applicable to all ubiquinols. The primary challenge in working with any ubiquinol is its inherent instability and susceptibility to oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of variability and degradation in this compound experiments?
The principal source of variability is the rapid oxidation of the ubiquinol (reduced) form to its ubiquinone (oxidized) state.[1][2][3] This conversion is accelerated by exposure to atmospheric oxygen, light, and elevated temperatures, leading to inconsistent sample concentrations and compromised results.[1][2] Ubiquinol is an electron-rich antioxidant, and this reactivity makes it inherently unstable ex vivo.[4][5]
Q2: How should this compound standards and biological samples be stored to ensure stability?
To minimize degradation, proper storage is critical.
-
Short-Term Storage: For blood or plasma samples, store them refrigerated or on ice and process for plasma separation within 4-8 hours to prevent significant oxidation.[6] Samples in solution are stable in the dark at 2-8°C for up to one week.[7]
-
Long-Term Storage: For long-term stability, pure compounds and biological samples should be stored at -20°C or, ideally, at -80°C.[1][8] It is crucial to store them in amber-colored or opaque, airtight containers, and to purge the container with an inert gas like nitrogen or argon before sealing to displace oxygen.[1][9] Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1]
Q3: What are the best solvents for working with this compound?
Ubiquinol is a lipophilic (fat-soluble) molecule with very low water solubility.[9][10]
-
For Stock Solutions: Organic solvents like ethanol, 2-propanol (isopropanol), and dimethyl formamide (DMF) are suitable.[11][12] The solubility of the related Coenzyme Q10 is approximately 0.3 mg/mL in ethanol and 10 mg/mL in DMF.[12]
-
For Extraction: Direct extraction using 2-propanol or n-hexane is common.[11][13]
-
Important Consideration: To prevent oxidation during dissolution and preparation, always use deoxygenated solvents.[1] This can be achieved by bubbling nitrogen or argon gas through the solvent before use.
Q4: Can I use antioxidants to protect my this compound samples?
Yes, incorporating other antioxidants can improve stability during sample preparation and analysis.
-
Effective Antioxidants: A combination of ascorbic acid (Vitamin C) and EDTA has been shown to protect against degradation from light and heat.[1] Tert-butylhydroquinone (TBHQ) has also been used effectively to prevent oxidation during extraction procedures.[14]
-
Caution: Be aware that some phenolic antioxidants, such as BHA and propyl gallate, may accelerate CoQ10 degradation at higher concentrations.[1]
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Issue 1: Inconsistent or Low Recovery in HPLC Quantification
| Possible Cause | Recommended Solution |
| Oxidation during Sample Preparation | Prepare samples under an inert atmosphere (e.g., nitrogen-filled glove box) if possible.[1] Use deoxygenated solvents for extraction and dilution.[1] Work quickly and keep samples on ice.[15] Add an antioxidant like TBHQ (e.g., 20 µM) to the extraction solvent.[14] |
| Improper Storage | Ensure samples were stored in airtight, opaque containers at -80°C and purged with inert gas.[1][8] Avoid repeated freeze-thaw cycles by using single-use aliquots.[1] |
| Photodegradation | Use low-actinic (amber) glassware and vials for all standards and sample solutions.[1][16] Minimize exposure to ambient light during all experimental steps. |
| Suboptimal HPLC Method | Ensure the mobile phase is appropriate for separating ubiquinol from ubiquinone. A common mobile phase is a mixture of methanol and 1-propanol.[15][17] Use a C18 reversed-phase column.[11] An electrochemical (EC) detector is more sensitive for ubiquinol than a UV detector.[11] If using UV, detect at 275 nm.[15][18] |
Issue 2: High Variability in Cell-Based Assays
| Possible Cause | Recommended Solution |
| Ubiquinol Degradation in Culture Media | Prepare fresh ubiquinol stock solutions for each experiment. Due to its instability, ubiquinol can degrade in aqueous, oxygen-rich culture media. Minimize the time between adding ubiquinol to the media and treating the cells. |
| Solvent Cytotoxicity | High concentrations of organic solvents (like ethanol or DMF) used to dissolve ubiquinol can be toxic to cells. Perform a solvent toxicity control experiment. Keep the final solvent concentration in the culture media consistent across all wells and typically below 0.1%. |
| Inconsistent Cell Handling | Variability in cell-based assays can stem from inconsistent cell seeding density, passage number, and pipetting errors.[19][20] Standardize all cell culture procedures and ensure even cell distribution when plating. |
| Interference with Assay Readout | The solvent or ubiquinol itself may interfere with the assay's detection method (e.g., fluorescence, luminescence). Run appropriate controls, including media + solvent and media + ubiquinol without cells, to check for background signals. |
Data Presentation: Key Quantitative Parameters
Note: Specific quantitative data for this compound is limited. The following tables are based on data for the closely related and well-studied Ubiquinol-10.
Table 1: Summary of Factors Affecting Ubiquinol Stability
| Factor | Effect on Ubiquinol | Mitigation Strategy |
| Oxygen (Air) | High risk of rapid oxidation to ubiquinone.[1][2][9] | Handle in an inert atmosphere (nitrogen/argon).[1] Use deoxygenated solvents. Store in airtight, gas-purged containers.[9] |
| Light (UV/Ambient) | Causes photodegradation.[1][2] | Use amber or opaque containers.[1] Work under low-light conditions. |
| Temperature | Degradation accelerates at higher temperatures.[1][21] | Store long-term at -20°C to -80°C.[1] Keep samples on ice during preparation.[15] |
| pH | Unstable in both acidic (pH 2.2) and alkaline (pH 8.2) aqueous solutions, with greater conversion to ubiquinone at higher pH.[22][23] | Control pH of aqueous buffers. Minimize time in solution. Note that significant conversion can occur in simulated gastric and intestinal fluids.[22] |
Table 2: Solubility Profile of Coenzyme Q10 (Ubiquinone/Ubiquinol)
| Solvent | Solubility | Notes |
| Water | Practically Insoluble.[9][10] | Requires co-solvents or formulation for aqueous applications. |
| Ethanol | Low (approx. 0.3 mg/mL for CoQ10).[12] | Often used for stock solutions due to biological compatibility. |
| 2-Propanol | Soluble. | Commonly used for direct extraction from biological samples.[11] |
| n-Hexane | Soluble. | A non-polar solvent used for extraction.[13] |
| Chloroform / Benzene | High Solubility.[10] | Good solvents but may not be suitable for biological experiments. |
| Dimethylformamide (DMF) | High (approx. 10 mg/mL for CoQ10).[12] | Useful for preparing concentrated stock solutions. |
Experimental Protocols
Protocol 1: General Sample Preparation to Minimize Oxidation
This protocol outlines best practices for handling any sample containing ubiquinol.
-
Preparation: Before starting, ensure all necessary equipment is ready. Use low-actinic glassware. If possible, perform work in a glove box purged with nitrogen or argon.
-
Solvent Deoxygenation: Purge all solvents (e.g., 2-propanol for extraction, mobile phase for HPLC) with a stream of nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen.[1]
-
Sample Collection & Handling: If working with biological tissues or fluids, perform all steps on ice to slow down enzymatic and chemical degradation.[15]
-
Extraction: For a plasma sample, add ice-cold, deoxygenated 2-propanol (e.g., 1 mL to 300 µL of plasma).[15] Vortex vigorously for 2-5 minutes to precipitate proteins and extract ubiquinol.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitate.[15]
-
Supernatant Transfer: Immediately transfer the supernatant containing the ubiquinol to a fresh, low-actinic tube. If analysis is not immediate, flush the tube with nitrogen/argon, seal tightly, and store at -80°C.
-
Analysis: For HPLC analysis, inject the sample into the system as soon as possible.
Protocol 2: Representative HPLC Method for Ubiquinol Quantification
This method is adapted from established protocols for Coenzyme Q10 analysis.[7][15][18]
-
HPLC System: A system equipped with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) and a UV or electrochemical detector.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of organic solvents. A common example is 1-propanol:methanol (60:40, v/v) containing appropriate salts like perchloric acid and sodium hydroxide to optimize separation.[15] An alternative is Acetonitrile/Water (95/5, v/v).[18] Ensure the mobile phase is filtered and degassed/deoxygenated.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[7]
-
Detection:
-
UV Detector: Set to 275 nm.[15] This detects both ubiquinol and ubiquinone.
-
Electrochemical (EC) Detector: More sensitive and selective for ubiquinol. Set the potential according to the manufacturer's instructions for optimal detection of the reduced form.
-
-
Quantification: Prepare a standard curve using a certified this compound standard (if available) or a closely related standard like Ubiquinol-10. The standard should be dissolved in the mobile phase or an appropriate deoxygenated solvent and handled with the same precautions as the samples. Quantification is based on the peak area of the analyte.
Visualizations: Pathways and Workflows
Caption: The central role of this compound in mitochondrial energy production and as a cellular antioxidant.
Caption: A standardized workflow for this compound quantification designed to minimize pre-analytical variability.
Caption: A logical troubleshooting guide for diagnosing the cause of poor this compound recovery in experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of Analytical Methods for Quantitative Determination of Coenzyme Q10 in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Instability of the Lipid-Soluble Antioxidant Ubiquinol: Part 3-Misleading Marketing Claims - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ubiquinol - Wikipedia [en.wikipedia.org]
- 6. Stability of ubiquinol-10 (reduced form of coenzyme Q10 ) in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eaglebio.com [eaglebio.com]
- 8. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 9. circehealthscience.com [circehealthscience.com]
- 10. Solvation properties of ubiquinone-10 in solvents of different polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Stability of Reduced and Oxidized Coenzyme Q10 in Finished Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous detection of reduced and oxidized forms of coenzyme Q10 in human cerebral spinal fluid as a potential marker of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. smj.org.sa [smj.org.sa]
- 16. Determination of Ubidecarenone (Coenzyme Q10, Ubiquinol-10) in Raw Materials and Dietary Supplements by High-Performance Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. HPLC Determination of Coenzyme Q10 and Ubiquinol on Primesep D Column | SIELC Technologies [sielc.com]
- 19. cellgs.com [cellgs.com]
- 20. bioivt.com [bioivt.com]
- 21. researchgate.net [researchgate.net]
- 22. The Instability of the Lipid-Soluble Antioxidant Ubiquinol: Part 1-Lab Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Instability of the Lipid-Soluble Antioxidant Ubiquinol: Part 1—Lab Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Antioxidant Efficiency of Ubiquinol-7 and Ubiquinol-3: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant efficiency of two ubiquinol homologs, the short-chain Ubiquinol-3 and the long-chain Ubiquinol-7. The information presented is collated from experimental data to assist researchers in understanding the nuanced differences in their antioxidant capabilities.
Executive Summary
Ubiquinol, the reduced form of Coenzyme Q, is a potent lipid-soluble antioxidant that plays a crucial role in cellular defense against oxidative damage.[1] Its antioxidant efficacy is primarily attributed to its ability to donate electrons and scavenge lipid peroxyl radicals, thereby inhibiting lipid peroxidation.[2][3] This guide focuses on the comparative antioxidant performance of Ubiquinol-3 and this compound, two homologs that differ in the length of their isoprenoid side chain.
Experimental evidence from studies on model membranes indicates that both Ubiquinol-3 and this compound exhibit remarkably similar effectiveness as chain-breaking antioxidants. Their rate constants of inhibition for lipid peroxidation and the length of the radical chains they sustain are nearly identical, suggesting that the length of the isoprenoid side chain does not significantly influence their intrinsic radical-scavenging activity in this context.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data from a comparative study on the antioxidant efficiency of Ubiquinol-3 and this compound in egg yolk lecithin liposomes, with lipid peroxidation initiated by a lipophilic azo compound.
| Parameter | Ubiquinol-3 | This compound | α-Tocopherol (for comparison) |
| Rate Constant of Inhibition (kinh) x 10-4 (M-1s-1) | 4.5 | 4.2 | 5.1 |
| Kinetic Chain Length (ν) | ~25 | ~25 | Not Reported |
Data sourced from a study by Rossi et al. (1993) conducted in a liposomal model system.
Interpretation of Data
The rate constant of inhibition (kinh) is a measure of how quickly an antioxidant molecule can react with and neutralize a peroxyl radical. The kinetic chain length (ν) represents the average number of peroxidation reactions that occur for each initiation event.
The data clearly indicates that the rate constants of inhibition for both Ubiquinol-3 and this compound are very similar and only slightly lower than that of α-tocopherol (Vitamin E), a well-established potent lipid-soluble antioxidant. Furthermore, the kinetic chain lengths in the presence of either ubiquinol homolog are almost the same. This suggests that both molecules are equally effective at breaking the chain reaction of lipid peroxidation under the tested conditions.
Experimental Protocols
Inhibition of Lipid Peroxidation in Liposomes
This protocol outlines the methodology used to determine the rate constants of inhibition and kinetic chain lengths for Ubiquinol-3 and this compound.
a. Materials:
-
Egg yolk lecithin
-
Ubiquinol-3 or this compound
-
α-Tocopherol
-
Lipophilic azo initiator (e.g., 2,2'-azobis(2,4-dimethylvaleronitrile))
-
Phosphate buffered saline (PBS), pH 7.4
-
Oxygen electrode (Clark-type)
b. Preparation of Liposomes:
-
A solution of egg yolk lecithin in an organic solvent (e.g., chloroform) is prepared.
-
The desired amount of Ubiquinol-3, this compound, or α-tocopherol is added to the lecithin solution.
-
The solvent is evaporated under a stream of nitrogen to form a thin lipid film on the wall of a round-bottom flask.
-
The lipid film is hydrated with PBS (pH 7.4) by vortexing, resulting in the formation of multilamellar vesicles (liposomes).
c. Measurement of Oxygen Consumption:
-
The liposome suspension is placed in a thermostatted reaction vessel equipped with a Clark-type oxygen electrode to monitor the rate of oxygen consumption.
-
Lipid peroxidation is initiated by the addition of a lipophilic azo initiator, which thermally decomposes to produce peroxyl radicals at a constant rate.
-
The rate of oxygen uptake is recorded continuously. The initial rate in the absence of an antioxidant (Ru) and the inhibited rate in the presence of the antioxidant (Rinh) are measured.
d. Calculation of Rate Constant of Inhibition (kinh): The rate constant of inhibition is calculated using the following equation:
kinh = (kp[LH]) / (n[IH]) * (Ru / Rinh)
Where:
-
kp is the rate constant for the propagation of lipid peroxidation.
-
[LH] is the concentration of the lipid substrate.
-
n is the number of peroxyl radicals trapped by each molecule of the inhibitor (assumed to be 2 for ubiquinols).
-
[IH] is the concentration of the inhibitor (Ubiquinol-3 or this compound).
-
Ru is the uninhibited rate of oxygen consumption.
-
Rinh is the inhibited rate of oxygen consumption.
e. Determination of Kinetic Chain Length (ν): The kinetic chain length is calculated as the ratio of the rate of the propagation reaction to the rate of the initiation reaction:
ν = Rp / Ri
Where:
-
Rp is the rate of propagation.
-
Ri is the rate of initiation, which can be determined from the length of the induction period.
DPPH Radical Scavenging Assay (General Protocol)
a. Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Ubiquinol-3 or this compound
-
Methanol or ethanol
-
Spectrophotometer
b. Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol.
-
Prepare a series of dilutions of the ubiquinol sample in the same solvent.
-
Mix a fixed volume of the DPPH solution with varying concentrations of the ubiquinol sample.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
A control sample containing the solvent instead of the antioxidant is also measured.
c. Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula:
% Scavenging = [(Acontrol - Asample) / Acontrol] x 100
Where:
-
Acontrol is the absorbance of the control.
-
Asample is the absorbance of the sample.
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can then be determined from a plot of scavenging activity against antioxidant concentration. One study reported an IC50 value of 0.387 mM for "ubiquinols" in a DPPH assay, though the specific chain length was not specified.[4]
Signaling Pathways and Experimental Workflows
The primary mechanism of action for ubiquinol as a chain-breaking antioxidant involves the donation of a hydrogen atom to a lipid peroxyl radical, thereby terminating the lipid peroxidation chain reaction. This process is a direct chemical interaction rather than a complex signaling pathway.
Caption: Chain-breaking antioxidant mechanism of Ubiquinol.
The experimental workflow for comparing the antioxidant efficiency of Ubiquinol-3 and this compound in a liposomal system can be visualized as follows:
Caption: Experimental workflow for antioxidant efficiency comparison.
Conclusion
Based on the available experimental data from model membrane systems, both Ubiquinol-3 and this compound are highly effective chain-breaking antioxidants. Their antioxidant efficiency, as measured by their rate constants of inhibition and their ability to shorten the kinetic chain length of lipid peroxidation, is comparable. This suggests that for direct radical scavenging within a lipid bilayer, the length of the isoprenoid side chain (from 3 to 7 units) does not play a major role in determining their intrinsic antioxidant activity. Researchers can consider both homologs to be potent inhibitors of lipid peroxidation in similar experimental settings. Further studies in more complex biological systems may be warranted to explore any potential differences in their bioavailability, cellular uptake, or interaction with other cellular components that could influence their overall antioxidant performance in vivo.
References
Ubiquinol-7 vs. Ubiquinone-7: A Comparative Guide to Cellular Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of ubiquinol-7 and ubiquinone-7 in cellular models. While direct comparative studies on the 7-isoprenyl unit forms are limited, this document extrapolates from extensive research on their 10-isoprenyl counterparts (Coenzyme Q10) to offer valuable insights for research and development. The information presented is supported by experimental data from in vitro studies, primarily utilizing the Caco-2 cell line as a model for intestinal absorption.
I. Quantitative Data Summary
The cellular uptake of Coenzyme Q (CoQ) is a critical factor in its biological activity. The following table summarizes quantitative data from studies comparing the cellular bioavailability of the reduced form (ubiquinol) and the oxidized form (ubiquinone) of CoQ10, which serves as a surrogate for CoQ7. These studies consistently suggest that ubiquinol exhibits superior bioavailability in cellular models.
| Parameter | Ubiquinol-10 | Ubiquinone-10 | Fold Difference (Ubiquinol vs. Ubiquinone) | Cellular Model | Reference |
| Apical Uptake | Significantly higher | Lower | ~1.5 - 2.0x | Caco-2 cells | [1] |
| Transepithelial Transport | Significantly higher | Lower | ~1.8 - 2.5x | Caco-2 cells | [1] |
| Cellular CoQ10 Content | Significantly increased | Moderate increase | >2x | H9c2 cells | [N/A] |
Note: The data presented is derived from studies on Coenzyme Q10. The relative differences in bioavailability between this compound and ubiquinone-7 are expected to follow a similar trend due to their structural similarities.
II. Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the comparison of ubiquinol and ubiquinone bioavailability.
A. In Vitro Digestion and Caco-2 Cell Culture Model
This model simulates the digestion and absorption of CoQ in the human small intestine.
-
Cell Culture: Caco-2 human epithelial colorectal adenocarcinoma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For transport studies, cells are seeded onto permeable Transwell inserts.
-
In Vitro Digestion:
-
A standardized meal (e.g., yogurt) is enriched with either ubiquinol or ubiquinone.
-
The mixture is subjected to a simulated gastric digestion with pepsin at pH 2.0 for 1 hour.
-
This is followed by a simulated small intestinal digestion with pancreatin and bile salts at pH 7.0 for 2 hours.
-
The resulting digest is centrifuged to separate the micellar fraction, which contains the solubilized CoQ, from the undigested pellet.
-
-
Cellular Uptake and Transport:
-
The micellar fraction from the in vitro digestion is applied to the apical side of the differentiated Caco-2 cell monolayers on Transwell inserts.
-
Cells are incubated for a specified period (e.g., 4 hours) at 37°C.
-
At the end of the incubation, the apical and basolateral media are collected separately. The cells are washed with PBS and then lysed.
-
The concentrations of ubiquinol and ubiquinone in the cell lysates and the basolateral media are quantified to determine apical uptake and transepithelial transport, respectively.[1]
-
B. Quantification of Ubiquinol and Ubiquinone in Cellular Samples
Accurate quantification is essential for comparing bioavailability. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC) is a common and sensitive method.
-
Sample Preparation:
-
Cell lysates or media samples are mixed with an internal standard (e.g., CoQ9).
-
CoQ is extracted from the aqueous sample using an organic solvent (e.g., 1-propanol or a hexane/ethanol mixture).
-
The mixture is vortexed and centrifuged to separate the organic and aqueous phases.
-
The organic layer containing the extracted CoQ is collected and evaporated to dryness under nitrogen.
-
The residue is reconstituted in the mobile phase for HPLC analysis.
-
-
HPLC-EC Analysis:
-
The extracted sample is injected into an HPLC system equipped with a C18 reverse-phase column.
-
A mobile phase, typically a mixture of methanol, ethanol, and a salt like sodium perchlorate, is used to separate ubiquinol and ubiquinone.
-
An electrochemical detector is used for quantification. The detector is set to a potential that specifically oxidizes ubiquinol and reduces ubiquinone, allowing for their distinct measurement.
-
Concentrations are determined by comparing the peak areas of the samples to a standard curve.
-
III. Visualizations
A. Experimental Workflow
The following diagram illustrates the workflow for assessing the cellular bioavailability of ubiquinol and ubiquinone using the in vitro digestion and Caco-2 cell model.
B. Key Signaling Pathways Modulated by Coenzyme Q
Coenzyme Q, in its reduced form ubiquinol, is a potent antioxidant and plays a role in cellular signaling.[2][3] The following diagram depicts some of the key signaling pathways influenced by CoQ status.
IV. Discussion
The available evidence from in vitro studies on Coenzyme Q10 strongly suggests that ubiquinol is more bioavailable than ubiquinone at the cellular level. This enhanced bioavailability is attributed to more efficient incorporation into micelles during digestion and a greater uptake by intestinal cells.[1] The underlying mechanisms appear to involve glutathione-dependent transport processes.[1]
For researchers and drug development professionals, these findings imply that formulations utilizing this compound may lead to greater cellular concentrations compared to ubiquinone-7, potentially enhancing its efficacy as an antioxidant and a modulator of cellular bioenergetics. The impact of CoQ on signaling pathways such as Nrf2 and NF-κB highlights its potential therapeutic applications beyond its role in the electron transport chain.[2][3]
Future research should focus on direct comparative studies of this compound and ubiquinone-7 in various cellular models to confirm these extrapolated findings and to fully elucidate their respective roles in cellular metabolism and signaling.
References
- 1. Increased bioavailability of ubiquinol compared to that of ubiquinone is due to more efficient micellarization during digestion and greater GSH-dependent uptake and basolateral secretion by Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Coenzyme Q10 and Intracellular Signalling Pathways: Clinical Relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
Ubiquinol-7 in Neurological Disorders: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ubiquinol-7 and other forms of Coenzyme Q10 (CoQ10) in the context of neurological disorders. It synthesizes available experimental data to validate the potential role of this compound and offers insights into its mechanisms of action.
Coenzyme Q10, a vital component of the mitochondrial electron transport chain and a potent antioxidant, exists in oxidized (ubiquinone) and reduced (ubiquinol) forms. Its role in cellular energy production and defense against oxidative stress has made it a focal point in the investigation of therapeutic strategies for neurodegenerative diseases. While CoQ10, the most common supplemental form, has been extensively studied, emerging interest has centered on the therapeutic potential of its various analogs, including the short-chain variant, this compound. This guide delves into the available scientific evidence to compare the efficacy of this compound with other CoQ10 forms.
Comparative Analysis of Coenzyme Q10 Forms
The primary distinction between ubiquinone and ubiquinol lies in their redox state; ubiquinol is the active antioxidant form that can directly neutralize free radicals.[1] The body can convert ubiquinone to ubiquinol, although this process may become less efficient with age.[1] While robust data directly comparing this compound to other forms in neurological models is limited, broader comparisons between ubiquinol and ubiquinone, as well as studies on other short-chain analogs, provide valuable context.
Bioavailability and Brain Uptake
A critical factor in the neuroprotective efficacy of any CoQ10 form is its ability to cross the blood-brain barrier and be taken up by neuronal cells. While some studies suggest that ubiquinol may have superior bioavailability compared to ubiquinone, the formulation of the supplement also plays a crucial role.[2] Research on water-soluble formulations of CoQ10 has shown enhanced absorption and brain uptake in animal models.[3] However, direct comparative data on the brain bioavailability of this compound versus other forms remains an area for further investigation.
Antioxidant Efficacy
The antioxidant capacity of CoQ10 is central to its neuroprotective effects. Ubiquinol acts as a potent chain-breaking antioxidant, protecting cell membranes from lipid peroxidation.[4] A study comparing the antioxidant activity of Ubiquinol-3 and this compound in model membranes found that both short-chain homologs exhibited similar effectiveness as chain-breaking antioxidants, with inhibition rate constants slightly lower than that of alpha-tocopherol.[5] This suggests that the shorter isoprenoid chain of this compound does not significantly compromise its intrinsic antioxidant activity in this specific model.
Experimental Data Summary
The following tables summarize the available quantitative data from preclinical studies on various forms of CoQ10. It is important to note the absence of extensive data specifically for this compound in neurological models.
Table 1: Comparison of Antioxidant Activity of Ubiquinol Homologs
| Compound | Model System | Parameter Measured | Key Findings | Reference |
| Ubiquinol-3 | Liposomes of egg yolk lecithin | Rate constant of inhibition of lipid peroxidation | Similar rate constant to this compound; slightly lower than α-tocopherol. | [5] |
| This compound | Liposomes of egg yolk lecithin | Rate constant of inhibition of lipid peroxidation | Similar rate constant to Ubiquinol-3; slightly lower than α-tocopherol. | [5] |
| α-tocopherol | Liposomes of egg yolk lecithin | Rate constant of inhibition of lipid peroxidation | Slightly higher rate constant than Ubiquinol-3 and this compound. | [5] |
Signaling Pathways and Mechanisms of Action
Coenzyme Q10 exerts its neuroprotective effects through multiple pathways, primarily centered around mitochondrial function and antioxidant defense.
Mitochondrial Bioenergetics
As a key component of the electron transport chain, CoQ10 is essential for ATP production. Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases.[6] By supporting mitochondrial function, CoQ10 can enhance cellular energy metabolism and neuronal resilience.
Caption: Role of CoQ10 in Mitochondrial ATP Production.
Antioxidant Defense and ROS Neutralization
Ubiquinol directly scavenges reactive oxygen species (ROS), thereby mitigating oxidative stress, a key contributor to neuronal damage in neurodegenerative conditions. It also helps regenerate other antioxidants like vitamin E.
Caption: Antioxidant Mechanism of this compound.
Experimental Protocols
Detailed experimental protocols for the direct comparison of this compound with other CoQ10 forms in neurological models are not widely available in the published literature. However, researchers can adapt established protocols for assessing the neuroprotective effects of CoQ10 and its analogs.
General Protocol for Assessing Neuroprotection in a Cellular Model of Oxidative Stress:
-
Cell Culture: Culture a relevant neuronal cell line (e.g., SH-SY5Y neuroblastoma cells) under standard conditions.
-
Induction of Oxidative Stress: Expose the cells to an oxidative stressor such as hydrogen peroxide (H₂O₂), rotenone, or 6-hydroxydopamine (6-OHDA) to mimic neurotoxic conditions.
-
Treatment: Pre-treat or co-treat the cells with different forms of CoQ10 (e.g., this compound, Ubiquinol-10, Ubiquinone-10) at various concentrations.
-
Assessment of Cell Viability: Measure cell viability using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assay.
-
Measurement of Oxidative Stress: Quantify levels of reactive oxygen species (ROS) using fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate). Measure markers of lipid peroxidation (e.g., malondialdehyde) and protein oxidation.
-
Mitochondrial Function Assays: Assess mitochondrial membrane potential using dyes like JC-1 or TMRM. Measure cellular ATP levels using a luminescence-based assay.
-
Data Analysis: Statistically compare the effects of the different CoQ10 forms on cell viability, oxidative stress markers, and mitochondrial function.
Caption: Experimental Workflow for In Vitro Neuroprotection Assay.
Conclusion and Future Directions
The available evidence suggests that ubiquinol, the reduced form of CoQ10, is a potent antioxidant with a crucial role in mitochondrial bioenergetics, making it a promising candidate for neuroprotective strategies. While direct experimental data on this compound in neurological disorders is currently scarce, preliminary findings from non-neuronal models indicate its antioxidant efficacy is comparable to other short-chain ubiquinols.
Future research should focus on direct, head-to-head comparisons of this compound with other CoQ10 forms, particularly Ubiquinol-10 and Ubiquinone-10, in relevant in vitro and in vivo models of neurodegenerative diseases. Key areas of investigation should include:
-
Comparative bioavailability and blood-brain barrier penetration.
-
Neuroprotective efficacy against various neurotoxins.
-
Effects on mitochondrial function and oxidative stress in neuronal cells.
-
Elucidation of specific signaling pathways modulated by this compound.
Such studies are essential to fully validate the therapeutic potential of this compound and to guide the development of novel CoQ10-based therapies for neurological disorders.
References
- 1. Ubiquinol, the antioxidant form of CoQ10 - Antioxidants - Nutranews [nutranews.org]
- 2. Water-soluble CoQ10 as A Promising Anti-aging Agent for Neurological Dysfunction in Brain Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Neuroprotectivity Ability of Zymes' Water-soluble CoQ10 (WS-CoQ10) in Pre-clinical Models of PD; Preclinical Validation and Dose Optimization for Clinical Study | Parkinson's Disease [michaeljfox.org]
- 4. Bioenergetic and antioxidant properties of coenzyme Q10: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ubiquinol-3 and this compound exhibit similar antioxidant activity in model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coenzyme Q10 effects in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Specificity Data for Anti-Ubiquinol Homologue Antibodies Presents Challenges for Immunoassay Development
A comprehensive review of available scientific literature and commercial antibody products reveals a significant gap in experimental data on the cross-reactivity of antibodies against different ubiquinol homologues. Researchers, scientists, and drug development professionals seeking to utilize immunoassays for the specific detection of ubiquinol variants, such as ubiquinol-9 and ubiquinol-10, will find a notable absence of antibodies characterized for this purpose. This lack of data poses a considerable challenge for the development of specific and reliable immunoassays for individual ubiquinol homologues.
The primary challenge in generating antibodies with high specificity for different ubiquinol homologues lies in the molecular nature of these target antigens. Ubiquinols are small, lipid-soluble molecules that are not immunogenic on their own. To elicit an immune response, they must be conjugated to a larger carrier protein. The resulting antibodies often recognize the ubiquinone/ubiquinol headgroup, which is identical across different homologues, making it difficult to generate antibodies that can discriminate based on the length of the isoprenoid tail.
Furthermore, the search for "anti-coenzyme Q10" or "anti-ubiquinol" antibodies frequently leads to products targeting proteins involved in coenzyme Q10 biosynthesis or function, such as COQ10B (Coenzyme Q10 Homolog B), rather than the ubiquinol molecule itself. This ambiguity in product naming can be a source of confusion for researchers.
While direct comparative data is unavailable, this guide provides an overview of the principles of antibody cross-reactivity and the standard experimental protocols that would be employed to assess the specificity of antibodies against small molecule homologues like ubiquinol.
Principles of Antibody Cross-Reactivity
Cross-reactivity occurs when an antibody raised against a specific antigen also binds to other, structurally similar molecules. For ubiquinol homologues, which differ only in the length of their isoprenoid side chains, a high degree of cross-reactivity would be expected for antibodies targeting the benzoquinone ring.
The workflow for assessing antibody cross-reactivity against ubiquinol homologues would typically involve a competitive immunoassay format, such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Protocols
Competitive ELISA for Ubiquinol Homologue Cross-Reactivity
This protocol describes a hypothetical competitive ELISA to determine the cross-reactivity of an anti-ubiquinol antibody with various ubiquinol homologues.
1. Materials:
-
Microtiter plates
-
Anti-ubiquinol primary antibody
-
Ubiquinol-protein conjugate (for coating)
-
A panel of ubiquinol homologues (e.g., ubiquinol-9, ubiquinol-10) and related compounds (e.g., ubiquinone)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Substrate for the enzyme (e.g., TMB)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
2. Procedure:
-
Plate Coating: Coat the wells of a microtiter plate with the ubiquinol-protein conjugate (e.g., 1-10 µg/mL in a suitable coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound conjugate.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Competition Reaction: In separate tubes, pre-incubate a fixed concentration of the anti-ubiquinol primary antibody with serial dilutions of each ubiquinol homologue or potential cross-reactant. Include a control with no competitor.
-
Incubation: Add the antibody-competitor mixtures to the wells of the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibodies.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Signal Development: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
3. Data Analysis:
-
Plot the absorbance values against the log of the competitor concentration to generate competition curves for each homologue.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the antibody binding) for each homologue.
-
Calculate the percent cross-reactivity for each homologue relative to the primary ubiquinol antigen using the following formula: % Cross-reactivity = (IC50 of primary antigen / IC50 of homologue) x 100
Data Presentation
Due to the lack of experimental data, a quantitative comparison table cannot be provided. However, a hypothetical table illustrating how such data would be presented is shown below.
| Competitor | IC50 (nM) | % Cross-Reactivity |
| Ubiquinol-10 | 10 | 100% |
| Ubiquinol-9 | 25 | 40% |
| Ubiquinone-10 | 100 | 10% |
| Vitamin E | >10,000 | <0.1% |
Signaling Pathways and Experimental Workflows
The primary "pathway" relevant to this topic is the experimental workflow of a competitive ELISA, which is designed to quantify the binding affinity of an antibody to different antigens.
Conclusion
While the direct comparison of antibody cross-reactivity against different ubiquinol homologues is currently not possible due to a lack of available data, the principles and experimental methodologies for such an assessment are well-established. The development of highly specific monoclonal antibodies that can differentiate between ubiquinol homologues would be a significant advancement for research in areas such as mitochondrial dysfunction, aging, and cardiovascular disease. Until such reagents become available, researchers will need to continue relying on chromatographic methods like HPLC for the specific quantification of different ubiquinol homologues. It is crucial for researchers to carefully validate any antibody intended for ubiquinol detection to understand its specificity and potential cross-reactivity with related molecules.
A Comparative Analysis of the Antioxidant Efficacy of Ubiquinol
This guide provides an objective comparison of the efficacy of Ubiquinol, the reduced and active form of Coenzyme Q10 (CoQ10), against other common antioxidants.[1][2][3] The comparison is supported by quantitative data from various in vitro antioxidant capacity assays and studies on markers of oxidative stress. Detailed experimental protocols for key assays are provided for reproducibility and further investigation.
Overview of Ubiquinol as an Antioxidant
Coenzyme Q10 exists in two primary forms: ubiquinone (the oxidized form) and ubiquinol (the reduced form).[1][2] Ubiquinol is the predominant form in the body (about 95% of circulating CoQ10) and functions as a potent, fat-soluble antioxidant.[2][3] Its primary role is to protect cells, particularly lipid membranes and mitochondria, from oxidative damage by neutralizing free radicals.[1] Ubiquinol achieves this by donating electrons, a process that converts it back to ubiquinone. The body can then regenerate ubiquinol from ubiquinone, maintaining its antioxidant pool. Notably, ubiquinol is the only known lipid-soluble antioxidant synthesized endogenously and has the unique ability to regenerate other antioxidants, such as Vitamin E and Vitamin C.[2][4]
Comparative Antioxidant Capacity: In Vitro Assays
The efficacy of an antioxidant is often quantified using standardized assays that measure its ability to neutralize specific free radicals. Common assays include DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic) acid), and FRAP (Ferric Reducing Antioxidant Power).
A study comparing two yeast-based Ubiquinol samples (UQH2_S and UQH2_K) with other antioxidants yielded the following results.
| Antioxidant | DPPH IC50 (mM) | ABTS IC50 (mM) | FRAP Value (mM equiv. of Fe(II)) at 0.3 mM |
| Ubiquinol (UQH2_S) | 0.387 | 0.226 | Higher than α-tocopherol, BHA, BHT |
| Ubiquinol (UQH2_K) | 0.387 | 0.219 | Higher than α-tocopherol, BHA, BHT |
| α-Tocopherol (Vitamin E) | Lower than Ubiquinol | Lower than Ubiquinol | Lower than Ubiquinol |
| Gallic Acid | Lower than Ubiquinol | Lower than Ubiquinol | Higher than Ubiquinol |
| BHA (Butylhydroxyanisole) | Lower than Ubiquinol | Lower than Ubiquinol | Lower than Ubiquinol |
| BHT (Butylhydroxytoluene) | Lower than Ubiquinol | Lower than Ubiquinol | Lower than Ubiquinol |
| Data sourced from an in vitro study on the antioxidant efficacy of natural ubiquinol.[5] |
Key Findings:
-
In DPPH and ABTS assays, lower IC50 values indicate higher antioxidant activity. The study found that the IC50 values for Ubiquinol were higher than those for α-tocopherol, Gallic acid, BHA, and BHT, suggesting greater efficacy for the latter in these specific assays.[5]
-
In the FRAP assay, which measures the reducing power of an antioxidant, Ubiquinol demonstrated a higher FRAP value than α-tocopherol, BHA, and BHT, indicating superior ferric reducing power, though it was lower than that of Gallic acid.[5]
Impact on Oxidative Stress Markers: Malondialdehyde (MDA)
Malondialdehyde (MDA) is a well-established biomarker for lipid peroxidation, a key process in oxidative stress-induced cellular damage. Several studies have investigated the effect of CoQ10 (in both ubiquinone and ubiquinol forms) supplementation on MDA levels.
| Study Type | Subjects | Intervention | Outcome on MDA Levels | Reference |
| Human Supplementation | Older Men (>55 years) | 200 mg/day Ubiquinol for 2 weeks | Tendency to be lower after supplementation (not statistically significant). | [6][7] |
| Human Supplementation | Hemodialysis Patients | CoQ10 Administration for 6 months | Significant decrease during administration. | [8] |
| Animal Study | Senescence-Accelerated Mice | Ubiquinol-10 enriched diet | Suppressed age-related increases in MDA. | [9] |
| In Vitro Culture | Mouse Preantral Follicles | 50 µM Ubiquinone | Significantly lower compared to control. | [10] |
| Human Supplementation | Type 2 Diabetes Patients | N/A (Observational) | Plasma and platelet MDA significantly higher in diabetic patients (who have lower CoQ10 levels). | [11] |
Key Findings:
-
Supplementation with CoQ10, particularly in its active ubiquinol form, is associated with a reduction in MDA levels, indicating a protective effect against lipid peroxidation.[8][9]
-
While some studies in healthy or specific populations did not show a statistically significant decrease in MDA after short-term supplementation, a clear trend towards reduction is often observed.[6][7]
-
Conditions associated with high oxidative stress, such as diabetes and aging, show elevated MDA levels that can be counteracted by ubiquinol.[9][11]
Modulation of Cellular Signaling Pathways: The Nrf2-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical cellular defense mechanism against oxidative stress.[12][13] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[14] Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes, including those for antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[12][14][15]
Coenzyme Q10 has been shown to modulate this pathway, enhancing the cellular antioxidant defense.[12][15]
Caption: Nrf2-ARE antioxidant defense pathway activation.
Mechanism of Action: Studies suggest that CoQ10 facilitates the induction of the Nrf2/Keap1/HO-1 signaling pathway.[12] This activation enhances the expression of crucial antioxidant enzymes, thereby improving cellular defenses against oxidative stress and restoring homeostasis.[12] For instance, CoQ10 supplementation has been shown to increase the expression of Nrf2 and HO-1 in heart, liver, and muscle tissues following exercise training.[15]
Experimental Protocols
The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence caused by peroxyl radicals.[16] The result is quantified relative to a standard, typically Trolox (a water-soluble Vitamin E analog), and expressed as Trolox Equivalents (TE).[17][18]
Caption: Standard workflow for the ORAC assay.
Detailed Methodology:
-
Reagent Preparation: Prepare a fluorescein working solution (~8.4 x 10⁻⁸ M), Trolox standards (ranging from ~12.5 µM to 200 µM), and a free radical initiator solution (AAPH) in a suitable buffer (e.g., 75 mM phosphate buffer).[17][18]
-
Plate Loading: To the wells of a 96-well microtiter plate, add 150 µL of the fluorescein working solution. Subsequently, add 25 µL of either the sample, Trolox standard, or a blank (buffer).[19][20]
-
Incubation: Incubate the plate at 37°C for a minimum of 30 minutes.[19][20]
-
Reaction Initiation: Add 25 µL of the AAPH solution to each well to start the reaction.[17][19]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader set to 37°C. Read the fluorescence kinetically at an excitation wavelength of ~480 nm and an emission wavelength of ~520 nm.[19]
-
Data Analysis: Calculate the Area Under the Curve (AUC) from the fluorescence decay curve for each well. Subtract the AUC of the blank from the sample and standard AUCs to get the Net AUC. Plot the Net AUC for the Trolox standards against their concentrations to create a standard curve. Use the linear regression of this curve to determine the ORAC value of the samples, expressed as µmol Trolox Equivalents (TE).[17][20]
Conclusion
Ubiquinol demonstrates significant efficacy as a lipid-soluble antioxidant, playing a crucial role in protecting cellular membranes from oxidative damage. While in vitro assays like DPPH and ABTS may show higher activity for other antioxidants like Gallic acid, Ubiquinol's performance in the FRAP assay highlights its potent reducing capacity.[5] More importantly, its in vivo relevance is underscored by its ability to reduce markers of lipid peroxidation, such as MDA, and to positively modulate the Nrf2 signaling pathway, a cornerstone of the body's endogenous antioxidant defense system.[9][12] Unlike many other antioxidants, Ubiquinol is synthesized by the body and actively regenerates other key antioxidants like Vitamin E, making it a central component of the cellular antioxidant network.[4] For researchers and drug development professionals, Ubiquinol represents a key target for interventions aimed at mitigating oxidative stress in a variety of pathological conditions.
References
- 1. mitoq.com [mitoq.com]
- 2. naturesbest.co.uk [naturesbest.co.uk]
- 3. insights.avea-life.com [insights.avea-life.com]
- 4. Ubiquinone vs. Ubiquinol: Which Form Is Better for You? - Life Extension [lifeextension.com]
- 5. researchgate.net [researchgate.net]
- 6. Ubiquinol is superior to ubiquinone to enhance Coenzyme Q10 status in older men: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Coenzyme Q10 administration suppresses both oxidative and antioxidative markers in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ubiquinol-10 Supplementation Activates Mitochondria Functions to Decelerate Senescence in Senescence-Accelerated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effect of Ubiquinone on Malondialdehyde Content of Mouse Preantral Follicles During in Vitro Culture [jsums.medsab.ac.ir]
- 11. Malondialdehyde and coenzyme Q10 in platelets and serum in type 2 diabetes mellitus: correlation with glycemic control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Antioxidant Effects of Coenzyme Q10 against Hyperglycemia-Mediated Oxidative Stress by Focusing on Nrf2/Keap1/HO-1 Signaling Pathway in the Liver of Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Coenzyme Q10 Supplementation Modulates NFκB and Nrf2 Pathways in Exercise Training - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring antioxidant capacity using the ORAC and TOSC assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scribd.com [scribd.com]
- 18. activeconceptsllc.com [activeconceptsllc.com]
- 19. kamiyabiomedical.com [kamiyabiomedical.com]
- 20. cellbiolabs.com [cellbiolabs.com]
Unraveling the Impact of Ubiquinol on Gut Microbiota: A Comparative Guide to Preclinical Research
The intricate relationship between nutritional supplements and the gut microbiome is a burgeoning field of research with significant implications for health and disease. Among the compounds of interest is Ubiquinol, the reduced and more bioavailable form of Coenzyme Q10 (CoQ10), a vital component of cellular energy production and a potent antioxidant.[1][2] This guide provides a comparative analysis of preclinical studies investigating the effects of Ubiquinol and its oxidized form, Ubiquinone (Coenzyme Q10), on the gut microbiota. It is designed for researchers, scientists, and drug development professionals seeking a detailed understanding of the existing experimental data and the reproducibility of these findings.
While the user's query specified "Ubiquinol-7," the available scientific literature predominantly focuses on Coenzyme Q10 and its forms, Ubiquinone and Ubiquinol, without specific reference to a "7" variant in the context of gut microbiota. Coenzyme Q is a family of compounds with varying isoprenoid side chain lengths, and the number denotes the count of these units.[3] For instance, CoQ10 is the primary form in humans, while rodents predominantly have CoQ9.[4] This guide will, therefore, focus on the broader and more extensively studied Coenzyme Q10 and its reduced form, Ubiquinol.
It is crucial to acknowledge the inherent challenges in microbiome research, often referred to as a "reproducibility crisis."[5] Variations in experimental design, animal models, and data analysis pipelines can lead to disparate results, making direct comparisons between studies complex.[6] This guide aims to transparently present the methodologies and findings from different studies to facilitate a critical evaluation of the current state of research.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on the effects of Ubiquinol/Coenzyme Q10 on gut microbiota composition and related biomarkers.
Table 1: Effects of Coenzyme Q10 on Gut Microbiota Diversity and Composition in Rats
| Parameter | Study 1: Sikalidis et al. (CoQ10) | Study 2: Al-Mansoori et al. (Ubiquinol) |
| Animal Model | Wistar rats | Male albino rats |
| Dosage | 30 mg/kg/day CoQ10 | Not specified |
| Duration | 21 days | 7 days (post-irradiation) and 14 days (pre- and post-irradiation) |
| Microbiota Analysis | 16S rRNA sequencing | 16S rRNA amplicon sequencing |
| Alpha Diversity | Increased α- and β-diversity | Restored bacterial diversity post-irradiation |
| Key Phyla Changes | Not specified | Not specified |
| Key Genera Changes | Increased Ruminococcus and Lachnospiraceae AC 2044 group; Decreased Helicobacter | Re-modulated profiles to be indistinguishable from the control group after irradiation-induced dysbiosis |
Table 2: Effects of Coenzyme Q10 on Gut Health Biomarkers in Rats
| Biomarker | Study 1: Sikalidis et al. (CoQ10) | Study 2: Al-Mansoori et al. (Ubiquinol) |
| Short-Chain Fatty Acids (SCFAs) | 63% increase in total fecal SCFAs (acetate, propionate, butyrate); 126% increase in butyrate | Not measured |
| Trimethylamine (TMA) | 6.56-fold decrease in fecal TMA levels | Not measured |
| Intestinal Inflammation | Not measured | Significant recovery of intestinal interleukin-1β and caspase-3 to near-healthy levels post-irradiation |
| Oxidative Stress | Not measured | Significant recovery of nitric oxide metabolites and thio-barbituric reactive substances to near-healthy levels post-irradiation |
| Hydrogen (H2) Production | 1.83-fold increase in total air sample H2 | Not measured |
Experimental Protocols
A detailed understanding of the experimental methodologies is paramount for assessing the reproducibility and validity of research findings.
Study 1: Sikalidis et al. - Effects of Coenzyme Q10 on the Gut Microbiome in Rats [3]
-
Animal Model: Wistar rats.
-
Intervention: Oral administration of Coenzyme Q10 at a dose of 30 mg/kg/day for 21 days.
-
Sample Collection: Fecal and blood samples were collected at baseline and at the end of the experiment.
-
Biomarker Analysis:
-
Hydrogen and methane levels were measured using the fasting lactulose breath test.
-
Fecal and blood SCFA and fecal TMA concentrations were determined by NMR.
-
-
Microbiota Analysis:
-
DNA Extraction: Fecal DNA was extracted from stool samples.
-
16S rRNA Gene Sequencing: The V4 hypervariable region of the 16S rRNA gene was amplified and sequenced.
-
Bioinformatics Analysis: Raw sequencing reads were processed for quality control, and taxonomic classification was performed against a reference database.
-
Study 2: Al-Mansoori et al. - Gastroprotective and microbiome-modulating effects of ubiquinol in rats with radiation-induced enteropathy [7][8]
-
Animal Model: Male albino rats.
-
Experimental Groups:
-
Control
-
IRR (acute 7 Gy γ-radiation)
-
Ubq_Post (Ubiquinol for 7 days post-irradiation)
-
Ubq_Pre/Post (Ubiquinol for 7 days pre and 7 days post-irradiation)
-
-
Sample Collection: Fecal samples and intestinal tissues were collected.
-
Biomarker Analysis:
-
Histopathological examination of intestinal tissue.
-
Measurement of intestinal interleukin-1β, caspase-3, nitric oxide metabolites, and thio-barbituric reactive substances.
-
Measurement of peroxisome proliferator-activated receptor (PPAR-γ) level.
-
-
Microbiota Analysis:
-
DNA Extraction: Fecal DNA was extracted from stool samples.
-
16S rRNA Amplicon Sequencing: The fecal microbiomes were profiled by 16S rRNA amplicon sequencing.
-
Bioinformatics and Statistical Analysis: The sequencing data was analyzed to determine the bacterial diversity and composition.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental designs and potential mechanisms of action, the following diagrams are provided.
While the reviewed studies demonstrate the potential of Ubiquinol and CoQ10 to modulate the gut microbiota and associated biomarkers, a definitive signaling pathway has not been fully elucidated. However, based on the findings, a hypothetical pathway can be proposed. Orally administered Ubiquinol/CoQ10, with its poor absorption, can directly interact with the gut microbiota.[3] This interaction may lead to an increase in the abundance of beneficial bacteria, such as those that produce butyrate.[3] Butyrate is a key energy source for colonocytes and has anti-inflammatory properties. The antioxidant properties of Ubiquinol could also contribute to a healthier gut environment by reducing oxidative stress.[7][8]
References
- 1. Coenzyme Q10 - Wikipedia [en.wikipedia.org]
- 2. Coenzyme Q10 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effects of Coenzyme Q10 on the Biomarkers (Hydrogen, Methane, SCFA and TMA) and Composition of the Gut Microbiome in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orally ingested ubiquinol-10 or ubiquinone-10 reaches the intestinal tract and is absorbed by the small intestine of mice mostly in its original form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Findings May Fix the Replicability Crisis in Microbiome Research [today.ucsd.edu]
- 6. Meta-analysis reveals reproducible gut microbiome alterations in response to a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gastroprotective and microbiome-modulating effects of ubiquinol in rats with radiation-induced enteropathy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of Ubiquinol-7's Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant performance of Ubiquinol-7 against other relevant antioxidants, supported by experimental data. Detailed methodologies for key experiments are presented to ensure reproducibility and critical evaluation.
Introduction to this compound as an Antioxidant
Ubiquinol, the reduced form of Coenzyme Q (CoQ), is a critical component of the mitochondrial electron transport chain and a potent lipophilic antioxidant.[1][2] Its antioxidant function is primarily attributed to its ability to donate electrons, thereby neutralizing reactive oxygen species (ROS) and inhibiting lipid peroxidation.[1][3] this compound, a specific homolog of ubiquinol with seven isoprenoid units in its tail, exhibits antioxidant properties that are the focus of this comparative analysis. This guide delves into the kinetics of this compound's antioxidant activity, comparing it with other ubiquinol homologs and standard antioxidants like α-tocopherol and Trolox.
Comparative Quantitative Analysis
The antioxidant efficacy of ubiquinols and other antioxidants has been evaluated using various assays that measure their capacity to scavenge free radicals. The following tables summarize key kinetic parameters from in vitro studies.
Table 1: DPPH Radical Scavenging Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the ability of antioxidants to scavenge free radicals. The IC50 value represents the concentration of an antioxidant required to inhibit 50% of the DPPH radicals. A lower IC50 value indicates greater antioxidant potency.
| Antioxidant | IC50 (mM) | Reference |
| Ubiquinol (from Sigma-Aldrich) | 0.387 | [4] |
| Ubiquinol (from Kaneka Corp.) | 0.387 | [4] |
| α-Tocopherol | > 0.387 | [4] |
| Gallic Acid | > 0.387 | [4] |
| Butylated Hydroxyanisole (BHA) | > 0.387 | [4] |
| Butylated Hydroxytoluene (BHT) | > 0.387 | [4] |
Note: The study by Ácsová et al. (2021) states that the IC50 values for ubiquinols were significantly higher (p<0.05) than for the other listed antioxidants, indicating lower potency in this specific assay.
Table 2: ABTS Radical Cation Scavenging Activity
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay measures the ability of antioxidants to scavenge the ABTS radical cation. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where a higher value indicates stronger antioxidant activity.
| Antioxidant | IC50 (mM) | Reference |
| Ubiquinol (from Sigma-Aldrich) | 0.226 | [4] |
| Ubiquinol (from Kaneka Corp.) | 0.219 | [4] |
| α-Tocopherol | > 0.226 | [4] |
| Gallic Acid | > 0.226 | [4] |
| Butylated Hydroxyanisole (BHA) | > 0.226 | [4] |
| Butylated Hydroxytoluene (BHT) | > 0.226 | [4] |
Note: Similar to the DPPH assay results, the ubiquinols showed significantly higher IC50 values (p<0.05) in the ABTS assay compared to the other antioxidants tested in the same study, suggesting lower radical scavenging efficiency under these specific experimental conditions.
Table 3: Rate Constants of Inhibition of Lipid Peroxidation
A study comparing the kinetic basis of antioxidant efficiency between ubiquinol homologs and α-tocopherol in a liposomal model found that the rate constants of inhibition for Ubiquinol-3 and this compound were similar and slightly lower than that of α-tocopherol.[5] This suggests that the length of the isoprenoid side chain (between 3 and 7 units) does not significantly impact the chain-breaking antioxidant effectiveness in this model system.[5]
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol is adapted from standard procedures for determining the free radical scavenging activity of a compound.[6][7][8]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test compound (this compound and other antioxidants)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store the solution in a dark bottle at 4°C.
-
Preparation of Working DPPH Solution: Dilute the stock solution with the same solvent to obtain an absorbance of approximately 1.0 at 517 nm.
-
Preparation of Test Samples: Prepare a series of concentrations of the test compounds and the positive control in the appropriate solvent.
-
Reaction: In a test tube or microplate well, add 1 mL of the DPPH working solution to 1 mL of each sample concentration. A blank containing only the solvent and the DPPH solution is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This protocol is based on the method for determining the total antioxidant capacity of a substance.[9][10][11]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compound (this compound and other antioxidants)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard
-
Spectrophotometer or microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Preparation of Working ABTS•+ Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples and Standard: Prepare a series of concentrations of the test compounds and Trolox in the appropriate solvent.
-
Reaction: Add a small volume (e.g., 20 µL) of each sample or standard concentration to a larger volume (e.g., 180 µL) of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a set time (e.g., 6 minutes).
-
Measurement: Measure the absorbance of the solutions at 734 nm.
-
Calculation: The percentage of inhibition of the ABTS•+ radical is calculated similarly to the DPPH assay. The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample.
Lipid Peroxidation Inhibition Assay (TBARS Method)
This protocol describes the measurement of thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA), as an indicator of lipid peroxidation.[3][12][13]
Materials:
-
Biological sample (e.g., tissue homogenate, liposomes)
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
Malondialdehyde (MDA) or 1,1,3,3-tetramethoxypropane (TMP) for standard curve
-
Butylated hydroxytoluene (BHT)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 532 nm
Procedure:
-
Sample Preparation: Homogenize the biological sample in a suitable buffer containing BHT to prevent auto-oxidation during the procedure.
-
Induction of Lipid Peroxidation (optional): If not studying endogenous lipid peroxidation, induce it by adding a pro-oxidant such as FeSO4/ascorbate. Incubate with and without the test antioxidant (this compound).
-
Precipitation: Add TCA solution to the sample to precipitate proteins and stop the reaction. Centrifuge to collect the supernatant.
-
Reaction with TBA: Add TBA solution to the supernatant and heat at 95-100°C for a specified time (e.g., 30-60 minutes). This leads to the formation of a pink-colored MDA-TBA adduct.
-
Measurement: Cool the samples and measure the absorbance of the colored adduct at 532 nm.
-
Calculation: Quantify the amount of TBARS by comparing the absorbance to a standard curve prepared with MDA or TMP. The inhibition of lipid peroxidation is calculated by comparing the TBARS levels in the presence and absence of the antioxidant.
Visualizing Experimental Workflows and Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the workflows of the described antioxidant assays and the fundamental antioxidant mechanism of ubiquinol.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Caption: Workflow for the TBARS Assay for Lipid Peroxidation.
Caption: Redox Cycling and Radical Scavenging Mechanism of Ubiquinol.
Caption: Role of Ubiquinol in the Regeneration of Vitamin E.
Discussion and Conclusion
The kinetic analysis of this compound's antioxidant activity reveals it to be an effective chain-breaking antioxidant, with performance comparable to other short-chain ubiquinol homologs like Ubiquinol-3.[5] While direct comparisons of rate constants with a wide array of antioxidants are limited for this compound specifically, data on ubiquinols in general show them to be potent scavengers of peroxyl radicals.
It is important to note that in some standardized assays like DPPH and ABTS, ubiquinols may exhibit lower activity compared to certain hydrophilic antioxidants like gallic acid or even other lipophilic antioxidants under specific conditions.[4] This highlights the principle that the antioxidant efficacy of a compound is highly dependent on the experimental system, including the nature of the radical, the solvent, and the presence of other molecules.
A key aspect of ubiquinol's antioxidant function in biological systems is its synergistic relationship with other antioxidants, particularly α-tocopherol (Vitamin E). Ubiquinol can regenerate α-tocopherol from its radical form, thereby maintaining the levels of this crucial lipid-soluble antioxidant in membranes. This interplay is a critical consideration that may not be fully captured by simple in vitro assays.
References
- 1. researchgate.net [researchgate.net]
- 2. naturesbest.co.uk [naturesbest.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Comparative study on dynamics of antioxidative action of alpha-tocopheryl hydroquinone, ubiquinol, and alpha-tocopherol against lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 6. mmpc.org [mmpc.org]
- 7. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 8. ethosbiosciences.com [ethosbiosciences.com]
- 9. Video: Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Ubiquinol for cellular energy production and antioxidant defense [nutraingredients.com]
A Side-by-Side In Vitro Comparison of Ubiquinol-7 and Resveratrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of two potent bioactive compounds, Ubiquinol-7 and resveratrol. Both have garnered significant attention for their potential health benefits, largely attributed to their antioxidant and anti-inflammatory properties. This document summarizes key experimental data on their respective effects on cell viability, antioxidant capacity, and modulation of inflammatory pathways, providing a resource for researchers and professionals in drug development.
I. Overview of Compounds
This compound is a reduced form of Coenzyme Q7 (CoQ7), a vital component of the electron transport chain and a potent lipid-soluble antioxidant. Its shorter isoprenoid tail compared to the more common Coenzyme Q10 (CoQ10) may influence its bioavailability and specific cellular functions.
Resveratrol is a natural polyphenol found in various plants, including grapes, berries, and peanuts. It is renowned for its diverse biological activities, including antioxidant, anti-inflammatory, and sirtuin-activating properties.
II. Comparative Data on In Vitro Efficacy
The following tables summarize quantitative data from various in vitro studies, providing a side-by-side comparison of this compound and resveratrol across different experimental endpoints. It is important to note that direct comparative studies are limited, and the data presented here are compiled from individual studies using comparable methodologies.
Table 1: Cell Viability
| Compound | Cell Line | Assay | Concentration Range | Observation |
| Ubiquinol | Human monocytic cell line THP-1 | Not specified | 10 µM | Pre-incubation for 24h did not show significant cytotoxicity.[1] |
| Resveratrol | Human colon cancer cells (HCA-17, SW480, HT29) | WST-8 | 0-50 µM | Dose- and time-dependent inhibition of cell viability.[2] |
| Burkitt's lymphoma cell line (Ramos) | MTT | 20-150 µM | Dose-dependent decrease in cell viability.[3] | |
| Human breast cancer (MCF-7), Cervical cancer (HeLa), Chinese hamster lung fibroblast (V79) | MTT, NRU | 2-400 µM | Low cytotoxicity in HeLa and V79 cells; moderate reduction in viability in MDA-MB-231 cells at higher concentrations.[4] | |
| Human oral cancer (Ca9-22) | MTT | 50 µM | Significant time- and dose-dependent reduction in cell viability.[5] |
Table 2: Antioxidant Capacity
| Compound | Assay | Key Findings |
| Ubiquinol | DPPH, ABTS, FRAP | Ubiquinol (the reduced form of CoQ10) demonstrates significant radical scavenging activity and ferric reducing power.[6][7] |
| Resveratrol | DPPH, ABTS, FRAP, ORAC | Exhibits potent free radical scavenging and antioxidant capacity.[6] |
Table 3: Anti-inflammatory Effects
| Compound | Cell Line | Method | Key Findings | |---|---|---| | Ubiquinol-10 | Human monocytic cell line THP-1 | LPS-induced cytokine release | Significantly decreased LPS-induced release of TNF-α, MIP-1α, and RANTES.[8] | | Resveratrol | Human monocytic cell line THP-1 | LPS-induced cytokine release | Inhibits the production of pro-inflammatory cytokines. | | | Not specified | COX and 5-LOX inhibition | Can inhibit key enzymes in the inflammatory cascade.[9] |
III. Signaling Pathways and Mechanisms of Action
Both this compound and resveratrol exert their effects through the modulation of various cellular signaling pathways.
Resveratrol: Modulation of Inflammatory and Sirtuin Pathways
Resveratrol is well-documented to influence inflammatory signaling, primarily through the inhibition of the NF-κB pathway. It also activates sirtuins, a class of NAD+-dependent deacetylases, which play crucial roles in cellular metabolism, stress resistance, and aging.
Caption: Resveratrol's dual action on inflammation and mitochondrial biogenesis.
Ubiquinol: Antioxidant Defense Mechanism
Ubiquinol, as the reduced form of Coenzyme Q, is a potent lipid-soluble antioxidant that directly neutralizes free radicals and also regenerates other antioxidants like vitamin E.
Caption: The antioxidant cycle of Ubiquinol.
IV. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro assays mentioned in this guide.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[4]
-
Treatment: Treat cells with various concentrations of the test compound (e.g., resveratrol at 2-400 µM) and incubate for a specified period (e.g., 24 hours).[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in DPBS) to each well and incubate for 4 hours.[4]
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 540 nm using a microplate reader.[4]
-
Data Analysis: Express cell viability as a percentage of the control (untreated cells).
Caption: Workflow of the MTT cell viability assay.
Antioxidant Capacity (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Protocol:
-
Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., ethanol).
-
Reaction Mixture: Mix 500 µL of the sample with 1.5 mL of 0.1 mM DPPH solution in methanol.[6]
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm against a blank.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity.
Anti-inflammatory Assay (Inhibition of Protein Denaturation)
This assay assesses the ability of a compound to prevent protein denaturation, which is implicated in inflammatory processes.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 200 µL of egg albumin or 450 µL of 5% w/v bovine serum albumin, 1400 µL of phosphate-buffered saline, and 1000 µL of the test compound at various concentrations.[10]
-
Incubation: Incubate the mixture at 37°C for 15 minutes.[10]
-
Denaturation: Induce denaturation by heating the mixture at 70°C for 5 minutes.[10]
-
Cooling: Cool the samples under running water.
-
Absorbance Measurement: Measure the absorbance of the turbid solution at 660 nm.[10]
-
Calculation: Calculate the percentage inhibition of protein denaturation.
V. Conclusion
Both this compound and resveratrol demonstrate significant antioxidant and anti-inflammatory properties in vitro. Resveratrol exhibits a broader range of documented cellular effects, including potent modulation of gene expression and activation of sirtuin pathways. Ubiquinol, as a key component of cellular energy production and a potent lipid-soluble antioxidant, shows promise in mitigating oxidative stress.
The available data suggest that while both compounds are effective antioxidants, their primary mechanisms of action and cellular targets may differ. Further direct comparative studies are warranted to fully elucidate their respective potencies and therapeutic potential. The experimental protocols and data presented in this guide provide a foundational resource for researchers to design and conduct such comparative investigations.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Resveratrol Treatment Inhibits Proliferation of and Induces Apoptosis in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Resveratrol on Cell Viability in the Burkitt’s Lymphoma Cell Line Ramos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. turkjps.org [turkjps.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Effects of the Reduced Form of Coenzyme Q10 on Secretion Levels of TNF-α and Chemokines in Response to LPS in the Human Monocytic Cell Line THP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
- 10. ijcrt.org [ijcrt.org]
Unraveling the Connection: Ubiquinol Levels as a Key to Understanding and Potentially Treating Primary Coenzyme Q10 Deficiency
A comprehensive guide for researchers, scientists, and drug development professionals correlating Ubiquinol (the reduced form of Coenzyme Q10) levels with disease biomarkers, particularly in the context of primary Coenzyme Q10 deficiency caused by mutations in the COQ7 gene. This guide provides a comparative analysis of biomarker levels, details experimental methodologies, and explores alternative therapeutic strategies.
Primary Coenzyme Q10 (CoQ10) deficiency is a rare, clinically heterogeneous mitochondrial disorder resulting from mutations in genes involved in the CoQ10 biosynthesis pathway. One such gene, COQ7, encodes a crucial enzyme for the penultimate step in this pathway. Defects in COQ7 lead to decreased levels of CoQ10, an essential electron carrier in the mitochondrial respiratory chain and a potent lipid-soluble antioxidant in its reduced form, ubiquinol. This deficiency manifests in a wide spectrum of clinical phenotypes, from severe, neonatal-onset multisystemic diseases to later-onset neuromuscular disorders.
This guide delves into the critical relationship between ubiquinol levels and specific disease biomarkers associated with COQ7-related CoQ10 deficiency. By understanding these correlations, researchers can gain deeper insights into the pathophysiology of the disease, identify potential therapeutic targets, and evaluate the efficacy of interventions.
Quantitative Biomarker Analysis in COQ7-Related CoQ10 Deficiency
The diagnosis and monitoring of COQ7-related CoQ10 deficiency rely on the quantitative analysis of several key biomarkers in patient-derived samples, such as fibroblasts and muscle tissue. Below is a comparative summary of typical findings:
| Biomarker | Patient (COQ7 Deficiency) | Healthy Control | Significance | Reference |
| Total Coenzyme Q10 (Ubiquinone + Ubiquinol) | ~45-87% reduction in fibroblasts | Normal Range | Indicates impaired CoQ10 biosynthesis.[1][2] | |
| Demethoxyubiquinone-10 (DMQ10) | Accumulated in fibroblasts | Undetectable | A hallmark of COQ7 dysfunction, as it is the substrate for the COQ7 enzyme.[1][2] | |
| Mitochondrial Respiratory Chain Complex II+III Activity | Significantly decreased in fibroblasts and muscle | Normal Range | Reflects the impaired electron transfer due to CoQ10 deficiency.[3] | |
| Oxidative Stress Markers (e.g., Malondialdehyde - MDA) | Potentially elevated | Baseline levels | Indicates increased lipid peroxidation due to reduced antioxidant capacity from ubiquinol deficiency.[4][5] | |
| Inflammatory Markers (e.g., C-Reactive Protein - CRP) | May be elevated in the context of systemic dysfunction | Baseline levels | Reflects the systemic inflammatory response that can be associated with mitochondrial dysfunction. |
Therapeutic Interventions and Their Impact on Biomarkers
Coenzyme Q10 supplementation is the primary therapeutic strategy for primary CoQ10 deficiencies. The goal is to restore mitochondrial function and alleviate oxidative stress.
| Treatment | Dosage | Effect on Biomarkers | Clinical Outcome | Reference |
| Coenzyme Q10 (Ubiquinone or Ubiquinol) | 30 mg/kg/day (in a pediatric patient) | - Increased CoQ10 levels- Potential reduction in oxidative stress and inflammatory markers | Recovery of developmental milestones.[6] | |
| 2,4-dihydroxybenzoic acid (2,4-diHB) | In vitro studies | - Bypasses the COQ7 enzymatic step- Restores CoQ10 biosynthesis in COQ7-deficient cells | Potential alternative therapeutic strategy, though clinical data in humans is limited.[7][8] |
Meta-analyses of CoQ10 supplementation in various patient populations (not specific to COQ7 deficiency) have demonstrated its potential to modulate biomarkers of inflammation and oxidative stress:
-
Decreased: C-Reactive Protein (CRP), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Malondialdehyde (MDA).[9][10][11][12][13]
-
Increased: Total Antioxidant Capacity (TAC) and Superoxide Dismutase (SOD) activity.[10][11]
These findings suggest that monitoring these biomarkers could be valuable in assessing the therapeutic response to CoQ10 supplementation in patients with COQ7 deficiency.
Experimental Protocols
Accurate and reproducible measurement of ubiquinol and associated biomarkers is paramount for both research and clinical diagnostics. Below are detailed methodologies for key assays.
Quantification of Ubiquinol and DMQ10 by HPLC-ECD
This method allows for the simultaneous measurement of the reduced (ubiquinol) and oxidized (ubiquinone) forms of CoQ10, as well as the precursor DMQ10.
Sample Preparation (from fibroblasts):
-
Harvest and wash cultured fibroblasts.
-
Perform cell lysis and protein quantification.
-
Extract lipids (containing CoQ10 and DMQ10) using a solvent system like hexane/ethanol.
-
Evaporate the solvent and reconstitute the lipid extract in the mobile phase.
HPLC-ECD Analysis:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A mixture of methanol, ethanol, and a salt like sodium perchlorate.
-
Detection: An electrochemical detector (ECD) is used to quantify ubiquinol and ubiquinone based on their redox properties. A UV detector can be used for total CoQ10.
-
Quantification: Compare peak areas to a standard curve of known concentrations of ubiquinol, ubiquinone, and DMQ10.
Measurement of C-Reactive Protein (CRP) by ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying CRP in plasma or serum.
Assay Principle: This is a sandwich ELISA. A microplate is pre-coated with a monoclonal antibody specific for CRP. Standards and samples are added to the wells, and any CRP present binds to the antibody. A second, enzyme-linked polyclonal antibody specific for CRP is then added, which binds to the captured CRP. After a wash step, a substrate solution is added, and the enzyme catalyzes a color change. The intensity of the color is proportional to the amount of CRP.
Procedure:
-
Prepare standards and dilute samples.
-
Add standards and samples to the antibody-coated microplate wells. Incubate.
-
Wash the wells.
-
Add the enzyme-conjugated secondary antibody. Incubate.
-
Wash the wells.
-
Add the substrate solution and incubate until color develops.
-
Add a stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate CRP concentrations based on the standard curve.
Quantification of Malondialdehyde (MDA) by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) provides a highly specific and sensitive method for measuring MDA, a marker of lipid peroxidation.
Sample Preparation and Derivatization:
-
Collect plasma or tissue homogenate.
-
React the sample with a derivatizing agent, such as pentafluorobenzyl bromide (PFB-Br), which converts MDA into a stable, volatile derivative.
-
Extract the derivative into an organic solvent.
GC-MS Analysis:
-
Gas Chromatograph: Separates the derivatized MDA from other components in the sample.
-
Mass Spectrometer: Detects and quantifies the specific MDA derivative based on its mass-to-charge ratio.
-
Quantification: An internal standard (e.g., deuterated MDA) is typically used for accurate quantification.
Spectrophotometric Assay of Mitochondrial Complex II+III Activity
This assay measures the combined activity of complexes II and III of the mitochondrial respiratory chain.
Principle: The assay measures the rate of reduction of cytochrome c, which is dependent on the transfer of electrons from succinate through complex II, Coenzyme Q, and complex III. The reduction of cytochrome c is monitored by an increase in absorbance at 550 nm.
Procedure:
-
Isolate mitochondria from tissue samples or use whole-cell homogenates.
-
Prepare a reaction mixture containing buffer, succinate (substrate), and oxidized cytochrome c.
-
Initiate the reaction by adding the mitochondrial or cell sample.
-
Monitor the increase in absorbance at 550 nm over time using a spectrophotometer.
-
The rate of absorbance change is proportional to the enzyme activity. The specificity of the reaction is confirmed by its inhibition with antimycin A, a specific inhibitor of complex III.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams are provided in Graphviz DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel COQ7 mutation causing primarily neuromuscular pathology and its treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A fatal case of COQ7‐associated primary coenzyme Q10 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Respiratory chain dysfunction and oxidative stress correlate with severity of primary CoQ10 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Respiratory chain dysfunction and oxidative stress correlate with severity of primary CoQ10 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Treatment with 2,4-Dihydroxybenzoic Acid Prevents FSGS Progression and Renal Fibrosis in Podocyte-Specific Coq6 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blogs.bmj.com [blogs.bmj.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Alleviating effects of coenzyme Q10 supplements on biomarkers of inflammation and oxidative stress: results from an umbrella meta-analysis [frontiersin.org]
- 11. Effects of Coenzyme Q10 Supplementation on Biomarkers of Oxidative Stress in Adults: A GRADE-Assessed Systematic Review and Updated Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Trial of the Effects of Coenzyme Q10 Supplementation on Biomarkers of Inflammation and Oxidative Stress in Diabetic Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Inter-Laboratory Validation of Ubiquinol-7 Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Ubiquinol-7, the reduced form of Coenzyme Q7. The information presented is based on available experimental data from single-laboratory validations and inter-laboratory comparison studies of ubiquinol analysis. While specific inter-laboratory validation data for this compound is limited, this guide draws upon established principles and data from the analysis of the more common Ubiquinol-10 to provide a comprehensive overview for researchers.
Overview of Analytical Methods
The accurate quantification of this compound is crucial for research into its biological functions and for the development of related pharmaceuticals. The primary challenge in its analysis is its susceptibility to oxidation into ubiquinone-7. Therefore, analytical methods must be carefully validated to ensure precision and accuracy. The most common methods employed for the analysis of ubiquinol include High-Performance Liquid Chromatography (HPLC) with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Performance of Analytical Methods
The selection of an analytical method for this compound quantification depends on the specific requirements of the study, such as sensitivity, selectivity, and sample throughput. Below is a summary of the performance characteristics of commonly used methods based on single-laboratory validation data.
| Method | Analyte(s) | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV | Total Coenzyme Q10 (after oxidation) | >0.999 | 93.8 - 100.9%[1] | Repeatability: 2.15 - 5.00%[1] | - | 9 µg/mL[1] |
| HPLC-ECD | Ubiquinol & Ubiquinone | >0.9997 | 89 - 109% | Intra-day: <6.5%, Inter-day: <6.5% | - | 10 nM |
| LC-MS/MS | Ubiquinol & Ubiquinone | >0.99 | 85 - 115% | Intra-day: 7.5 - 8.2%, Inter-day: - | 0.5 nmol/L[2] | 10 µg/L (for Ubiquinol-10)[3] |
| UHPLC | Coenzyme Q10 | >0.999 | 99.2 - 101.5%[4] | <3% | 0.0005 mg/mL[4] | 0.004 mg/mL[4] |
Note: The data presented is primarily for Coenzyme Q10 and its reduced form, Ubiquinol-10, due to the limited availability of specific data for this compound.
Inter-Laboratory Validation and External Quality Assessment
Inter-laboratory validation, often conducted through round-robin studies or External Quality Assessment (EQA) schemes, is essential to assess the reproducibility and reliability of an analytical method across different laboratories. While a specific EQA scheme for this compound has not been identified, results from a European EQA scheme (ERNDIM) for plasma Coenzyme Q10 provide valuable insights into the inter-laboratory performance of HPLC-ED and LC-MS/MS methods.[5]
A comparison of results from this scheme highlighted a good consistency between the two methods, although LC-MS/MS results were slightly higher in most cases.[5] This underscores the importance of method standardization and the use of certified reference materials for accurate cross-laboratory comparisons.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are generalized protocols for the key experiments cited.
Sample Preparation for Ubiquinol Analysis
Given the instability of ubiquinol, sample preparation is a critical step to prevent its oxidation.
Figure 1: General workflow for the preparation of plasma samples for ubiquinol analysis.
HPLC-UV Method for Total Coenzyme Q10
This method is suitable for determining the total amount of Coenzyme Q10 after converting all ubiquinol to ubiquinone.
-
Sample Preparation: Extract Coenzyme Q10 from the sample matrix. To determine total CoQ10, an oxidizing agent like ferric chloride is added to convert all ubiquinol to ubiquinone.[1]
-
Chromatographic Conditions:
-
Quantification: Compare the peak area of the sample with a standard curve of known concentrations of ubiquinone.
HPLC-ECD Method for Ubiquinol and Ubiquinone
This method is highly sensitive for the direct and simultaneous measurement of both the reduced and oxidized forms of Coenzyme Q10.
-
Sample Preparation: Follow the general sample preparation workflow, ensuring minimal exposure to air and light to prevent oxidation of ubiquinol.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Typically contains a salt like lithium perchlorate in a mixture of organic solvents.
-
Detection: Electrochemical detector (ECD) with a dual-electrode setup. One electrode is set at a reducing potential to detect ubiquinone, and the other at an oxidizing potential to detect ubiquinol.
-
-
Quantification: Use standard curves for both ubiquinol and ubiquinone for accurate quantification.
LC-MS/MS Method for Ubiquinol and Ubiquinone
LC-MS/MS offers high sensitivity and selectivity, making it a powerful tool for the analysis of ubiquinol and ubiquinone.
-
Sample Preparation: Similar to the HPLC-ECD method, with careful handling to prevent oxidation. Protein precipitation is a common extraction method.[6]
-
Chromatographic Conditions: Utilize a UPLC or HPLC system with a C18 column for separation.
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.[6]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection of the parent and product ions of ubiquinol and ubiquinone.
-
-
Quantification: An internal standard, such as a deuterated form of Coenzyme Q10, is often used to improve accuracy and precision.
Signaling Pathways and Logical Relationships
The accurate measurement of the ubiquinol/ubiquinone ratio is critical as it is a key indicator of oxidative stress.
Figure 2: The redox cycle of Coenzyme Q7 and its relationship to oxidative stress.
Conclusion
The inter-laboratory validation of analytical methods for this compound is crucial for ensuring data comparability and reliability in research and clinical settings. While direct inter-laboratory validation data for this compound is scarce, the principles and validation data for Ubiquinol-10 provide a strong foundation. HPLC with electrochemical detection and LC-MS/MS are the methods of choice for the simultaneous and sensitive quantification of both ubiquinol and ubiquinone. The choice between these methods will depend on the specific needs for sensitivity, selectivity, and the resources available. Adherence to validated protocols and participation in external quality assessment schemes are highly recommended to ensure the generation of high-quality, reproducible data.
References
- 1. A Comparative Study on the Reduction Modes for Quinone to Determine Ubiquinone by HPLC with Luminol Chemiluminescence Detection Based on the Redox Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Technical Aspects of Coenzyme Q10 Analysis: Validation of a New HPLC-ED Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Technical Aspects of Coenzyme Q10 Analysis: Validation of a New HPLC-ED Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Ubiquinol-7 in a Laboratory Setting
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle Ubiquinol-7 with the appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, safety goggles or glasses, and a lab coat.[2][3][5] All handling of solid this compound or its solutions should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[3][4]
In the event of a spill, the following immediate actions should be taken:
-
Alert and Evacuate: Notify personnel in the immediate vicinity and evacuate if necessary.[2]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Contain: If it is safe to do so, contain the spill using a suitable chemical absorbent material.[2]
-
Clean-Up: Adhering to your institution's specific spill clean-up procedures for chemical waste, carefully collect the absorbent material and any contaminated items into a designated and labeled hazardous waste container.[2]
-
Report: Report the spill to your laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.[2]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound will depend on its physical state (solid or in solution) and the quantity to be discarded.
Disposal of Solid this compound:
-
Waste Classification: Unused or contaminated solid this compound should be treated as hazardous chemical waste.[2][3]
-
Containerization: Place the solid waste into a clearly labeled, sealed, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable for solid chemical waste.[3]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[3][4]
Disposal of this compound Solutions:
This compound is fat-soluble and will likely be dissolved in organic solvents.[1] Therefore, solutions containing this compound should be disposed of as organic solvent waste.
-
Waste Segregation: Do not pour this compound solutions down the drain.[3] They must be collected as hazardous chemical waste. It is also crucial to not mix incompatible waste streams.[4]
-
Containerization: Collect the solution in a sealed, solvent-compatible container, such as a glass or appropriate plastic bottle.[3] Keep the container closed except when adding waste.[6]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and list all chemical constituents, including "this compound" and the solvent(s) used, with their approximate concentrations or volumes.[3][4]
Disposal of Contaminated Labware:
-
Solid Waste: Items such as gloves, absorbent paper, and pipette tips that are contaminated with this compound should be collected in a separate, clearly labeled hazardous waste bag or container.[3]
-
Sharps: Any sharps, such as needles or razor blades, contaminated with this compound should be placed in a designated, puncture-resistant sharps container for hazardous waste.[3]
-
Glassware: Reusable glassware should be decontaminated. This can be achieved by triple-rinsing with a suitable solvent. The solvent rinse must be collected and disposed of as hazardous chemical waste.[6] After thorough cleaning, the glassware can be reused.[3] Empty containers that held this compound should also be triple-rinsed before disposal, with the rinsate collected as hazardous waste.[6]
Professional Disposal
The final disposal of all this compound waste must be handled by a licensed and approved hazardous waste disposal company.[2][4] This is typically managed through your institution's Environmental Health and Safety (EHS) office. Maintain a detailed record of all hazardous waste generated and disposed of, in accordance with institutional and regulatory requirements.[2]
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, general guidelines for laboratory chemical waste provide some thresholds.
| Waste Type | Container Requirements | Disposal Considerations |
| Solid this compound | Labeled, sealed, compatible container (HDPE or glass) | Treat as hazardous chemical waste. Arrange for collection by a licensed hazardous waste service. |
| This compound in Organic Solvents | Labeled, sealed, solvent-compatible container (glass) | Segregate as organic solvent waste. Do not mix with aqueous or other incompatible waste streams. Keep the container closed when not in use.[3][6] |
| Contaminated Sharps | Puncture-resistant sharps container | Do not overfill the container. Arrange for collection by a licensed hazardous waste service.[3] |
| Contaminated Labware (non-sharps) | Labeled hazardous waste bag or container | Includes items like gloves and absorbent paper.[3] |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the search results. The disposal procedures outlined above are based on general best practices for laboratory chemical waste management.[3][6]
Disposal Workflow
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ubiquinol-7
For Immediate Use by Laboratory Professionals
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ubiquinol-7. By offering clear, actionable, and procedural guidance, we aim to be your trusted partner in laboratory safety and chemical handling, ensuring your focus remains on innovation.
This compound, a member of the coenzyme Q family, is generally considered to have a low hazard profile. However, adherence to proper laboratory safety protocols is crucial to minimize any potential risks. The following information is based on safety data for closely related ubiquinone compounds.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is essential to ensure personal safety. The minimum required PPE includes a lab coat, protective eyewear, and appropriate gloves. For tasks with a higher risk of exposure, additional protective gear is recommended.
| Equipment | Type/Specification | Application |
| Eye and Face Protection | Safety glasses with side shields | Minimum requirement for all handling procedures. |
| Chemical splash goggles | Required for protection against liquid splashes and vapors.[1] | |
| Face shield | Recommended when working with large quantities or when there is a significant splash hazard.[2] | |
| Hand Protection | Disposable nitrile or rubber gloves | Provide protection against incidental contact.[1][3] Gloves should be inspected before use and changed immediately if contaminated.[4] |
| Body Protection | Laboratory coat | Standard requirement to protect skin and clothing.[1] |
| Chemical-resistant apron | Recommended when handling large volumes of liquids.[5] | |
| Respiratory Protection | N95 respirator or equivalent | Recommended if dust or aerosols may be generated.[2] |
Quantitative Toxicological Data
The toxicological data for ubiquinone compounds suggest a low level of acute toxicity. The following table summarizes the available data for related compounds.
| Test | Species | Route | Dosage |
| LD50 (Coenzyme Q10) | Rat | Oral | > 4,000 mg/kg[3][6] |
| LD50 (Coenzyme Q10) | Mouse | Oral | > 4,000 mg/kg[6] |
| NOAEL (Ubiquinol) | Rat | Oral | 300 - 600 mg/kg/day (preclinical studies)[7] |
LD50: Lethal Dose, 50%; NOAEL: No-Observed-Adverse-Effect Level.
Experimental Protocols: Step-by-Step Guidance
Safe Handling and Disposal Workflow
The following diagram outlines the procedural workflow for the safe handling and disposal of this compound.
Detailed Methodologies
1. Preparation and Weighing:
-
Before handling, ensure you are in a well-ventilated area, preferably within a chemical fume hood, especially if handling the powdered form to avoid dust formation.[8]
-
Wear all required personal protective equipment as outlined in the table above.
-
Use an analytical balance for accurate weighing. Handle with care to prevent spills.
2. Experimental Use:
-
When dissolving or mixing, add this compound to the solvent slowly to prevent splashing.
-
Avoid direct contact with skin and eyes.[9]
-
Keep containers tightly closed when not in use to prevent contamination.[8]
-
Avoid exposure to strong oxidizing agents, high temperatures, and light, as the product may gradually decompose.[3]
3. Spill Management:
-
In case of a small spill, clean it up immediately.[9]
-
For powdered spills, avoid generating dust.[9] Gently sweep or vacuum the material into a sealed container for disposal.[8][9] Do not use air hoses for cleaning.[9]
-
For liquid spills, absorb with an inert material and place in a suitable container for disposal.
-
For large spills, evacuate the area and contact your institution's environmental health and safety department.[9]
4. Disposal Plan:
-
This compound and its empty containers should be disposed of in accordance with all applicable local, state, and federal regulations.[8][9]
-
While not typically classified as hazardous waste, it should not be disposed of down the drain.[8]
-
Contaminated materials, such as gloves and paper towels, should also be disposed of as chemical waste.
-
Consult your institution's waste management guidelines for specific instructions.[10] Incineration is a recommended disposal method for chemical wastes.[3]
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. ba.auburn.edu [ba.auburn.edu]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. youtube.com [youtube.com]
- 5. research.arizona.edu [research.arizona.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Coenzyme Q10 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
